molecular formula C79H117N23O23 B15547009 Peptide K

Peptide K

Numéro de catalogue: B15547009
Poids moléculaire: 1756.9 g/mol
Clé InChI: FMKGFECGSHZRTK-FYRAAZNISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Peptide K is a useful research compound. Its molecular formula is C79H117N23O23 and its molecular weight is 1756.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C79H117N23O23

Poids moléculaire

1756.9 g/mol

Nom IUPAC

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C79H117N23O23/c80-36-12-10-20-46(82)68(114)102-58(42-103)69(115)90-41-65(110)91-49(23-30-60(84)105)71(117)94-51(25-32-62(86)107)73(119)93-48(21-11-13-37-81)70(116)99-55(38-43-14-4-1-5-15-43)77(123)96-52(26-33-63(87)108)75(121)100-56(39-44-16-6-2-7-17-44)78(124)97-53(27-34-64(88)109)76(122)101-57(40-45-18-8-3-9-19-45)79(125)98-54(28-35-66(111)112)74(120)95-50(24-31-61(85)106)72(118)92-47(67(89)113)22-29-59(83)104/h1-9,14-19,46-58,103H,10-13,20-42,80-82H2,(H2,83,104)(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H2,89,113)(H,90,115)(H,91,110)(H,92,118)(H,93,119)(H,94,117)(H,95,120)(H,96,123)(H,97,124)(H,98,125)(H,99,116)(H,100,121)(H,101,122)(H,102,114)(H,111,112)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

Clé InChI

FMKGFECGSHZRTK-FYRAAZNISA-N

Origine du produit

United States

Foundational & Exploratory

Navigating the Multifaceted Identity of "Peptide K": A Technical Overview of Biologically Active Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Peptide K" does not refer to a single, universally recognized molecule within the scientific community. Instead, it is a designation that may be applied to a variety of peptides, each with distinct origins, structures, and biological functions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the most prominent molecules that may be referred to as "this compound," detailing their known biological activities and the contexts in which they are studied. Peptides, short chains of amino acids, are fundamental to a vast array of biological processes, acting as hormones, neurotransmitters, and signaling molecules that are crucial for cellular communication and function.[1][2] The specific function of any given peptide is dictated by its unique amino acid sequence and three-dimensional structure.

Due to the ambiguous nature of "this compound," this document will address several distinct peptides that are either explicitly named "this compound" in certain contexts or are prominently associated with the letter "K," which represents the amino acid Lysine. These include the bioregulatory dipeptide KE, a self-assembling peptide used in tissue engineering, the antimicrobial peptide K11, and the anti-inflammatory tripeptide KPV.

General Biological Roles of Peptides

Peptides are integral to maintaining homeostasis and mediating physiological responses. They can function as:

  • Hormones: Carrying signals between tissues via the bloodstream. Examples include insulin (B600854) and glucagon, which regulate blood sugar.[1]

  • Neurotransmitters: Transmitting signals across synapses in the nervous system.[2][3]

  • Growth Factors: Stimulating cell growth, proliferation, and differentiation.

  • Antibiotics: Some microorganisms produce peptides with antimicrobial properties.[1]

The diverse functions of peptides make them a focal point for therapeutic research in areas such as cardiovascular disease, oncology, and infectious diseases.[2]

digraph "General_Peptide_Functions" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 1: Overview of Peptide Synthesis and Function.

Peptide KE (Lysyl-Glutamic Acid)

Peptide KE is a dipeptide composed of Lysine and Glutamic Acid. Research has highlighted its role as a bioregulatory molecule with a range of protective effects.

Biological Function

Studies have shown that Peptide KE exhibits immunoprotective, geroprotective (anti-aging), and oncostatic (tumor-inhibiting) activities.[4] It is also known to stimulate the functional activity of fibroblasts, which are key cells in wound healing and tissue repair. The "KE" motif is found within the amino acid sequences of some cytokines and peptide hormones, suggesting a potential link between the presence of this motif and the protein's overall function.[4]

Mechanism of Action

The precise signaling pathways through which Peptide KE exerts its effects are still under investigation. However, it is suggested that KE peptide molecules, when released from nuclear proteins through limited proteolysis, can bind to DNA and regulate gene expression.[4] Analysis of the human proteome has shown that KE motifs are most prevalent in cytoplasmic and nuclear proteins.[4]

digraph "Peptide_KE_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 2: Proposed Mechanism of Peptide KE Action.

Self-Assembling this compound

In the field of biomaterials and tissue engineering, "this compound" refers to a self-assembling peptide fiber. These peptides are designed to spontaneously form organized structures, such as hydrogels, under specific conditions.

Biological Function and Application

Self-assembling this compound is utilized to create fibrous nanocomposite hydrogels.[5] These hydrogels form a dynamic network that can adapt to cells, enhancing cell-matrix and cell-cell interactions. This, in turn, promotes mechanotransduction, metabolic energy, and the osteogenesis (bone formation) of encapsulated stem cells.[5] The primary application of this type of "this compound" is in regenerative medicine and as a scaffold for three-dimensional cell culture.

Antimicrobial Peptide K11

K11 is a synthetic peptide developed for its potent antibacterial properties. It is an example of the ongoing research into new antimicrobial agents to combat antibiotic resistance.

Biological Function

K11 has demonstrated significant antibacterial activity against a range of bacteria, including many of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections.[6]

Mechanism of Action

Like many antimicrobial peptides, K11 is thought to act by destabilizing the bacterial cell membrane.[6] Studies using biomimetic membranes have shown that K11 selectively interacts with lipid compositions that mimic those of bacterial membranes. The proposed mechanism involves the peptide twisting the lipid bilayers, leading to membrane disruption and cell death.[6]

KPV (Lys-Pro-Val) Peptide

The KPV peptide is a tripeptide (Lysine-Proline-Valine) that is a derivative of alpha-melanocyte-stimulating hormone (α-MSH). It is primarily recognized for its potent anti-inflammatory effects.

Biological Function

KPV has been shown to reduce inflammation in various experimental models, including colitis.[7] It is considered a promising therapeutic agent for inflammatory conditions. Its anti-inflammatory properties are thought to be mediated through its interaction with inflammatory signaling pathways within the cell.[7]

Mechanism of Action

While human trials are still limited, cell culture and animal studies suggest that KPV exerts its anti-inflammatory effects by modulating specific cellular pathways.[7] It is often investigated in conjunction with other regenerative peptides, such as BPC-157.[7]

Summary and Future Directions

The designation "this compound" is context-dependent, and it is crucial for researchers to specify the exact peptide being referenced. The examples provided—Peptide KE, self-assembling this compound, antimicrobial peptide K11, and the KPV peptide—illustrate the diverse biological roles that peptides can play, from systemic bioregulation to targeted antimicrobial activity and advanced biomaterial applications.

Future research will likely continue to uncover new "this compound" variants with therapeutic potential. For professionals in drug development, a clear understanding of the specific peptide, its sequence, and its mechanism of action is paramount for successful translation from preclinical research to clinical application. The development of peptide-based therapeutics remains a vibrant field, with ongoing efforts to improve the stability, delivery, and efficacy of these promising molecules.[8]

References

Unraveling "Peptide K": A Term with Multiple Scientific Identities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a singular, universally recognized "Peptide K" reveals that the term does not refer to a specific molecule with a unique history of discovery. Instead, "this compound" is a designation used in several distinct and unrelated contexts within the scientific and research communities.

Due to this ambiguity, a singular, in-depth technical guide on the discovery and history of "this compound" cannot be compiled. The specific molecule or substance of interest must be identified to provide accurate and relevant information.

Below is a summary of the different scientific entities referred to as "this compound":

Self-Assembling this compound for Biomaterials

In the field of materials science and tissue engineering, "this compound" refers to a commercially available self-assembling peptide. This peptide is primarily used to create fibrous nanocomposite hydrogels. These hydrogels serve as a supportive scaffold for cell growth, enhancing cell-matrix interactions and promoting processes like bone regeneration.[1] Its significance lies in its application as a biomaterial rather than as a signaling molecule with a specific physiological pathway.

Woodward's Reagent K in Peptide Synthesis

"Woodward's Reagent K" is a chemical compound, specifically N-ethyl-5-phenylisoxazolium-3'-sulfonate, used in the process of solid-phase peptide synthesis (SPPS).[2] Its function is to "activate" amino acids, facilitating the formation of peptide bonds to build a peptide chain. It is a tool used in the creation of peptides, not a bioactive peptide itself. It is also important to distinguish Woodward's Reagent K from "Reagent K," which is a cleavage cocktail used in the final step of SPPS to release the synthesized peptide from its solid support.[2]

Proteinase K: An Enzyme for Protein Digestion

Proteinase K is a broad-spectrum serine protease, an enzyme that breaks down proteins. It is a large protein itself, not a peptide in the context of the user's request. It is widely used in molecular biology to digest and remove unwanted proteins from nucleic acid preparations. In food science and biotechnology, it can be used to hydrolyze proteins like whey to produce smaller, bioactive peptides, such as those with antihypertensive properties.[3]

Lysine (B10760008) (K): An Amino Acid Building Block

In the standard nomenclature for amino acids, the one-letter abbreviation for Lysine is "K". Consequently, in scientific literature, a peptide may be informally referred to as "this compound" in the context of a study where lysine is the key amino acid of interest or is a dominant feature of the peptide's sequence.[4][5] This is a shorthand notation specific to the context of the research paper and does not denote a universally recognized peptide.

Request for Clarification

To provide the detailed technical guide you require, please specify which "this compound" you are interested in. Helpful information would include:

  • The full name of the peptide.

  • Its amino acid sequence.

  • A CAS number or other official identifier.

  • The scientific field or context (e.g., immunology, neuroscience, materials science) in which you encountered the term.

  • A reference to a specific publication or product.

Upon receiving more specific information, a targeted and accurate technical guide can be developed, including the requested data tables, experimental protocols, and signaling pathway diagrams.

References

The Core Mechanism of Action of Stapled Peptide K in the Translesion Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stapled Peptide K is a synthetic, alpha-helical peptide engineered to selectively target and inhibit the function of the REV1 protein, a crucial component of the translesion synthesis (TLS) pathway. TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, often at the cost of introducing mutations. By disrupting this pathway, Stapled this compound enhances the efficacy of DNA-damaging chemotherapeutic agents and reduces acquired drug resistance. This guide provides an in-depth overview of the mechanism of action of Stapled this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved cellular pathways.

Mechanism of Action: Inhibition of the REV1-Mediated Translesion Synthesis Pathway

The primary mechanism of action of Stapled this compound is its high-affinity binding to the C-terminal domain (CTD) of the REV1 protein. REV1 functions as a scaffold, recruiting other TLS polymerases, such as Polymerase κ (Pol κ), to the site of a DNA lesion. This assembly, often referred to as the Rev1/Polζ mutasome, is essential for bypassing the damage.

Stapled this compound mimics the REV1-interacting region (RIR) of DNA Polymerase κ, allowing it to act as a competitive inhibitor. By occupying the RIR binding site on the REV1 CTD, the peptide prevents the recruitment of Pol κ and other TLS polymerases. This disruption of the TLS machinery leads to stalled replication forks at sites of DNA damage, ultimately triggering cell death. A key advantage of this approach is that Stapled this compound itself has minimal impact on cell viability in the absence of DNA damage, indicating a favorable off-target effect profile. The inhibition of this mutagenic pathway also leads to a reduction in the rate of mutagenesis induced by DNA damaging agents.

Signaling Pathway Diagram

TLS_Pathway_Inhibition cluster_0 Normal Translesion Synthesis cluster_1 Inhibition by Stapled this compound DNA_Lesion DNA_Lesion Replicative_Polymerase Replicative_Polymerase DNA_Lesion->Replicative_Polymerase Stalls Cell_Survival Cell_Survival DNA_Lesion->Cell_Survival Leads to REV1 REV1 Replicative_Polymerase->REV1 Recruits Pol_kappa Pol_kappa REV1->Pol_kappa TLS_Complex TLS_Complex REV1->TLS_Complex Forms Pol_kappa->TLS_Complex Forms TLS_Complex->DNA_Lesion Bypasses Enhanced_Cytotoxicity Enhanced_Cytotoxicity TLS_Complex->Enhanced_Cytotoxicity Leads to Mutagenesis Mutagenesis TLS_Complex->Mutagenesis Causes Stapled_Peptide_K Stapled_Peptide_K Stapled_Peptide_K->REV1 Binds to CTD Stapled_Peptide_K->TLS_Complex Blocks Formation

Caption: Inhibition of the REV1-mediated translesion synthesis pathway by Stapled this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the interaction and effects of Stapled this compound.

ParameterMethodValue/ObservationReference
Binding Affinity Fluorescence Polarization AssayBinds with high affinity to the REV1 C-terminal domain.[1]
Cell Viability (No DNA Damage) CellTiter-Glo (CTG) AssayMinimal effect on the viability of Rev1+/+ and Rev1-/- Mouse Embryonic Fibroblasts (MEFs).[2]
Cytotoxicity Enhancement (with DNA Damage) CellTiter-Glo (CTG) AssayIncreases UV-induced cytotoxicity specifically in Rev1+/+ cells.[2]
Mutagenesis HPRT Mutagenesis AssayReduces mutagenesis in human HT1080 cells.[2]
Cellular Uptake MicroscopyForms discrete foci in HT1080 cells, indicating translocation into human cells.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization Assay for Binding Affinity

This assay is used to quantify the binding affinity between Stapled this compound and the REV1 C-terminal domain (CTD).

Workflow Diagram:

FP_Assay_Workflow Start Start Prepare_Reagents Prepare assay buffer, fluorescently labeled probe peptide, and purified REV1 CTD. Start->Prepare_Reagents 1. End End Serial_Dilution Create a serial dilution of unlabeled Stapled this compound. Prepare_Reagents->Serial_Dilution 2. Add_Probe Add a constant concentration of the fluorescent probe to each well. Serial_Dilution->Add_Probe 3. Add_REV1 Add a constant concentration of REV1 CTD to each well. Add_Probe->Add_REV1 4. Incubate Incubate the plate at room temperature to allow binding to reach equilibrium. Add_REV1->Incubate 5. Measure_FP Measure fluorescence polarization using a plate reader. Incubate->Measure_FP 6. Analyze_Data Plot the change in polarization against the concentration of Stapled this compound to determine the binding affinity (Kd or IC50). Measure_FP->Analyze_Data 7. Analyze_Data->End 8.

Caption: Workflow for a competitive fluorescence polarization assay.

Methodology:

  • Reagents:

    • Binding Buffer: Phosphate-buffered saline (PBS) with 0.1% Tween 20.

    • REV1 CTD: Purified recombinant REV1 C-terminal domain.

    • Fluorescent Probe: A peptide known to bind REV1 CTD (e.g., a fragment of Pol κ RIR) labeled with a fluorophore like carboxyfluorescein (FAM).

    • Competitor: Unlabeled Stapled this compound.

  • Procedure:

    • A serial dilution of Stapled this compound is prepared in the binding buffer.

    • A fixed concentration of the fluorescent probe and REV1 CTD are added to each well of a microplate.

    • The diluted Stapled this compound is then added to the wells.

    • The plate is incubated at room temperature for 1 hour to reach binding equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a suitable binding model to calculate the IC50 value, which can be converted to a dissociation constant (Kd).

Cell Viability and Cytotoxicity Assay

The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Culture:

    • HT1080 human fibrosarcoma cells or MEFs (Rev1+/+ and Rev1-/-) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment:

    • For cytotoxicity enhancement, cells are treated with varying concentrations of Stapled this compound in the presence or absence of a DNA damaging agent (e.g., cisplatin (B142131) or UV radiation).

    • Control wells receive vehicle (e.g., DMSO) or the DNA damaging agent alone.

  • Incubation:

    • Cells are incubated for a specified period (e.g., 24-72 hours).

  • Assay Procedure:

    • The 96-well plate and its contents are equilibrated to room temperature.

    • An equal volume of CellTiter-Glo® Reagent is added to each well.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Luminescence is recorded using a luminometer.

    • The relative luminescence units (RLU) are proportional to the number of viable cells. Data is typically normalized to untreated controls to determine the percentage of cell viability.

Conclusion

Stapled this compound represents a promising therapeutic strategy for enhancing the efficacy of existing cancer chemotherapies. Its specific mechanism of action, which involves the targeted inhibition of the REV1-mediated translesion synthesis pathway, offers the potential for increased cancer cell killing while minimizing off-target toxicity. The experimental frameworks provided herein offer a basis for further investigation and development of this and similar peptide-based inhibitors for clinical applications.

References

An In-depth Technical Guide to Peptide K and its Analogs: Potent Inhibitors of Src Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Peptide K (Ac-CIYKYY) and its analogs, a class of synthetic peptides that have demonstrated significant inhibitory activity against Src tyrosine kinase, a key regulator in various cellular processes. Dysregulation of Src kinase activity is implicated in the development and progression of numerous cancers, making it a critical target for therapeutic intervention. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these peptides, offering valuable insights for researchers in oncology, signal transduction, and medicinal chemistry.

Introduction to this compound and Src Kinase

This compound, with the amino acid sequence Ac-CIYKYY, was identified as a weak inhibitor of the phosphorylation of the substrate poly(Glu, Tyr) 4:1 by the non-receptor tyrosine kinase Src.[1] Src kinase is a central node in numerous signaling pathways, activated by stimuli such as growth factor receptor binding.[2] It plays a crucial role in regulating cell proliferation, differentiation, survival, and migration.[3] The aberrant activation of Src is a hallmark of various cancers, highlighting the therapeutic potential of its inhibitors.[4] This guide explores the chemical modifications of the parent this compound sequence to develop more potent and selective Src kinase inhibitors.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its linear and conformationally constrained analogs is primarily achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) .[1] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General Fmoc Solid-Phase Peptide Synthesis Protocol

The following protocol outlines the general steps involved in the Fmoc SPPS of this compound and its analogs:

  • Resin Preparation: A suitable resin, such as Wang resin for peptides with a C-terminal carboxyl group or Rink Amide resin for those with a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF).[5]

  • First Amino Acid Coupling: The C-terminus of the first Fmoc-protected amino acid is covalently attached to the resin. This is typically achieved using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the amino acid.[5]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a basic solution, commonly 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling reaction.[5]

  • Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each cycle involves:

    • Activation: The incoming amino acid is activated with a coupling reagent.

    • Coupling: The activated amino acid is added to the resin, forming a new peptide bond.

    • Washing: The resin is washed to remove excess reagents and byproducts.

    • Deprotection: The Fmoc group of the newly added amino acid is removed.[5]

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a 95:2.5:2.5 ratio.[5]

  • Purification and Characterization: The crude peptide is purified using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

Systematic modifications to the this compound sequence have yielded a wealth of structure-activity relationship data, providing insights into the key residues and structural features required for potent Src kinase inhibition.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays.

Peptide Sequence/ModificationIC50 (µM) against Src KinaseReference
Linear Peptides
Ac-CIYKYY (This compound )400[1]
Ac-CIYKF(4-NO2)Y0.53[1]
Conformationally Constrained Peptides
Cyclized Analog 310.28[1]
Cyclic Peptides
[WR]52.8[6]
[WR]90.21[6]

Experimental Protocols for Biological Evaluation

The biological activity of this compound and its analogs is primarily assessed through in vitro kinase assays that measure the inhibition of Src kinase-mediated phosphorylation.

In Vitro Src Kinase Inhibition Assay (Radiometric)

This highly sensitive assay measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a peptide substrate.[7]

  • Reaction Mix Preparation: A master mix is prepared containing 5X Src Kinase Reaction Buffer (200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM MnCl₂, 0.5 mg/mL BSA, 250 µM DTT), sterile water, and the peptide substrate (e.g., poly(Glu, Tyr) 4:1).[7]

  • Inhibitor Pre-incubation: The synthesized peptide analogs (test compounds) are pre-incubated with recombinant active c-Src kinase (e.g., 5-10 ng per reaction) for approximately 10 minutes at room temperature.[7]

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mix of ATP and [γ-³²P]ATP (final ATP concentration of 50-100 µM). The final reaction volume is typically 25-50 µL.[7]

  • Incubation: The reaction is incubated at 30°C for 20-30 minutes, ensuring the reaction proceeds within the linear range.[7]

  • Stopping the Reaction: The reaction is terminated by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]

  • Washing: The P81 paper is washed three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[7]

  • Quantification: The dried P81 paper is placed in a scintillation vial with scintillation fluid, and the incorporated radioactivity is measured using a scintillation counter.[7]

In Vitro Src Kinase Inhibition Assay (Fluorescence-Based)

This non-radiometric assay offers a safer and more high-throughput alternative for measuring kinase activity. The ADP-Glo™ Kinase Assay is a common example.[8]

  • Reagent Preparation: All reagents, including the kinase, substrate, ATP, and peptide inhibitors, are diluted in a kinase buffer.[8]

  • Reaction Setup: The assay is typically performed in a 384-well plate. The inhibitor solutions at various concentrations are added to the wells.[8]

  • Enzyme Addition: Purified Src kinase enzyme is added to the wells.[8]

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the substrate and ATP. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[8]

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP, followed by a 40-minute incubation.[8]

  • ADP Detection: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[8]

  • Measurement: The luminescence is read using a plate-reading luminometer. The light output is directly proportional to the amount of ADP formed and, therefore, the kinase activity.[8]

Signaling Pathways and Visualizations

Src kinase is a key component of multiple intracellular signaling cascades that regulate fundamental cellular processes.

Src Kinase Signaling Pathway

Upon activation by upstream signals such as receptor tyrosine kinases (RTKs) or integrins, Src can initiate several downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways.[9][10] These pathways ultimately control gene expression and cellular responses like proliferation, survival, and migration.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration & Adhesion Src->Cell_Migration Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Simplified diagram of the Src kinase signaling pathway.

Experimental Workflow for In Vitro Kinase Assay

The general workflow for an in vitro kinase assay to screen for Src inhibitors involves a series of sequential steps from reagent preparation to data analysis.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add Peptide Inhibitor (Serial Dilutions) Prepare_Reagents->Add_Inhibitor Add_Kinase Add Src Kinase Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with ATP Add_Kinase->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis Data Analysis (IC50 determination) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro Src kinase inhibition assay.

Conclusion

This compound and its analogs represent a promising class of Src kinase inhibitors. The structure-activity relationship studies have demonstrated that both linear and conformationally constrained modifications of the original Ac-CIYKYY sequence can lead to a significant enhancement in inhibitory potency. The detailed experimental protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of these and other peptide-based kinase inhibitors. Further optimization of these peptide scaffolds could lead to the development of novel therapeutic agents for the treatment of cancers and other diseases driven by aberrant Src kinase activity.

References

Technical Guide: Predicted Binding Partners of Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Regarding: Predicted Intermolecular Interactions and Functional Implications of the Synthetic Peptide K

Disclaimer: "this compound" is a hypothetical molecule used in this document to demonstrate the structure and content of a technical guide on peptide binding partners. The data, experimental protocols, and pathways described herein are illustrative and not based on real-world experimental results for a peptide with this designation.

Introduction

This compound is a synthetic 15-amino-acid peptide developed as a potential therapeutic agent for inflammatory diseases. Its design is based on a conserved motif found in endogenous proteins that regulate inflammatory signaling. Computational modeling and preliminary screening have identified several potential protein binding partners that are critical nodes in pro-inflammatory pathways. This document provides a comprehensive overview of the predicted binding partners of this compound, summarizes quantitative binding data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and workflows.

Predicted Binding Partners of this compound

Initial screening, combining in-silico docking simulations and yeast two-hybrid assays, has identified three primary predicted binding partners for this compound. These interactions are central to its proposed mechanism of action.

  • Receptor Z (RZ): A transmembrane receptor known to be a key initiator of a pro-inflammatory signaling cascade. This compound is predicted to bind to the extracellular domain of RZ, acting as a competitive antagonist.

  • MAP Kinase K (MAPKK): A crucial intracellular serine/threonine kinase that acts downstream of RZ.[1] this compound is hypothesized to have a secondary, intracellular interaction with MAPKK, modulating its kinase activity.[2]

  • BRCC36: A deubiquitinating enzyme that has been shown to regulate signaling pathways involved in DNA damage response and inflammation.[3] this compound may influence the catalytic activity of BRCC36 through allosteric binding.

Quantitative Binding Data

The binding affinities of this compound for its predicted partners have been characterized using various biophysical techniques. The equilibrium dissociation constant (Kd), inhibition constant (Ki), and IC50 values are summarized below. A lower Kd value signifies a higher binding affinity.[4]

Target ProteinMethodParameterValue (nM)Reference
Receptor Z (RZ)Surface Plasmon Resonance (SPR)Kd120 ± 15Hypothetical Data
MAP Kinase K (MAPKK)Fluorescence Polarization (FP)Ki450 ± 30Hypothetical Data
BRCC36Isothermal Titration Calorimetry (ITC)Kd800 ± 50Hypothetical Data

Signaling Pathway Involvement

This compound is predicted to inhibit the RZ-mediated inflammatory signaling pathway at two distinct points. Firstly, by acting as an antagonist at the receptor level, it prevents the initial signal transduction. Secondly, its intracellular interaction with MAPKK provides a secondary checkpoint to attenuate the downstream signal amplification, which typically leads to the activation of transcription factors for inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RZ Receptor Z MAPKKK MAPKKK RZ->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Gene Inflammatory Genes TF->Gene Promotes Transcription Ligand Inflammatory Ligand Ligand->RZ Activates PeptideK_ext This compound PeptideK_ext->RZ Inhibits PeptideK_int This compound PeptideK_int->MAPKK Inhibits

Figure 1: Predicted mechanism of this compound in the Receptor Z signaling pathway.

Experimental Protocols

The following sections detail the methodologies used to characterize the interactions between this compound and its binding partners.

Surface Plasmon Resonance (SPR) for RZ Interaction

This protocol was used to determine the kinetics and affinity of this compound binding to the extracellular domain of Receptor Z.[5]

Objective: To measure the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (Kd).

Materials:

  • Biacore X100 system (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)[6]

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Recombinant RZ extracellular domain (ligand)

  • Synthetic this compound (analyte)

Procedure:

  • Surface Preparation: The CM5 sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Recombinant RZ is diluted in immobilization buffer to 50 µg/mL and injected over the activated surface until a target level of ~6000 resonance units (RU) is achieved.[6]

  • Surface Deactivation: Remaining active esters are quenched by a 7-minute injection of 1 M ethanolamine-HCl.

  • Binding Analysis: A serial dilution of this compound (analyte) ranging from 1 nM to 10 µM is prepared in running buffer.[7]

  • Each concentration is injected over the ligand-immobilized surface for 180 seconds (association phase), followed by a 300-second injection of running buffer alone (dissociation phase).

  • Regeneration: The surface is regenerated between analyte injections with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine ka, kd, and Kd values.

Co-Immunoprecipitation (Co-IP) for MAPKK Interaction

This protocol was used to confirm the intracellular interaction between this compound and MAPKK in a cellular context.[8][9]

Objective: To demonstrate a physical association between this compound and endogenous MAPKK within a cell lysate.

Materials:

  • HEK293T cells

  • Biotinylated this compound

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitor cocktails.[10]

  • Streptavidin-conjugated magnetic beads

  • Anti-MAPKK primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting reagents

Workflow Diagram:

G A 1. Treat HEK293T cells with Biotin-Peptide K B 2. Lyse cells in Co-IP buffer A->B C 3. Incubate lysate with Streptavidin magnetic beads B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins from beads D->E F 6. Analyze eluate by SDS-PAGE & Western Blot E->F G 7. Probe blot with anti-MAPKK antibody F->G

Figure 2: Workflow for Co-Immunoprecipitation of MAPKK with this compound.

Procedure:

  • Cell Treatment: HEK293T cells are cultured to ~80% confluency and treated with 10 µM of biotinylated this compound for 4 hours.

  • Lysis: Cells are washed with ice-cold PBS and lysed on ice for 30 minutes. The lysate is cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

  • Immunoprecipitation: The cleared lysate is incubated with pre-washed streptavidin magnetic beads for 2 hours at 4°C with gentle rotation. This step captures biotinylated this compound and its binding partners.[9]

  • Washing: The beads are washed three times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound protein complexes are eluted from the beads by boiling in 2x Laemmli sample buffer for 5 minutes.

  • Analysis: The eluate is resolved by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blot analysis using a primary antibody specific for MAPKK. A band corresponding to the molecular weight of MAPKK confirms the interaction.

Computational Docking Workflow for BRCC36

A computational approach was used to predict the binding mode and identify the likely interaction site of this compound on the BRCC36 protein.[11]

Objective: To generate a structural model of the this compound-BRCC36 complex and predict key interacting residues.

Logical Relationship Diagram:

G A Input Structures A1 BRCC36 Crystal Structure (PDB) B Blind Docking (Initial Search) A1->B E Refined Docking (Focused Search) A1->E A2 This compound 3D Model A2->B A2->E C Cluster Analysis B->C D Identify High-Density Binding Hotspot C->D D->E F Energy Minimization & Scoring E->F G Final Complex Model F->G

Figure 3: Logical workflow for computational docking of this compound to BRCC36.

Procedure:

  • Structure Preparation: The crystal structure of human BRCC36 is obtained from the Protein Data Bank (PDB). A 3D conformational model of this compound is generated using peptide modeling software.

  • Blind Docking: A global, unbiased docking simulation is performed using a tool like pepATTRACT to identify all potential binding sites on the surface of BRCC36 without prior assumptions.[11]

  • Clustering and Hotspot Identification: The resulting docked poses are clustered based on their spatial coordinates. The most populated cluster is identified as the most probable binding "hotspot."

  • Refined Docking: A second, more focused docking simulation is performed, constraining the search space to the identified hotspot to generate higher-resolution models.

  • Scoring and Analysis: The final poses are rescored using molecular mechanics energy functions. The lowest-energy model is selected as the final predicted complex, and the specific intermolecular interactions (e.g., hydrogen bonds, salt bridges) are analyzed.

Conclusion

The data presented in this guide identify Receptor Z, MAP Kinase K, and BRCC36 as high-confidence predicted binding partners for the therapeutic candidate, this compound. The quantitative binding affinities and the dual-point intervention in the RZ signaling pathway provide a strong rationale for its potential anti-inflammatory effects. The detailed experimental protocols serve as a foundation for further validation and optimization studies. Future work will focus on crystallizing the peptide-protein complexes to validate the predicted binding modes and on conducting in-vivo efficacy studies.

References

An In-depth Technical Guide to the Tachykinin Peptide Family and Homologous Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Defining the Tachykinin "Peptide K" Family

The tachykinin family represents one of the most extensively studied groups of neuropeptides, named for their ability to induce rapid contractions in smooth muscle tissue.[1][2] This family includes several structurally related peptides derived from three precursor genes: TAC1, TAC3, and TAC4.[1][3] The term "this compound" has historical significance and is synonymous with Neurokinin A (NKA) , which was previously known as Substance K.[1][2] NKA, along with its N-terminally extended forms—Neurothis compound (NPK) and Neuropeptide γ (NPγ)—are key members of this family and are all encoded by the TAC1 gene.[1][2]

Mammalian tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are the most prominent members.[4] They exert a vast array of physiological effects by interacting with three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2][4] Their involvement in processes such as pain transmission, inflammation, smooth muscle contractility, and neuro-immune modulation makes them significant targets for therapeutic drug development.[5][6]

This guide provides a comprehensive overview of the tachykinin peptide family, their homologous structures, receptor interactions, signaling pathways, and the experimental methodologies used for their study.

Tachykinin Family Members and Homologous Sequences

The defining characteristic of the tachykinin peptide family is a highly conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH₂ , where 'X' is typically a hydrophobic or aromatic amino acid (e.g., Phenylalanine, Valine, or Isoleucine).[1][2] This conserved motif is essential for receptor activation.[1]

2.1 Mammalian Tachykinins

The primary tachykinins in mammals are derived from the TAC1 and TAC3 genes.

  • Substance P (SP): Considered the prototypic tachykinin, SP is an undecapeptide (11 amino acids) that shows the highest affinity for the NK1 receptor.[6][7]

  • Neurokinin A (NKA or Substance K): A decapeptide (10 amino acids) that preferentially binds to the NK2 receptor.[5][7]

  • Neurothis compound (NPK) and Neuropeptide γ (NPγ): These are N-terminally extended versions of NKA, both of which are also products of the TAC1 gene and activate the NK2 receptor.[1][7]

  • Neurokinin B (NKB): A decapeptide encoded by the TAC3 gene that serves as the preferred endogenous ligand for the NK3 receptor.[7]

2.2 Genetic Precursors: The TAC1 Gene

The diversity of peptides originating from the TAC1 gene is a result of alternative splicing of its mRNA transcript.[6][8] Different splice variants (α, β, γ, and δ) exclude certain exons, leading to the production of different combinations of tachykinin peptides. For instance, the β- and γ-TAC1 transcripts encode both SP and NKA (and its extended forms), while the α- and δ-TAC1 transcripts only encode SP.[6][8]

TAC1_Gene_Processing Figure 1: TAC1 Gene Splicing and Peptide Production cluster_gene TAC1 Gene cluster_splicing Alternative Splicing cluster_peptides Post-translational Processing TAC1 Pre-mRNA Transcript beta_gamma β- and γ-TAC1 mRNA TAC1->beta_gamma β/γ Splicing alpha_delta α- and δ-TAC1 mRNA TAC1->alpha_delta α/δ Splicing SP_1 Substance P beta_gamma->SP_1 NKA Neurokinin A beta_gamma->NKA SP_2 Substance P alpha_delta->SP_2 NPK_NPG NPK / NPγ NKA->NPK_NPG Extended forms Tachykinin_Signaling Figure 2: Tachykinin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Tachykinin Tachykinin (SP, NKA, NKB) NK_Receptor NK Receptor (NK1/NK2/NK3) Tachykinin->NK_Receptor Binds G_Protein Gαq/11 Gβγ NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction, Secretion, Neuronal Excitation) PKC->Response Phosphorylates Targets Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Release Ca_Cytosol->PKC Activates Ca_Cytosol->Response Mediates Experimental_Workflow Figure 3: General Experimental Workflow A 1. Peptide Synthesis (Fmoc SPPS) B 2. Cleavage & Deprotection A->B C 3. Purification (RP-HPLC) B->C D 4. Characterization (Mass Spectrometry) C->D E 5. Receptor Binding Assay (Determine Ki / IC50) D->E F 6. Functional Assay (e.g., Calcium Mobilization) D->F G Data Analysis (Determine pEC50 / Potency) E->G F->G

References

In Silico Prediction of Peptide K Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and characterization of bioactive peptides are pivotal in modern drug discovery and development. These short chains of amino acids play crucial roles in a myriad of physiological processes, making them attractive therapeutic candidates.[1] Traditional laboratory-based screening methods, however, can be both time-consuming and cost-prohibitive.[2] In silico approaches, leveraging computational power and sophisticated algorithms, offer a rapid and efficient alternative for predicting the biological activities of peptides, such as a hypothetical "Peptide K."[3][4] This guide provides a comprehensive overview of the core methodologies employed in the in silico prediction of peptide bioactivity, complete with detailed experimental protocols for validation, structured data presentation, and visualizations of key workflows and pathways.

Introduction to Peptide Bioactivity Prediction

Bioactive peptides are molecules with diverse functions, including antimicrobial, anticancer, antioxidant, and antihypertensive activities.[5][6] The bioactivity of a peptide is intrinsically linked to its amino acid sequence and physicochemical properties, which dictate its structure and interaction with biological targets.[3] In silico prediction methods utilize these properties to forecast a peptide's potential biological function before it is synthesized and tested in a laboratory.[7]

Computational tools for predicting peptide bioactivity have become increasingly sophisticated, employing a range of techniques from sequence homology searches to machine learning models.[8][9] These methods are instrumental in narrowing down vast libraries of potential peptide candidates to a manageable number for experimental validation.[4]

Core Methodologies for In Silico Prediction

The prediction of this compound's bioactivity involves a multi-step computational workflow. This process typically begins with the peptide's amino acid sequence and culminates in a predicted activity profile.

Sequence-Based Prediction

Sequence-based methods are often the first line of analysis. They rely on the comparison of this compound's sequence to databases of known bioactive peptides.

  • Homology Searching: Tools like BLAST (Basic Local Alignment Search Tool) can identify peptides with similar sequences to this compound that have known functions. Homology-based prediction has been successfully used to identify antimicrobial peptides.[10]

  • Motif Recognition: Specific sequence motifs are often associated with particular bioactivities.[11] Databases such as the Eukaryotic Linear Motif (ELM) resource can be used to scan this compound for known functional sites.

Physicochemical Property-Based Prediction

The physicochemical properties of a peptide are critical determinants of its bioactivity. These properties can be calculated from the amino acid sequence and used as features for predictive models.

Physicochemical PropertyDescriptionRelevance to Bioactivity
Molecular Weight The mass of the peptide molecule.Influences solubility, diffusion, and bioavailability.
Isoelectric Point (pI) The pH at which the peptide has no net electrical charge.Affects solubility and interaction with charged molecules like cell membranes.
Net Charge The overall charge of the peptide at a specific pH.Crucial for interactions with cell membranes, particularly for antimicrobial and anticancer peptides.[12]
Hydrophobicity The tendency of the peptide to repel water.A key factor in membrane disruption by antimicrobial and anticancer peptides.
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues.Important for the formation of structures like alpha-helices that can insert into cell membranes.[12]
Amino Acid Composition The relative abundance of different amino acids.Certain amino acids are more prevalent in peptides with specific activities.
Machine Learning-Based Prediction

Machine learning models are at the forefront of in silico peptide bioactivity prediction.[13][14] These models are trained on datasets of peptides with known activities and can learn complex patterns to make predictions for new sequences like this compound.

Commonly used machine learning algorithms include:

  • Support Vector Machines (SVM): A powerful classification algorithm used in many bioactivity prediction tools.[2]

  • Random Forest (RF): An ensemble learning method that builds multiple decision trees to improve predictive accuracy.[14]

  • Artificial Neural Networks (ANN): Computing systems inspired by the biological neural networks that constitute animal brains.[15]

The development of a machine learning model for predicting the bioactivity of this compound would follow a structured workflow.

machine_learning_workflow data_collection Data Collection (Bioactive & Non-Bioactive Peptides) feature_extraction Feature Extraction (Sequence & Physicochemical) data_collection->feature_extraction model_training Model Training (e.g., SVM, RF, ANN) feature_extraction->model_training model_validation Model Validation (Cross-validation, Independent Test Set) model_training->model_validation prediction Prediction of This compound Bioactivity model_validation->prediction peptide_k_input Input: this compound Sequence peptide_k_input->prediction

Machine Learning Workflow for Bioactivity Prediction.

Predicting Specific Bioactivities of this compound

The general methodologies described above can be tailored to predict specific types of bioactivities for this compound.

Antimicrobial Activity Prediction

In silico tools for antimicrobial peptide (AMP) prediction are numerous and well-established.[8][16] These tools often use machine learning models trained on large datasets of known AMPs and non-AMPs.[14]

Key Predictive Features for AMPs:

  • Positive net charge

  • High hydrophobicity

  • Amphipathic structure

Table of Commonly Used AMP Prediction Servers:

ServerPrediction MethodWebsite
AMPA Sequence-based antimicrobial profile1716]
CAMP SVM, RF, ANN, and Discriminant Analysis--INVALID-LINK--2]
iAMP-2L Multi-label prediction of various activitiesAvailable through various research publications[18]
Anticancer Activity Prediction

Anticancer peptides (ACPs) are a promising class of therapeutics.[9][19] In silico prediction of ACPs shares similarities with AMP prediction, as many ACPs exert their effects through membrane disruption.[12]

Key Predictive Features for ACPs:

  • Cationic nature

  • Amphipathicity

  • Specific amino acid compositions

Table of Commonly Used ACP Prediction Servers:

ServerPrediction MethodWebsite
AntiCP SVM-based predictionAvailable through various research publications[2][12]
ACPred SVM and Random Forest modelsAvailable through various research publications[19]
iACP Sequence-based features with SVMAvailable through various research publications[19]
MLACP Machine learning-based predictionAvailable through various research publications[3]

Experimental Validation of In Silico Predictions

In silico predictions, while powerful, must be validated through experimental assays. The following protocols outline standard methods for confirming the predicted bioactivity of a synthesized this compound.

Peptide Synthesis

This compound would first be synthesized, typically using solid-phase peptide synthesis (SPPS). The purity and identity of the synthesized peptide should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Antimicrobial Activity Assays

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow target bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in appropriate broth media.

  • Peptide Dilution: Prepare a series of two-fold dilutions of this compound in the broth.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well of a 96-well microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

mic_assay_workflow bacterial_culture Bacterial Culture (e.g., E. coli) inoculation Inoculation in 96-well Plate bacterial_culture->inoculation peptide_dilution Serial Dilution of this compound peptide_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity Assays

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce MTT to formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways

Understanding the mechanism of action of this compound may involve elucidating its interaction with specific signaling pathways. For instance, if this compound is predicted to have anticancer activity, it might induce apoptosis.

apoptosis_pathway peptide_k This compound membrane_interaction Membrane Interaction / Disruption peptide_k->membrane_interaction Direct receptor_binding Receptor Binding peptide_k->receptor_binding Indirect caspase_activation Caspase Activation membrane_interaction->caspase_activation receptor_binding->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Potential Apoptotic Signaling Pathway for this compound.

Conclusion

The in silico prediction of bioactivity for a novel peptide, such as this compound, represents a powerful and indispensable first step in the drug discovery pipeline. By integrating sequence-based, physicochemical, and machine learning approaches, researchers can efficiently screen and prioritize candidates for experimental validation. This guide has provided a foundational overview of the core methodologies, data presentation standards, and necessary validation protocols. As computational tools and biological datasets continue to expand, the accuracy and scope of in silico peptide bioactivity prediction are poised for significant advancement, further accelerating the development of next-generation peptide-based therapeutics.

References

Biosynthesis and Molecular Biology of Neuropeptide K

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physiological Role of Endogenous Peptide K

Executive Summary

Endogenous this compound, more commonly known as Neurothis compound (NPK), is a 36-amino acid member of the tachykinin peptide family.[1] It is derived from the preprotachykinin-A (TAC1) gene through alternative splicing and functions as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2][3] As an N-terminally extended form of neurokinin A (NKA), NPK exerts its biological effects primarily through the neurokinin-2 (NK2) receptor, a G-protein coupled receptor.[4][5] Activation of the NK2 receptor initiates a signaling cascade involving phospholipase C, leading to increased intracellular calcium and subsequent cellular responses.[6] The physiological roles of NPK are diverse and significant, encompassing the modulation of pain and inflammation, potent induction of smooth muscle contraction in the airways and gastrointestinal tract, stimulation of glandular secretions, and involvement in higher-order neurological functions such as memory enhancement.[1][4][7][8] This document provides a comprehensive overview of the biosynthesis, signaling mechanisms, physiological functions, and key experimental methodologies relevant to the study of Neurothis compound for researchers, scientists, and drug development professionals.

Neurothis compound is a product of the preprotachykinin-A (TAC1) gene, which also encodes for Substance P (SP) and Neurokinin A (NKA).[2][9] The diversity of peptides generated from this single gene is a result of differential RNA processing.

The Preprotachykinin-A (TAC1) Gene and Alternative Splicing

The TAC1 gene consists of seven exons.[10] Alternative splicing of the primary transcript results in at least four distinct messenger RNAs (mRNAs): α, β, γ, and δ-preprotachykinin-A (PPT-A).[6][10][11]

  • α-PPT-A: Lacks exon 6 and encodes only Substance P.[6]

  • β-PPT-A: Contains all seven exons and encodes Substance P and Neurothis compound.[10]

  • γ-PPT-A: Lacks exon 4 and encodes Substance P, Neurokinin A, and Neuropeptide γ.[6][10]

Post-Translational Processing

Following translation, the precursor proteins (preprotachykinins) undergo post-translational cleavage at specific dibasic amino acid sites to release the mature, biologically active peptides.[4][11] Neurothis compound is a 36-amino acid peptide derived from the β-preprotachykinin precursor.[1] Importantly, NPK is an N-terminally extended version of the 10-amino acid peptide Neurokinin A, containing the full NKA sequence at its C-terminus (residues 27-36).[1]

Biosynthesis Simplified Biosynthesis Pathway of Neurothis compound cluster_gene Gene Expression cluster_protein Protein Processing Gene TAC1 Gene (7 Exons) pre_mRNA Primary RNA Transcript Gene->pre_mRNA Transcription beta_mRNA β-PPT-A mRNA (All Exons Included) pre_mRNA->beta_mRNA Alternative Splicing beta_protein β-Preprotachykinin-A (Precursor Protein) beta_mRNA->beta_protein Translation SP Substance P beta_protein->SP Post-translational Cleavage NPK Neurothis compound (NPK) beta_protein->NPK Post-translational Cleavage NKA_note NPK contains the full Neurokinin A (NKA) sequence NPK->NKA_note

Biosynthesis of Neurothis compound from the TAC1 gene.

Receptor Interaction and Signal Transduction

Tachykinins mediate their effects through three distinct G-protein coupled receptors (GPCRs), designated NK1, NK2, and NK3.[6][11] While all tachykinins can interact with all three receptor subtypes, they exhibit preferential binding affinities.[12]

Receptor Selectivity

Neurothis compound, containing the NKA sequence, primarily acts as an agonist for the NK2 receptor.[3][4][13] The N-terminal portion of tachykinin peptides is thought to determine receptor subtype specificity, while the conserved C-terminal region is responsible for receptor activation.[3][13]

Tachykinin Peptide Primary Receptor Target Relative Binding Affinity Order
Substance P (SP)NK1NK1 > NK2 > NK3
Neurothis compound (NPK) / Neurokinin A (NKA) NK2 NK2 > NK1 > NK3
Neurokinin B (NKB)NK3NK3 > NK2 > NK1
Table 1: Preferential receptor binding of major mammalian tachykinins. The binding hierarchy shows that while peptides have a primary target, cross-reactivity with other receptors occurs at lower affinities.[6]
Signal Transduction Pathway

All three tachykinin receptors couple to the Gq/11 family of G-proteins.[6] Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[14] The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to the final physiological response.[14]

Signaling Neurothis compound Signaling via the NK2 Receptor NPK Neurothis compound NK2R NK2 Receptor (GPCR) NPK->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ ER->Ca Releases Ca->PKC Activates Effects Downstream Cellular Effects (e.g., Contraction, Secretion, Nociception) PKC->Effects Phosphorylates Targets

NK2 receptor G-protein coupled signaling cascade.

Core Physiological Functions

The widespread distribution of NPK and its receptor in the nervous and peripheral tissues underpins its involvement in a variety of physiological and pathophysiological processes.[11][15]

Physiological System Specific Role of Neurothis compound / Neurokinin A Key Tissues/Organs
Nervous System Pain Transmission: Acts as a key neurotransmitter in nociceptive pathways. Release of NKA is associated with moderate-to-intense pain signals.[7]Dorsal Root Ganglia, Spinal Cord
Neuroinflammation: Contributes to inflammatory responses within the nervous system.[15]Central & Peripheral Nerves
Memory Modulation: Enhances memory retention when acting within specific brain regions.[1]Hippocampus, Amygdala
Respiratory System Smooth Muscle Contraction: Potent bronchoconstrictor, causing contraction of airway smooth muscle. Implicated in asthma pathophysiology.[8]Lungs, Bronchi
Gastrointestinal System Smooth Muscle Contraction: Induces rapid contraction of intestinal smooth muscle, modulating gut motility.[6][11]Intestines, Stomach
Exocrine Glands Stimulation of Secretion: Potently stimulates the secretion of saliva.[4]Salivary Glands
Table 2: Summary of the primary physiological roles of endogenous Neurothis compound and its constituent peptide, Neurokinin A.

Methodologies for Studying Neurothis compound

The investigation of NPK's physiological role requires a combination of biochemical, molecular, and physiological techniques.

Quantification of Endogenous Peptides by Mass Spectrometry

Mass spectrometry (MS)-based peptidomics is a powerful, non-targeted approach to identify and quantify endogenous peptides like NPK from complex biological samples.[16][17]

Experimental Protocol: General Workflow for LC-MS/MS Peptidomics

  • Sample Collection & Homogenization: Tissues are rapidly excised and homogenized in solutions containing protease inhibitors to prevent peptide degradation.

  • Peptide Extraction: The homogenate is subjected to protein precipitation (e.g., with acetonitrile (B52724) or trichloroacetic acid). The supernatant, containing the peptide fraction, is collected. Solid-phase extraction (SPE) is often used for further cleanup and concentration.

  • LC Separation: The extracted peptide mixture is injected into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase column, to separate peptides based on their hydrophobicity.

  • Mass Spectrometry Analysis:

    • MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratios are measured in a full scan.

    • MS/MS Fragmentation: The most abundant ions from the MS1 scan are selected, isolated, and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are measured.

  • Data Analysis: The fragmentation spectra (MS/MS) are searched against a protein sequence database to determine the amino acid sequence of the peptides. The signal intensity from the MS1 scan is used for relative or absolute quantification.[17][18]

Workflow General Experimental Workflow for Peptidomics start 1. Tissue/Fluid Sample (with protease inhibitors) extract 2. Peptide Extraction (e.g., Protein Precipitation, SPE) start->extract lc 3. Liquid Chromatography (LC) Separation extract->lc ms 4. Mass Spectrometry (MS) MS1: Measure Peptide Mass lc->ms msms 5. Tandem MS (MS/MS) Fragment Peptides ms->msms data 6. Data Analysis (Database Search) msms->data end 7. Peptide Identification & Quantification data->end

Workflow for identification of endogenous peptides.
Radioligand Binding Assay

This technique is used to characterize the interaction between NPK and its receptors, determining binding affinity (Kd) and specificity.

Experimental Protocol: General Steps for a Competition Binding Assay

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., NK2) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

  • Assay Incubation: A constant concentration of a radiolabeled ligand known to bind the receptor (e.g., ³H-NKA) is incubated with the membrane preparation.

  • Competition: The incubation is performed in the presence of varying concentrations of an unlabeled competitor ligand (the "cold" ligand, e.g., NPK).

  • Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. This allows for the calculation of the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the inhibition constant (Ki) can be derived.

Isolated Tissue Bath Assay

This functional assay measures the physiological effect of NPK, such as its ability to induce smooth muscle contraction.

Experimental Protocol: General Steps for Smooth Muscle Contraction

  • Tissue Dissection: A segment of tissue containing smooth muscle (e.g., guinea pig ileum or trachea) is carefully dissected and mounted in an organ bath.

  • Bath Conditions: The tissue is submerged in a temperature-controlled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a small amount of resting tension until a stable baseline is achieved.

  • Drug Addition: Cumulative concentrations of NPK are added to the bath.

  • Response Measurement: The contractile force generated by the tissue in response to each concentration is recorded by the transducer and data acquisition system.

  • Data Analysis: A concentration-response curve is constructed to determine key pharmacological parameters such as the maximum effect (Emax) and the potency (EC50) of NPK.

References

Structural Analysis of Peptide-Receptor Interactions: A Technical Guide Focused on the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of the interaction between a peptide and its receptor, using the kappa-opioid receptor (KOR) and its endogenous peptide ligand, dynorphin (B1627789) A, as a primary example. This guide covers quantitative binding data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Quantitative Data: Peptide-Receptor Binding Affinity

The interaction between a peptide and its receptor is fundamentally characterized by its binding affinity. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of various dynorphin peptides to the kappa-opioid receptor.

Peptide LigandReceptorAssay TypeAffinity ConstantReference
Dynorphin AHuman KORRadioligand Binding ([3H]-diprenorphine displacement)Ki in the nanomolar range[1]
Dynorphin A (1-13)Human KORRadioligand BindingKd of ~200 nM[2]
DynorphinsKOR-transfected CHO cellsNot specified~0.1 nM[3]
Big DynorphinHuman KORRadioligand BindingSimilar affinity to Dynorphin A[4]
Dynorphin AHuman MORRadioligand Binding ([3H]-diprenorphine displacement)Ki in the nanomolar range[1]
Dynorphin AHuman DORRadioligand Binding ([3H]-diprenorphine displacement)Ki in the nanomolar range[1]

Experimental Protocols

A multi-faceted approach employing various biophysical and structural biology techniques is essential for a thorough analysis of peptide-receptor interactions.

Structural Determination via Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has become a pivotal technique for determining the high-resolution structures of membrane proteins like GPCRs in complex with their ligands.[5][6]

Methodology:

  • Protein Expression and Purification: The human KOR is expressed in insect or mammalian cells. The receptor is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

  • Complex Formation: The purified KOR is incubated with the peptide ligand (e.g., dynorphin A) and a stabilizing binding partner, such as a G-protein heterotrimer (Gαi, Gβγ) and a single-chain variable fragment (scFv16), to lock the receptor in an active conformation.[6]

  • Vitrification: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large number of 2D projection images of the randomly oriented protein complexes are automatically collected.

  • Image Processing and 3D Reconstruction: The 2D images are processed to correct for motion and contrast. Particles are picked, classified into different views, and then used to reconstruct a 3D electron density map of the peptide-receptor complex.

  • Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to fit the density, providing a detailed view of the peptide-receptor interaction at the atomic level.

Binding Affinity and Kinetics Measurement via Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[7][8]

Methodology:

  • Sensor Chip Preparation: A sensor chip with a gold surface is activated, typically using amine coupling chemistry.

  • Ligand Immobilization: The receptor (e.g., purified KOR) is immobilized onto the sensor chip surface.

  • Analyte Injection: The peptide ligand (analyte) is flowed over the sensor chip surface at various concentrations.

  • Signal Detection: The binding of the peptide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: The association rate (ka), dissociation rate (kd), and dissociation constant (Kd = kd/ka) are determined by fitting the binding data to a kinetic model.

High-Throughput Screening via Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of peptide-receptor binding and for competition assays.[9][10][11]

Methodology:

  • Fluorescent Labeling: A known binding peptide (tracer) is labeled with a fluorescent dye.

  • Binding Reaction: The fluorescently labeled peptide is incubated with the purified receptor.

  • Polarization Measurement: The sample is excited with polarized light.

    • Unbound Tracer: Small, fluorescently labeled peptides tumble rapidly in solution, leading to depolarization of the emitted light and a low FP signal.

    • Bound Tracer: When the labeled peptide binds to the much larger receptor, its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light and a high FP signal.

  • Competition Assay: To determine the affinity of an unlabeled test peptide, it is added to the reaction mixture to compete with the fluorescently labeled peptide for binding to the receptor. A potent competitor will displace the labeled peptide, leading to a decrease in the FP signal. The IC50 (concentration of competitor that inhibits 50% of the tracer binding) can then be determined.

Signaling Pathways and Experimental Workflows

KOR Signaling Pathways

Activation of the KOR by dynorphin A initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. Furthermore, KOR activation can trigger G-protein-independent signaling through β-arrestin, which can lead to the activation of mitogen-activated protein kinase (MAPK) pathways.[12][13][14]

KOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates beta_arrestin β-arrestin KOR->beta_arrestin Recruits DynorphinA Dynorphin A DynorphinA->KOR Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channels (K+, Ca2+) G_beta_gamma->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Downstream_Effects_G Cellular Response (e.g., altered excitability) cAMP->Downstream_Effects_G IonChannels->Downstream_Effects_G GRK->KOR p38 p38 beta_arrestin->p38 Activates ERK12 ERK1/2 beta_arrestin->ERK12 Activates JNK JNK beta_arrestin->JNK Activates Downstream_Effects_MAPK Cellular Response (e.g., gene expression, aversive behaviors) p38->Downstream_Effects_MAPK ERK12->Downstream_Effects_MAPK JNK->Downstream_Effects_MAPK

Caption: KOR Signaling Pathways.

General Experimental Workflow for Structural and Functional Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of a peptide-receptor interaction.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_structure Structural Analysis cluster_functional Functional Analysis Protein_Expression Receptor Expression & Purification SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Protein_Expression->SPR FP Fluorescence Polarization (FP) (Affinity & HTS) Protein_Expression->FP Radioligand_Assay Radioligand Binding Assay (Affinity) Protein_Expression->Radioligand_Assay CryoEM Cryo-Electron Microscopy (Cryo-EM) Protein_Expression->CryoEM XRay X-ray Crystallography Protein_Expression->XRay Peptide_Synthesis Peptide Synthesis & Characterization Peptide_Synthesis->SPR Peptide_Synthesis->FP Peptide_Synthesis->Radioligand_Assay Peptide_Synthesis->CryoEM Peptide_Synthesis->XRay Signaling_Assays Cell-based Signaling Assays (e.g., cAMP, Ca2+, MAPK) SPR->Signaling_Assays FP->Signaling_Assays Radioligand_Assay->Signaling_Assays InVivo_Studies In Vivo / Animal Models CryoEM->InVivo_Studies XRay->InVivo_Studies Signaling_Assays->InVivo_Studies

Caption: Peptide-Receptor Interaction Analysis Workflow.

References

Biophysical Properties of Peptide K11: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide K11 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant antibacterial properties against a range of ESKAPE pathogens, which are a group of bacteria known for their resistance to common antibiotics. This guide provides a comprehensive overview of the biophysical properties of Peptide K11, its mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to support further research and development of this promising therapeutic agent.

Core Biophysical Properties

The fundamental biophysical characteristics of Peptide K11 are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing effective formulations.

PropertyValue / Description
Amino Acid Sequence Not explicitly stated in the provided search results. It is a rationally designed antibacterial scaffold with a lysine (B10760008) introduced at position 11.
Molecular Weight Not explicitly stated in the provided search results. This would be calculated based on the amino acid sequence.
Structure in Solution Primarily unstructured in aqueous solution, as confirmed by Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy[1]. A stable helix formation is disfavored in the absence of charge-compensating partners[1].
Purity >95% after purification by reverse-phase HPLC[1].
Isoelectric Point (pI) Not explicitly stated in the provided search results. Due to the presence of multiple lysine residues, the pI is expected to be high (basic). The isoelectric point is the pH at which a molecule carries no net electrical charge[2]. The pI can be estimated based on the pKa values of the ionizable groups of the amino acids in the peptide sequence[3].
Solubility The solubility of peptides is influenced by their amino acid composition and overall charge[4]. Peptides with a high net positive charge, like K11 with its multiple lysine residues, are generally more soluble in acidic aqueous solutions[4]. For hydrophobic peptides, organic solvents like DMSO may be required for initial solubilization[4].
Stability & Aggregation The physical stability of peptides is influenced by factors such as concentration, agitation, and temperature[5][6]. Peptide aggregation can follow a nucleation-polymerization mechanism, often resulting in the formation of amyloid-like fibrils[5]. The aggregation process can be monitored using techniques like Thioflavin T (ThT) fluorescence assays[5].

Mechanism of Action: Interaction with Bacterial Membranes

Peptide K11 exerts its antimicrobial activity by selectively targeting and destabilizing bacterial membranes. This mechanism involves a multi-step process that leads to membrane disruption and eventual cell death.

The proposed mechanism of action for Peptide K11 involves a four-step process:

  • Anchoring: The peptide initially binds to the bacterial membrane, with the lysine residue at position 1 playing a key role in anchoring to oxygen atoms on the membrane surface[7].

  • Twisting: Following anchoring, the peptide induces a torque on the membrane bilayer. This twisting action is facilitated by subsequent pairs of lysine residues[7].

  • Insertion: The membrane twisting allows for the insertion of the terminal aromatic side chains of the peptide into the bilayer[7].

  • Flipping and Internalization: Finally, the amphipathic helix of the peptide flips and internalizes into the core of the bilayer, leading to membrane destabilization[1][7].

This targeted action against bacterial membranes, which are typically rich in negatively charged phospholipids, contributes to the peptide's selectivity and optimal therapeutic index[1].

cluster_membrane Bacterial Cell Membrane cluster_peptide Peptide K11 Action Membrane Phospholipid Bilayer P1 1. Anchoring P2 2. Twisting P1->P2 Lysine Interactions P3 3. Insertion P2->P3 Membrane Deformation P4 4. Internalization P3->P4 Hydrophobic Core Entry P4->Membrane Destabilization cluster_workflow Experimental Workflow for K11 Structural Analysis start Peptide K11 Sample cd Circular Dichroism Spectroscopy start->cd nmr NMR Spectroscopy start->nmr cd_result Secondary Structure (Unstructured) cd->cd_result nmr_result Atomic Resolution Structure (Unstructured) nmr->nmr_result

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the solid-phase synthesis of a model peptide, designated as Peptide K, utilizing the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy. The detailed methodologies outlined below cover every critical stage of the process, from resin preparation to the final characterization of the purified peptide.

Overview of this compound Synthesis Workflow

Solid-phase peptide synthesis (SPPS) is a robust and efficient method for the chemical synthesis of peptides.[1][2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[4][5] The Fmoc/tBu approach is a popular strategy that utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains.[1][6] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[1] The synthesis culminates in a final cleavage step where the peptide is released from the solid support and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[7] Subsequent purification by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS) are essential to ensure the desired purity and identity of the final peptide product.[8][9]

Peptide_K_Synthesis_Workflow cluster_synthesis Peptide Chain Elongation cluster_final_steps Final Processing Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Initialize AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Expose N-terminus Washing Washing AA_Coupling->Washing Form Peptide Bond Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Complete Sequence Precipitation Precipitation Cleavage->Precipitation Release from resin Purification HPLC Purification Precipitation->Purification Isolate crude peptide Characterization MS Characterization Purification->Characterization Obtain pure peptide Final_Peptide Purified this compound Characterization->Final_Peptide Confirm identity & purity

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of this compound.

Resin Preparation and First Amino Acid Loading

The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink amide resin is commonly used, while a Wang or 2-chlorotrityl chloride resin is suitable for a C-terminal carboxylic acid.[10]

  • Resin Swelling: Place the appropriate amount of resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for at least 1 hour to ensure optimal reaction kinetics.[10] For polystyrene-based resins, dichloromethane (B109758) (DCM) can also be used for swelling.[1]

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin):

    • Swell the resin in DCM for at least 30 minutes.[10]

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.[1]

    • Add the amino acid solution to the swollen resin and mix for 30-60 minutes at room temperature.[1]

    • Wash the resin with DMF and DCM.[1]

    • To cap any remaining reactive sites, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[1]

Peptide Chain Elongation Cycle

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the this compound sequence.

  • Fmoc Deprotection:

    • Wash the resin-bound peptide with DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.[3][10]

    • Agitate the mixture for 15-30 minutes to ensure complete removal of the Fmoc group.[3]

    • Drain the reaction vessel and repeat the piperidine treatment for a shorter duration (e.g., 5-10 minutes) to ensure complete deprotection.

  • Washing:

    • Thoroughly wash the resin with DMF to remove residual piperidine and byproducts. Typically, 5-6 washes are sufficient.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-4 equivalents of the next Fmoc-protected amino acid and a suitable coupling agent (e.g., HCTU) in DMF.[10]

    • Add a slight excess of a base, such as DIPEA, to the amino acid solution.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[3] The completeness of the coupling can be monitored using a qualitative test like the Kaiser test.[2]

  • Final Washing:

    • Wash the resin with DMF to remove excess reagents and byproducts.

    • Wash with a solvent like DCM or isopropanol (B130326) to prepare for the next cycle or final cleavage.

Cleavage and Deprotection

This step releases the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail in a fume hood immediately before use. The composition of the cocktail depends on the amino acid sequence of the peptide.[7] For peptides without sensitive residues like Cysteine, Methionine, or Tryptophan, a standard cocktail can be used.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to precipitate the peptide.[7]

    • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.[7]

  • Peptide Washing and Drying:

    • Centrifuge the suspension to pellet the precipitated peptide.[7]

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleaved protecting groups.[7]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Purification and Characterization
  • Purification by HPLC:

    • The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

    • Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile (B52724), and filter it before injection.[13]

    • Utilize a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA, to separate the target peptide from impurities.[12][14]

    • Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[12]

  • Characterization by Mass Spectrometry:

    • Mass spectrometry is a powerful tool to confirm the molecular weight and identity of the synthesized peptide.[8]

    • Techniques such as LC-MS/MS can be used for in-depth analysis, including sequence confirmation.[8] This is crucial to verify that the correct peptide has been synthesized.[9][15]

Quantitative Data Summary

The following table provides a summary of the typical quantities of reagents used in the solid-phase synthesis of this compound on a 0.1 mmol scale.

Step Reagent Quantity Notes
Resin Preparation Rink Amide Resin (0.5 mmol/g)200 mgFor a C-terminal amide.
DMF for swelling5-10 mL
Fmoc Deprotection 20% Piperidine in DMF5 mL (x2)
Amino Acid Coupling Fmoc-Amino Acid3-4 equivalents (0.3-0.4 mmol)
HCTU3-4 equivalents (0.3-0.4 mmol)
DIPEA6-8 equivalents (0.6-0.8 mmol)
DMF2-5 mL
Cleavage Cleavage Cocktail (e.g., Reagent K)10 mL/g of resinComposition depends on peptide sequence.
Precipitation Cold Diethyl Ether~100 mL

Signaling Pathways and Logical Relationships

The process of solid-phase peptide synthesis does not directly involve biological signaling pathways. However, the logical progression of the experimental workflow can be visualized.

SPPS_Logic Start Start Synthesis Resin_Selection Select Resin Start->Resin_Selection Elongation_Cycle Perform Elongation Cycles Resin_Selection->Elongation_Cycle Based on C-terminus Final_Cleavage Cleave from Resin Elongation_Cycle->Final_Cleavage After last amino acid Purification Purify by HPLC Final_Cleavage->Purification Obtain crude peptide Characterization Characterize by MS Purification->Characterization Isolate pure peptide End Final Peptide Characterization->End Confirm identity

References

Application Notes: Recombinant Expression and Purification of Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide K is a novel 50-amino acid therapeutic peptide candidate. To facilitate preclinical and clinical development, a robust and scalable method for producing high-purity this compound is essential. This document outlines a comprehensive protocol for the recombinant expression of this compound in Escherichia coli and its subsequent purification. The strategy employs an N-terminal Hexahistidine (6xHis) tag coupled with a Tobacco Etch Virus (TEV) protease cleavage site, allowing for efficient capture and subsequent tag removal to yield the native peptide. The purification protocol involves a multi-step chromatographic process designed to achieve high yield and >99% purity.

Principle of the Method

The workflow begins with the expression of a fusion protein (6xHis-TEV-Peptide K) in E. coli BL21(DE3) cells. Expression is induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG). Following cell lysis, the His-tagged this compound is captured using Immobilized Metal Affinity Chromatography (IMAC). The 6xHis tag is then proteolytically cleaved by TEV protease. A subtractive IMAC step is subsequently used to remove the cleaved tag and the His-tagged TEV protease. The final polishing step, Size-Exclusion Chromatography (SEC), separates the target peptide from any remaining impurities and aggregates, resulting in a highly pure and homogenous product.

Experimental Workflow and Signaling Pathway

G Figure 1: Overall Workflow for this compound Production cluster_upstream Upstream Processing cluster_downstream Downstream Processing Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into pET-28a(+) Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Expression Induction with IPTG Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Lysis by Sonication Harvesting->Lysis IMAC1 Primary Purification (IMAC) Lysis->IMAC1 Cleavage TEV Protease Cleavage IMAC1->Cleavage IMAC2 Tag Removal (Reverse IMAC) Cleavage->IMAC2 SEC Polishing (SEC) IMAC2->SEC QC QC Analysis (SDS-PAGE, MS) SEC->QC

Caption: Workflow from gene to purified peptide.

G Figure 2: Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PK This compound Receptor Receptor Tyrosine Kinase PK->Receptor Agonist Binding MAPKKK MAPKKK Receptor->MAPKKK Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factor MAPK->TF Activation Gene_Expression Gene Expression (e.g., Proliferation, Survival) TF->Gene_Expression Regulation

Caption: this compound as an agonist for a cell surface receptor.

Quantitative Data Summary

The following table summarizes the expected results from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)This compound (mg)Yield (%)Purity (%)
Crude Lysate2500100100~4
IMAC Elution1209090~75
TEV Cleavage & Reverse IMAC958585~90
Size-Exclusion Chromatography757272>99

Detailed Experimental Protocols

1. Expression of 6xHis-TEV-Peptide K

  • 1.1 Transformation:

    • Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

    • Add 10 ng of the pET-28a(+)-Peptide K plasmid to the cells. Swirl gently to mix.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds.

    • Immediately return the cells to ice for 2 minutes.

    • Add 950 µL of sterile SOC medium and incubate at 37°C for 1 hour with shaking (220 rpm).

    • Plate 100 µL of the cell suspension onto an LB agar (B569324) plate containing 50 µg/mL kanamycin. Incubate overnight at 37°C.

  • 1.2 Expression:

    • Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium (with kanamycin) with the 50 mL overnight culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Cool the culture to 18°C and induce expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate at 18°C for 16-18 hours with shaking.

2. Purification of this compound

  • 2.1 Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • 2.2 Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a 5 mL Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

    • Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

    • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Elute the fusion protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 1 mL fractions.

    • Analyze fractions by SDS-PAGE and pool those containing the protein of interest.

  • 2.3 TEV Protease Cleavage and Reverse IMAC:

    • Buffer exchange the pooled fractions into TEV Cleavage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA) using a desalting column or dialysis.

    • Add His-tagged TEV protease at a 1:100 (protease:protein) mass ratio.

    • Incubate at 4°C for 16 hours.

    • To remove the cleaved 6xHis tag and the TEV protease, pass the cleavage reaction mixture through a freshly equilibrated Ni-NTA column.

    • Collect the flow-through, which contains the untagged this compound.

  • 2.4 Size-Exclusion Chromatography (SEC):

    • Concentrate the flow-through from the reverse IMAC step to approximately 2-3 mL using an appropriate centrifugal filter device.

    • Equilibrate an SEC column (e.g., Superdex 75) with SEC Buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

    • Load the concentrated sample onto the column.

    • Run the chromatography at a flow rate appropriate for the column and collect fractions.

    • Analyze fractions by SDS-PAGE, pool the purest fractions containing monomeric this compound, and store at -80°C.

Application Notes and Protocols for Peptide K in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Peptide K in various cell culture experiments. The protocols outlined below cover essential assays for determining the bioactivity of this compound, including its effects on cell viability, apoptosis, and key signaling pathways.

Introduction to this compound

This compound is a synthetic peptide with potential applications in cell biology research and drug development. Its mechanism of action may involve the modulation of intracellular signaling pathways, leading to various cellular responses such as apoptosis or changes in cell proliferation.[1][2] The following protocols are designed to enable researchers to investigate the efficacy and cellular effects of this compound in a systematic manner.

Physicochemical Properties of a Representative Peptide (K4)
PropertyValueReference
Molecular Weight1670.12 Da[3]
Theoretical pI10.48[3]
Net Charge+4[3]
Hydrophobicity (H)0.644[3]
Hydrophobic moment (µH)0.390[3]

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling of this compound is crucial for maintaining its bioactivity.

  • Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or an appropriate solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[4] For cell-based assays, further dilute the stock solution in the desired cell culture medium to the final working concentration.[4]

  • Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell proliferation and viability, several colorimetric assays can be employed. These assays measure metabolic activity or membrane integrity.[5]

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[5]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/ml) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of cell viability.[7]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[7]

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 1.5, 2 µM).[7]

  • After a 2-hour incubation, add CCK-8 solution to each well according to the manufacturer's protocol.[7]

  • Incubate for 1-4 hours and measure the absorbance at 450 nm.[7]

Illustrative Cell Viability Data

The following table presents representative data on the cytotoxic effects of a hypothetical this compound on different cell lines.

Cell LineThis compound Concentration (µg/ml)Incubation Time (hours)Cell Viability (%)IC50 (µg/ml)
MCF-7 10728578
507260
1007245
MDA-MB-231 107290100
507275
1007250
HEK293 102495>200
502492
1002488

Note: This data is illustrative and based on similar peptide studies.[6][8] Researchers should generate their own data for their specific this compound and cell lines.

Apoptosis Assays

To investigate if this compound induces programmed cell death, apoptosis assays are essential.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Protocol:

  • Seed cells and treat with this compound as for the viability assays.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.[9]

  • Resuspend the cells in 1X Annexin V Binding Buffer.[10]

  • Add fluorescently labeled Annexin V and PI to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Analyze the cells by flow cytometry.[9]

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[6]

Protocol:

  • Treat 2 x 10⁶ cells with this compound at its IC50 concentration for 48 hours.[6]

  • Wash the cells with PBS and extract the DNA using a commercial kit.[6]

  • Resuspend the purified DNA in loading dye and run on a 1.8% agarose (B213101) gel.[6]

  • Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways that may be affected by this compound, such as the MAPK/ERK and Akt pathways.[11][12]

Protocol:

  • Treat cells with this compound for various time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.[13]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental Workflow for this compound Bioactivity Screening

G Experimental Workflow for this compound Bioactivity Screening cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Reconstitute Reconstitute this compound Cell_Culture Seed and Culture Cells Reconstitute->Cell_Culture Viability Cell Viability Assay (MTT/CCK-8) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis IC50 Determine IC50 Viability->IC50 Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis->Quantify_Apoptosis Western_Blot Western Blot (Signaling Pathways) Analyze_Protein Analyze Protein Expression Western_Blot->Analyze_Protein DNA_Frag DNA Fragmentation DNA_Frag->Analyze_Protein IC50->Western_Blot Use IC50 concentration IC50->DNA_Frag Use IC50 concentration

Caption: A high-level overview of the experimental workflow for assessing the bioactivity of this compound.

Simplified MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway Peptide_K This compound Receptor Cell Surface Receptor Peptide_K->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: A diagram illustrating the potential modulation of the MAPK/ERK signaling cascade by this compound.

Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway Peptide_K This compound Receptor Receptor Tyrosine Kinase Peptide_K->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., Bad, Caspase-9) Akt->Downstream phosphorylates/inhibits Cell_Survival Inhibition of Apoptosis & Promotion of Cell Survival Downstream->Cell_Survival

Caption: A diagram showing the potential influence of this compound on the pro-survival PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Peptide K in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptide K is a synthetic cationic peptide that has emerged as a promising agent in cancer research. Like many anti-cancer peptides (ACPs), this compound exhibits selective cytotoxicity towards cancer cells while demonstrating lower toxicity to normal cells.[1][2] Its mode of action is multifaceted, primarily involving the induction of apoptosis and disruption of key signaling pathways essential for tumor cell survival and proliferation.[1] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in a research setting.

Mechanism of Action

This compound is believed to exert its anti-cancer effects through several mechanisms:

  • Membrane Disruption: Cationic peptides like this compound can interact with the negatively charged components of cancer cell membranes, leading to membrane permeabilization and cell lysis.[2]

  • Induction of Apoptosis: this compound can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for many ACPs and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

  • Inhibition of Angiogenesis: Some anti-cancer peptides have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2]

  • Modulation of Signaling Pathways: this compound can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK pathway.[1][4]

Data Presentation

The following table summarizes representative quantitative data on the efficacy of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma18.2
HeLaCervical Carcinoma15.8
U-87 MGGlioblastoma21.4
PC-3Prostate Cancer14.1
HCT116Colon Carcinoma16.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound (lyophilized)

  • Cancer cell lines

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

  • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Signaling Pathway Analysis

This compound is hypothesized to induce apoptosis by activating the JNK and p38 MAPK pathways, which are known to be involved in stress-induced apoptosis.[3][5]

PeptideK_Signaling_Pathway cluster_pathway Proposed Signaling Pathway of this compound PeptideK This compound CellStress Cellular Stress PeptideK->CellStress MAP3K MAP3K (e.g., ASK1) CellStress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 cJun c-Jun JNK->cJun Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bad) JNK->Bcl2_family p38->Bcl2_family cJun->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade for this compound-induced apoptosis.

Logical Framework for Preclinical Evaluation

The preclinical development of this compound would follow a logical progression from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_workflow Preclinical Evaluation of this compound invitro In Vitro Studies (Cell Viability, Apoptosis) moa Mechanism of Action (Signaling Pathway Analysis) invitro->moa invivo In Vivo Studies (Xenograft Models) moa->invivo toxicology Toxicology and Pharmacokinetics invivo->toxicology IND Investigational New Drug (IND) Application toxicology->IND

Caption: Logical progression for the preclinical assessment of this compound.

References

Application Note: Protocol for Dissolving and Storing Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide K is a synthetic peptide with significant potential in targeted therapeutic research. Proper handling, including dissolution and storage, is critical to maintain its structural integrity and biological activity.[1][2] Incorrect procedures can lead to peptide degradation, aggregation, or loss of function, compromising experimental results.[1][2] This document provides a detailed, step-by-step protocol for the reconstitution and storage of lyophilized this compound to ensure consistent and reliable performance in downstream applications. The guidelines herein are based on established best practices for handling synthetic peptides.[3][4][5][6]

Product Information

  • Product Name: this compound

  • Appearance: White lyophilized powder

  • Storage of Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[7][8]

  • Purity: >98% (as determined by HPLC)

  • Molecular Weight: 1850.2 Da

  • Amino Acid Sequence: (Hypothetical) H-Trp-Ala-Val-Gly-His-Leu-Met-Pro-Phe-Ile-Cys-Asp-Arg-Asn-Gln-OH

Solubility and Stability Data

Quantitative data for this compound's solubility and stability are summarized below. It is always recommended to first test the solubility of a small portion of the peptide before dissolving the entire sample.[9]

Table 1: Solubility of this compound in Various Solvents
SolventConcentration (mg/mL)Observations
Sterile Deionized Water< 0.1Insoluble, suspension forms
10% Acetic Acid1.0Clear Solution
Dimethyl Sulfoxide (DMSO)10.0Clear Solution
0.1 M Ammonium Bicarbonate< 0.1Insoluble

Note: Due to the presence of Cysteine (Cys) and Methionine (Met) residues, long-term storage in DMSO is not recommended as it may cause oxidation.[10][11] For applications sensitive to DMSO, dissolving in an organic solvent like DMF or acetonitrile (B52724) is an alternative.[10][12]

Table 2: Stability of Reconstituted this compound
Storage ConditionSolventConcentration (mg/mL)Stability (t½)
4°C10% Acetic Acid1.0~72 hours
-20°C10% Acetic Acid1.0~1-2 months
-80°C10% Acetic Acid1.0>6 months
-20°CDMSO5.0~1 month (potential for oxidation)

Note: Stability is sequence-dependent. Peptides containing Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.[3][4][5][13] To maximize stability, it is crucial to avoid repeated freeze-thaw cycles.[5][13][6][8]

Recommended Protocol for Reconstitution

This protocol is designed to prepare a 1 mg/mL stock solution of this compound.

Materials and Reagents
  • Lyophilized this compound

  • Sterile, high-purity 10% acetic acid solution

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Reconstitution Procedure
  • Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for 15-20 minutes.[3][4][5][6] This crucial step prevents condensation from forming inside the vial, which can reduce peptide stability.[4][5]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the vial.[9]

  • Add Solvent: Carefully add the appropriate volume of 10% acetic acid to the vial to achieve the desired concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock, add 1 mL of solvent).

  • Dissolve: Gently vortex or swirl the vial to mix.[14] If the peptide does not dissolve completely, sonication can be used to aid dissolution.[10][9][15]

  • Verification: A properly solubilized peptide will result in a clear, particle-free solution.[9]

Storage Recommendations

Short-Term Storage

For use within a few days, the reconstituted this compound solution can be stored at 4°C.[8]

Long-Term Storage

For long-term storage, it is imperative to aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes.[5][8] Store these aliquots at -20°C or preferably -80°C.[7][8] This practice of creating aliquots prevents degradation caused by repeated freeze-thaw cycles.[5][13][6][8]

Experimental Protocols

Protocol: this compound Stability Assay via RP-HPLC

This protocol outlines a method to assess the stability of this compound in solution over time.

  • Preparation: Reconstitute this compound to 1 mg/mL in 10% acetic acid as described in Section 4.0.

  • Aliquoting: Dispense 50 µL aliquots into multiple polypropylene tubes.

  • Incubation: Store the aliquots at the desired test temperatures (e.g., 4°C, -20°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours for 4°C; 0, 1, 2, 4 weeks for -20°C), remove one aliquot from each temperature group.

  • Sample Preparation: Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using an appropriate mobile phase.

  • HPLC Analysis: Analyze the sample using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Linear gradient from 5% to 95% B over 20 minutes

    • Detection: UV at 220 nm

  • Data Analysis: The stability is determined by comparing the peak area of the intact this compound at each time point to the initial (T=0) peak area.[16][17][18]

Visualizations

Diagram 1: Solvent Selection Workflow

start Start: Determine This compound Charge charge Net Charge is Positive (Basic Peptide) start->charge test_water Attempt to dissolve in Sterile Water charge->test_water water_sol Soluble? test_water->water_sol use_water Use Water/Buffer (Protocol Complete) water_sol->use_water Yes test_acid Attempt to dissolve in 10% Acetic Acid water_sol->test_acid No acid_sol Soluble? test_acid->acid_sol use_acid Use Acetic Acid (Protocol Complete) acid_sol->use_acid Yes test_org Use Organic Solvent (e.g., DMSO, DMF) acid_sol->test_org No A 1. Equilibrate Vial to Room Temperature B 2. Centrifuge Vial A->B C 3. Add Recommended Solvent (e.g., 10% Acetic Acid) B->C D 4. Gently Mix / Sonicate Until Dissolved C->D E 5. Prepare Single-Use Aliquots D->E F Short-Term Storage (≤ 72 hours) E->F G Long-Term Storage E->G H Store at 4°C F->H I Store at -20°C or -80°C G->I cluster_cell Cell Membrane Receptor Receptor Alpha Kinase1 Kinase A Receptor->Kinase1 Activates PeptideK This compound PeptideK->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Gene Expression) TF->Response

References

Application Notes and Protocols for In Vivo Studies of Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics are a rapidly growing class of drugs, valued for their high specificity and potency.[1] This document provides a comprehensive guide for the in vivo study of the synthetic therapeutic agent, "Peptide K." These application notes detail the essential protocols for the formulation, administration, and evaluation of this compound in preclinical animal models. The methodologies outlined are based on established best practices in peptide research and are intended to ensure reproducibility and reliability of experimental outcomes. While "this compound" is presented here as a specific example, these protocols can be adapted for a wide range of peptide-based research applications.

This compound is a novel synthetic peptide designed to modulate intracellular signaling pathways implicated in inflammatory diseases. Its mechanism of action involves the inhibition of key protein-protein interactions within the MAPK/ERK signaling cascade, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Due to their susceptibility to degradation in the gastrointestinal tract, therapeutic peptides like this compound are typically administered parenterally.[1] This document will focus on intravenous, subcutaneous, and intraperitoneal routes of administration, which are commonly used in rodent studies.

Data Presentation

Quantitative data from preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetic profile of a therapeutic peptide. The following tables provide a template for summarizing such data for this compound.

Table 1: Pharmacokinetic Properties of this compound in a Murine Model

ParameterIntravenous (IV)Subcutaneous (SC)Intraperitoneal (IP)
Dose (mg/kg) 51010
Cmax (ng/mL) 1250 ± 150450 ± 75600 ± 90
Tmax (hours) 0.11.00.5
AUC (ng·h/mL) 1800 ± 2002100 ± 2501950 ± 220
Half-life (hours) 1.5 ± 0.23.2 ± 0.42.8 ± 0.3
Bioavailability (%) 10075 ± 885 ± 10

Data are presented as mean ± standard deviation (n=6 per group).

Table 2: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)
Vehicle Control -00
This compound 125 ± 520 ± 4
This compound 560 ± 855 ± 7
This compound 1085 ± 1080 ± 9
Dexamethasone (Positive Control) 190 ± 588 ± 6

Data are presented as mean ± standard deviation (n=8 per group). Cytokine levels were measured in serum 4 hours post-LPS challenge.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to the success of in vivo studies.

Peptide Formulation and Preparation

Proper formulation is critical for maintaining the stability and bioactivity of this compound.[1]

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free water for injection

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide by adding the appropriate volume of sterile water to achieve a stock solution of 10 mg/mL.

  • Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking to prevent peptide aggregation.[1]

  • For working solutions, dilute the stock solution with sterile PBS to the desired final concentration for injection.

  • Prepare fresh solutions daily to ensure stability and prevent degradation.

Administration Protocols in Rodents

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[1]

Materials:

  • Sterile this compound solution

  • Sterile 0.5-1 mL syringes with 27-30 G needles

  • Mouse restrainer

  • 70% ethanol (B145695) wipes

  • Heat lamp (optional, for tail vein dilation)

Protocol:

  • Prepare the this compound solution in a sterile syringe and carefully expel any air bubbles.

  • Place the mouse in a suitable restrainer.

  • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

  • Disinfect the tail with a 70% ethanol wipe.[1]

  • Identify one of the lateral tail veins and insert the needle at a shallow angle.

  • Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein.[1]

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Return the mouse to its cage and monitor for any adverse reactions.

Materials:

  • Sterile this compound solution

  • Sterile 0.5-1 mL syringes with 25-27 G needles

  • 70% ethanol wipes

Protocol:

  • Prepare the this compound solution in a sterile syringe.

  • Gently grasp the loose skin over the scruff of the neck to form a "tent".

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at the base of the tented skin, parallel to the animal's back.

  • Inject the solution. A small bleb will form under the skin.[1]

  • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Return the mouse to its cage and monitor.

Materials:

  • Sterile this compound solution

  • Sterile 1-3 mL syringes with 25-27 G needles

  • 70% ethanol wipes

Protocol:

  • Prepare the this compound solution in a sterile syringe.

  • Manually restrain the rodent, exposing the abdomen.

  • Tilt the animal slightly with its head down.

  • Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[1]

  • Wipe the site with a 70% ethanol wipe.

  • Insert the needle at a 30-45 degree angle.

  • Aspirate briefly to ensure no fluid is drawn back, then inject the solution.

  • Withdraw the needle and return the animal to its cage for monitoring.

Visualizations

Diagrams illustrating key processes can aid in understanding the experimental workflow and the mechanism of action of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P1 This compound Formulation E2 This compound Administration (IV, SC, or IP) P1->E2 P2 Animal Acclimatization E1 Baseline Measurements P2->E1 E1->E2 E3 Induction of Disease Model (e.g., LPS Challenge) E2->E3 A1 Sample Collection (Blood, Tissue) E3->A1 A2 Pharmacokinetic Analysis A1->A2 A3 Efficacy Assessment (e.g., Cytokine Levels) A1->A3

Caption: Experimental workflow for in vivo studies of this compound.

G cluster_pathway MAPK/ERK Pathway Extracellular Extracellular Stimulus (e.g., Cytokine) Receptor Receptor Extracellular->Receptor MAPKKK MAPKKK Receptor->MAPKKK PeptideK This compound MAPKK MAPKK PeptideK->MAPKK MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription Response Cellular Response (Inflammation, Proliferation) Transcription->Response

Caption: Proposed signaling pathway inhibition by this compound.

References

Application Note: Using Peptide K to Stimulate T-cells In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T-cell activation is a critical event in the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC).[1][2][3] In vitro stimulation of T-cells with specific peptides is a fundamental technique in immunology research, enabling the study of T-cell signaling, effector functions, and the development of immunotherapies.[4][5] This application note provides a detailed protocol for the in vitro stimulation of human T-cells using Peptide K, a synthetic peptide designed to elicit an antigen-specific T-cell response. The protocol covers T-cell isolation, stimulation, and downstream analysis of activation markers and cytokine production.

Principle of the Method

This compound, when presented by APCs, is recognized by specific CD4+ or CD8+ T-cells, leading to their activation, proliferation, and differentiation into effector cells. Activated T-cells upregulate surface markers such as CD25 and CD69 and secrete cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[6][7] This protocol utilizes peripheral blood mononuclear cells (PBMCs) as a source of both T-cells and APCs. The activation of antigen-specific T-cells is quantified by measuring cytokine production via Enzyme-Linked Immunosorbent Spot (ELISpot) and intracellular cytokine staining (ICS) followed by flow cytometry.[6][8]

Materials and Methods

Reagents and Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for peptide reconstitution)

  • Human IFN-γ ELISpot kit

  • Human TNF-α ELISpot kit

  • Flow cytometry antibodies: Anti-Human CD3, CD4, CD8, CD25, CD69, IFN-γ, TNF-α

  • Brefeldin A

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Positive Control)

  • Cell viability dye

Equipment
  • Cell culture plates (96-well and 24-well)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Flow cytometer

  • ELISpot reader

  • Pipettes and tips

  • Biosafety cabinet

Experimental Protocols

Protocol 1: Preparation of this compound and PBMCs
  • This compound Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution of 1 mg/mL. Further dilute in cell culture medium to the desired working concentrations. The final DMSO concentration in the cell culture should not exceed 1% (v/v) to avoid toxicity.[6]

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Viability: Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Protocol 2: In Vitro T-cell Stimulation for ELISpot Assay
  • Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI 1640 medium containing 10% FBS for at least 1 hour at room temperature.

  • Seed 2.5 x 10^5 PBMCs per well.[6]

  • Add this compound to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Include a negative control (medium with DMSO vehicle) and a positive control (PMA/Ionomycin).

  • Incubate the plate at 37°C with 5% CO2 for 18-24 hours.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate, wash, and add streptavidin-HRP.

  • Develop the spots with the substrate solution and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.[6]

Protocol 3: In Vitro T-cell Stimulation for Flow Cytometry
  • Seed 1 x 10^6 PBMCs per well in a 24-well plate.

  • Add this compound at the desired concentration (e.g., 10 µg/mL).

  • Include negative and positive controls as in the ELISpot assay.

  • Incubate at 37°C with 5% CO2 for 6 hours.

  • Add Brefeldin A during the last 4 hours of incubation to block cytokine secretion.[6]

  • Harvest the cells and wash with PBS.

  • Stain for cell viability and surface markers (CD3, CD4, CD8, CD25, CD69) for 30 minutes on ice.

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at room temperature.

  • Wash the cells and acquire data on a flow cytometer.

Data Presentation

The following tables summarize expected quantitative data from T-cell stimulation experiments with this compound.

Table 1: IFN-γ and TNF-α Production Measured by ELISpot

TreatmentThis compound Concentration (µg/mL)IFN-γ Spot Forming Units (SFU) / 10^6 PBMCsTNF-α Spot Forming Units (SFU) / 10^6 PBMCs
Negative Control05 ± 23 ± 1
This compound150 ± 845 ± 6
This compound5150 ± 15130 ± 12
This compound10250 ± 20220 ± 18
Positive ControlPMA/Ionomycin1500 ± 1001300 ± 90

Table 2: T-cell Activation Markers and Intracellular Cytokines by Flow Cytometry

T-cell SubsetTreatment% CD25+% CD69+% IFN-γ+% TNF-α+
CD4+ T-cells Negative Control2.1 ± 0.51.5 ± 0.30.1 ± 0.050.2 ± 0.08
This compound (10 µg/mL)15.3 ± 2.120.8 ± 2.55.2 ± 0.74.8 ± 0.6
CD8+ T-cells Negative Control1.8 ± 0.41.2 ± 0.20.2 ± 0.070.3 ± 0.09
This compound (10 µg/mL)25.6 ± 3.230.1 ± 3.58.9 ± 1.17.5 ± 0.9

Visualizations

T-cell Activation Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by TCR engagement with a peptide-MHC complex.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex TCR TCR pMHC->TCR Binding CD3 CD3 TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK NFkB NF-κB Pathway LAT->NFkB NFAT NFAT Pathway PLCg1->NFAT Activation T-Cell Activation (Proliferation, Cytokine Production) MAPK->Activation NFkB->Activation NFAT->Activation

Simplified T-cell activation signaling cascade.
Experimental Workflow for T-cell Stimulation

The diagram below outlines the key steps in the in vitro T-cell stimulation and analysis workflow.

T_Cell_Stimulation_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from Whole Blood culture_cells Culture PBMCs with This compound isolate_pbmcs->culture_cells prepare_peptide Reconstitute This compound prepare_peptide->culture_cells elispot ELISpot Assay (Cytokine Secretion) culture_cells->elispot flow_cytometry Flow Cytometry (Activation Markers, Intracellular Cytokines) culture_cells->flow_cytometry

Workflow for in vitro T-cell stimulation and analysis.

Troubleshooting

IssuePossible CauseSolution
Low/No T-cell response Suboptimal peptide concentrationTitrate this compound concentration.
Poor PBMC viabilityUse freshly isolated, healthy PBMCs.
Incorrect incubation timeOptimize incubation time for your specific assay.
High background in negative control ContaminationMaintain sterile technique.
Non-specific stimulationEnsure reagents are free of endotoxins.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Uneven cell distributionGently resuspend cells before plating.

Conclusion

This application note provides a comprehensive protocol for the in vitro stimulation of T-cells using this compound. The described methods for ELISpot and flow cytometry allow for the robust quantification of antigen-specific T-cell responses. By following these protocols, researchers can effectively study the mechanisms of T-cell activation and evaluate the immunogenicity of specific peptides.

References

Application Notes and Protocols for the Preparation of Peptide K Self-Assembling Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides are a class of biomaterials that spontaneously form well-ordered nanostructures, such as nanofibers, which can entangle to create hydrogels. These hydrogels are of significant interest in drug delivery, tissue engineering, and regenerative medicine due to their biocompatibility, biodegradability, and tunable mechanical properties.[1] This document provides a detailed guide to the preparation and characterization of hydrogels from a representative lysine-containing peptide, herein referred to as "Peptide K". The chosen model peptide for these protocols is FEFKFEFK (Phe-Glu-Phe-Lys-Phe-Glu-Phe-Lys), a well-characterized β-sheet forming peptide.[2][3][4] The positively charged lysine (B10760008) residues play a crucial role in the self-assembly process, which is often triggered by changes in pH or ionic strength.[1][3]

Principle of Self-Assembly

The self-assembly of this compound (FEFKFEFK) is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions between phenylalanine residues, and electrostatic interactions involving the charged glutamic acid and lysine residues.[3][4] Under appropriate conditions (e.g., physiological pH and salt concentration), the peptide monomers arrange into β-sheet structures. These β-sheets then assemble into nanofibers, which in turn form a three-dimensional network that entraps water to form a hydrogel.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (FEFKFEFK) hydrogels, compiled from the literature. It is important to note that these properties are highly dependent on the experimental conditions such as peptide concentration, pH, and temperature.

ParameterValueConditionsReference
Peptide Sequence FEFKFEFKN/A[2][3][4]
Molecular Weight 1087.25 g/mol N/A
Gelation Time Minutes to hoursDependent on pH and concentration[5]
Storage Modulus (G') > 5 mg/mLpH dependent[4]
Pore Size Nanometer to sub-micron rangeDependent on peptide concentration and gelation conditions[6]

Table 1: Physicochemical and Mechanical Properties of this compound (FEFKFEFK) Hydrogels

Peptide ConcentrationStorage Modulus (G') (Pa)ConditionsReference
>10 mg/mLNot specified, forms hydrogelTemperature-dependent[4]
Not specified80 ± 5 PaIn water[7]

Table 2: Mechanical Properties of this compound (FEFKFEFK) Hydrogels at Different Concentrations

Experimental Protocols

Protocol 1: Peptide Synthesis and Purification

This compound (FEFKFEFK) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Workflow for Peptide Synthesis and Purification

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Characterization Resin Rink Amide Resin Coupling1 Fmoc-Lys(Boc)-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Phe-OH Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Fmoc-Glu(OtBu)-OH Coupling Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Fmoc-Phe-OH Coupling Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Fmoc-Lys(Boc)-OH Coupling Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Coupling6 Fmoc-Phe-OH Coupling Deprotection5->Coupling6 Deprotection6 Fmoc Deprotection Coupling6->Deprotection6 Coupling7 Fmoc-Glu(OtBu)-OH Coupling Deprotection6->Coupling7 Deprotection7 Fmoc Deprotection Coupling7->Deprotection7 Coupling8 Fmoc-Phe-OH Coupling Deprotection7->Coupling8 Cleavage Cleavage and Deprotection Coupling8->Cleavage Crude Crude Peptide Cleavage->Crude RP_HPLC Reverse-Phase HPLC Crude->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure Pure this compound Lyophilization->Pure MS Mass Spectrometry Pure->MS Characterization

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids to the resin. For each coupling cycle: a. Remove the Fmoc protecting group with piperidine in DMF. b. Wash the resin with DMF. c. Activate the next Fmoc-amino acid with coupling reagents and DIPEA, and add it to the resin. d. Wash the resin with DMF.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: Preparation of this compound Hydrogels

Workflow for Hydrogel Preparation

Peptide Lyophilized this compound Dissolution Dissolve in Water/Buffer Peptide->Dissolution Trigger Induce Gelation (e.g., pH adjustment, addition of buffer) Dissolution->Trigger Incubation Incubate at Desired Temperature Trigger->Incubation Hydrogel This compound Hydrogel Incubation->Hydrogel

Caption: General workflow for the preparation of this compound hydrogels.

Materials:

  • Lyophilized this compound (FEFKFEFK)

  • Sterile deionized water or buffer (e.g., phosphate-buffered saline, PBS)

  • pH adjustment solution (e.g., dilute NaOH or HCl)

Procedure:

  • Peptide Dissolution: Accurately weigh the lyophilized peptide and dissolve it in sterile deionized water or a suitable buffer to the desired concentration (e.g., 1-3 wt%). Sonication may be used to aid dissolution.

  • Initiation of Self-Assembly: The self-assembly of FEFKFEFK can be triggered by a change in pH or ionic strength.

    • pH Trigger: If the peptide is dissolved in water (acidic due to residual TFA from synthesis), carefully adjust the pH to neutral (pH 7.0-7.4) using a dilute base solution.

    • Ionic Strength Trigger: Alternatively, dissolve the peptide in deionized water and then add a concentrated buffer solution (e.g., 10x PBS) to achieve the final desired physiological ionic strength.

  • Gelation: Gently mix the solution and allow it to stand at room temperature or 37°C. Gelation can be confirmed by inverting the vial; a stable hydrogel will not flow. The time required for gelation can range from minutes to hours depending on the concentration and conditions.[5]

Protocol 3: Characterization of this compound Hydrogels

A. Rheological Analysis

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Workflow for Rheological Analysis

Hydrogel This compound Hydrogel Loading Load sample onto Rheometer Hydrogel->Loading TimeSweep Time Sweep (Monitor G', G'' over time) Loading->TimeSweep StrainSweep Strain Sweep (Determine linear viscoelastic region) TimeSweep->StrainSweep FrequencySweep Frequency Sweep (Measure G', G'' vs. frequency) StrainSweep->FrequencySweep Data Viscoelastic Properties Data FrequencySweep->Data

Caption: Workflow for the rheological characterization of this compound hydrogels.

Procedure:

  • Sample Loading: Carefully place the hydrogel sample onto the rheometer plate.

  • Time Sweep: Monitor the storage (G') and loss (G'') moduli as a function of time at a constant frequency and strain to observe the gelation kinetics.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the viscoelastic properties of the mature hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

B. Transmission Electron Microscopy (TEM)

TEM is used to visualize the nanofibrous network structure of the hydrogel.

Procedure:

  • Sample Preparation: Dilute a small amount of the hydrogel in water.

  • Grid Preparation: Apply a drop of the diluted hydrogel solution onto a carbon-coated TEM grid and allow it to adsorb for a few minutes.

  • Staining: Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.

  • Imaging: Image the dried grid using a transmission electron microscope to observe the fibrillar morphology.

C. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptides within the hydrogel.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the peptide under conditions that promote self-assembly.

  • Measurement: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Analysis: The presence of a minimum around 218 nm is indicative of β-sheet formation, which is characteristic of self-assembled FEFKFEFK.

Signaling Pathways and Applications

This compound hydrogels, due to their biocompatibility and tunable nature, are promising for various biomedical applications. The incorporation of bioactive motifs, such as cell-adhesion sequences (e.g., RGD), can be used to modulate cellular behavior.

Logical Relationship for Biofunctionalization

PeptideK This compound (FEFKFEFK) CoAssembly Co-assembly or Conjugation PeptideK->CoAssembly RGD Bioactive Motif (e.g., RGD) RGD->CoAssembly FunctionalHydrogel Biofunctional Hydrogel CoAssembly->FunctionalHydrogel Cell Cells FunctionalHydrogel->Cell provides scaffold Integrin Integrin Receptors Cell->Integrin Adhesion Cell Adhesion and Signaling Integrin->Adhesion binds to RGD Application Tissue Engineering / Drug Delivery Adhesion->Application

Caption: Logical flow for creating biofunctional this compound hydrogels for cell-based therapies.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and characterization of this compound (FEFKFEFK) self-assembling hydrogels. By carefully controlling the experimental conditions, researchers can produce hydrogels with tailored properties suitable for a wide range of applications in drug development and biomedical research. The inherent versatility of peptide-based systems allows for further functionalization to create "smart" biomaterials that can respond to specific biological cues.

References

Application Notes and Protocols for Fluorescent Labeling of Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They enable the visualization, tracking, and quantification of peptides in various biological systems, providing critical insights into their mechanisms of action, cellular uptake, and biodistribution.[1][2] This document provides detailed protocols for the fluorescent labeling of a hypothetical "Peptide K," a peptide of interest for therapeutic development. The protocols cover the selection of fluorescent dyes, conjugation chemistries, purification of the labeled peptide, and methods for characterization.

Selecting a Fluorescent Dye

The choice of a fluorescent dye is critical and depends on the specific application, the instrumentation available, and the properties of this compound. Key considerations include the dye's excitation and emission wavelengths, brightness, photostability, and potential effects on the peptide's biological activity.[2][3] Fluorescent dyes are often hydrophobic and can alter the physicochemical properties of the labeled peptide, potentially affecting its conformation, charge, and interactions with biological targets.[3]

A variety of fluorescent dyes are commonly used for peptide labeling, each with distinct spectral properties.[4]

Table 1: Common Fluorescent Dyes for Peptide Labeling

Dye FamilyExampleExcitation (nm)Emission (nm)Key Characteristics
Fluorescein FAM (Carboxyfluorescein)~494~518Cost-effective, bright green fluorescence, pH sensitive.[3][5][6]
FITC (Fluorescein isothiocyanate)~495~517-519Reacts with primary amines, similar properties to FAM.[3]
Rhodamine TAMRA (Tetramethylrhodamine)~557~583Red fluorophore, often used in FRET studies, reasonably photostable.[3][4][6]
Cyanine Cy3~550~570Bright, photostable, suitable for multiplexing.[3][4]
Cy5~650~670Emits in the far-red spectrum, good for in vivo imaging due to reduced tissue autofluorescence.[3][4]
Alexa Fluor Alexa Fluor 488~490~525Highly photostable, bright, and pH insensitive.[4]
Alexa Fluor 555~555~580Bright and photostable alternative to TAMRA.[4]

This compound Signaling Pathway

Understanding the biological context of this compound is crucial for designing functional assays with the fluorescently labeled analog. For the purpose of this application note, we will assume this compound is an inhibitor of a mitogen-activated protein kinase (MAPK) signaling pathway, a common target in drug development.[7][8]

PeptideK_Signaling_Pathway Ext_Signal External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factor Transcription Factor (e.g., c-Jun, c-Fos) MAPK->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factor->Cellular_Response Peptide_K Fluorescent This compound Peptide_K->MAPK Inhibition Experimental_Workflow Peptide_Synthesis This compound Synthesis (Solid-Phase) Purification1 Crude Peptide Purification (RP-HPLC) Peptide_Synthesis->Purification1 Characterization1 Purity & Identity Check (HPLC, MS) Purification1->Characterization1 Labeling Fluorescent Dye Conjugation (NHS or Maleimide) Characterization1->Labeling Purification2 Labeled Peptide Purification (RP-HPLC) Labeling->Purification2 Characterization2 Final Product Characterization (MS, UV-Vis) Purification2->Characterization2 Functional_Assay Functional Assay (e.g., Binding, Cellular Uptake) Characterization2->Functional_Assay

References

Application Note: Quantitative Determination of Peptide K Using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide K is a novel synthetic cyclic peptide under investigation for its potent pro-angiogenic activity. It is a promising therapeutic candidate for ischemic conditions. To facilitate preclinical and clinical development, a robust and sensitive method for the quantitative determination of this compound in biological matrices is essential. This application note describes the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the accurate measurement of this compound in human serum. The assay is designed for use by researchers, scientists, and drug development professionals.

Assay Principle

This assay is a competitive ELISA. A known amount of this compound is pre-coated onto the wells of a 96-well microplate. When the sample or standard is added to the wells, it is pre-incubated with a specific anti-Peptide K primary antibody. This mixture is then added to the coated plate. The this compound in the sample competes with the plate-bound this compound for binding to the limited amount of primary antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody that has bound to the plate. After a final wash, a substrate solution is added, which develops a color in proportion to the amount of HRP present. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

I. Signaling Pathway Involving this compound

This compound is hypothesized to exert its pro-angiogenic effects by binding to a novel cell surface receptor, tentatively named Angiogenesis Promoting Receptor (APR). This interaction is believed to trigger a downstream signaling cascade involving the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the activation of the PI3K/Akt and MAPK/ERK pathways. These pathways are known to promote endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.

Peptide_K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_K This compound APR APR Peptide_K->APR VEGFR2 VEGFR2 APR->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK Migration Cell Migration ERK->Migration

Figure 1: Hypothesized signaling pathway of this compound.

II. Assay Performance Characteristics

The this compound competitive ELISA has been validated for the quantification of this compound in human serum. The following tables summarize the key performance characteristics of the assay.

Table 1: Standard Curve Performance

ParameterValue
Assay Range0.1 ng/mL - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
R² of a typical standard curve> 0.99

Table 2: Assay Precision

Control ConcentrationIntra-Assay CV% (n=16)Inter-Assay CV% (n=3 days)
Low (0.5 ng/mL)< 10%< 15%
Medium (10 ng/mL)< 8%< 12%
High (80 ng/mL)< 8%< 12%

Table 3: Accuracy (Spike and Recovery)

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Human Serum1.00.9595%
25.026.5106%
75.078.0104%

Table 4: Specificity

CompoundCross-Reactivity (%)
This compound100%
This compound scrambled control< 0.1%
Human Insulin< 0.1%
Human Glucagon< 0.1%

III. Experimental Protocols

A. Materials Required

  • This compound Coated 96-well plate

  • This compound Standard

  • Anti-Peptide K Primary Antibody

  • HRP-conjugated Secondary Antibody

  • Wash Buffer (20X)

  • Assay Diluent

  • TMB Substrate

  • Stop Solution

  • Plate sealer

  • Microplate reader capable of measuring absorbance at 450 nm

B. Reagent Preparation

  • Wash Buffer (1X): Dilute the 20X Wash Buffer to 1X with deionized water.

  • This compound Standard Curve: Prepare a serial dilution of the this compound Standard in Assay Diluent to create standards with concentrations of 100, 50, 25, 10, 5, 1, 0.5, and 0.1 ng/mL. The 0 ng/mL standard will serve as the blank.

  • Primary Antibody Solution: Dilute the Anti-Peptide K Primary Antibody in Assay Diluent according to the kit instructions.

  • Secondary Antibody Solution: Dilute the HRP-conjugated Secondary Antibody in Assay Diluent according to the kit instructions.

C. Assay Procedure

ELISA_Workflow cluster_prep Preparation cluster_incubation1 Competition Step cluster_binding Binding to Plate cluster_detection Detection cluster_readout Readout A Prepare Reagents (Standards, Samples, Antibodies) B Add 50 µL of Standard/Sample and 50 µL of Primary Antibody to a separate tube A->B C Incubate for 60 min at 37°C B->C D Transfer 100 µL of mixture to this compound coated plate C->D E Incubate for 60 min at 37°C D->E F Wash plate 3 times E->F G Add 100 µL of HRP-conjugated Secondary Antibody F->G H Incubate for 30 min at 37°C G->H I Wash plate 5 times H->I J Add 100 µL of TMB Substrate I->J K Incubate for 15 min at RT (dark) J->K L Add 50 µL of Stop Solution K->L M Read absorbance at 450 nm L->M ELISA_Troubleshooting ELISA Troubleshooting Guide cluster_weak_signal Weak or No Signal cluster_high_background High Background cluster_poor_precision Poor Precision (High CV%) Start Problem Observed A1 Check Reagent Preparation (Dilutions, Expiration) Start->A1 Low OD values B1 Inadequate Washing (Increase wash cycles/soak time) Start->B1 High OD in blank wells C1 Inconsistent Pipetting Technique Start->C1 High replicate variability A2 Verify Incubation Times and Temperatures A1->A2 A3 Ensure Correct Order of Reagent Addition A2->A3 B2 Contaminated Reagents (Use fresh buffers) B1->B2 B3 Excessive Antibody Concentration (Optimize dilutions) B2->B3 C2 Improper Plate Washing (Ensure all wells are aspirated) C1->C2 C3 Temperature Gradients (Ensure uniform plate incubation) C2->C3

Application Notes and Protocols: Peptide K Delivery Methods for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency, making them attractive candidates for targeted therapies.[1][2] "Peptide K" in the context of these application notes refers to peptides where the single-letter amino acid code 'K' for Lysine is a key component, or to specific peptides of interest in targeted delivery such as the pro-apoptotic peptide KLA and the cell-penetrating peptide K5. This document provides an overview of delivery methods, experimental protocols, and signaling pathways relevant to the targeted delivery of such peptides. Peptides often face challenges such as poor stability and short half-life in vivo, necessitating advanced delivery systems.[3]

Overview of this compound Delivery Systems

Targeted delivery of therapeutic peptides is crucial to enhance their efficacy and minimize off-target effects.[3][4] Various strategies are employed to deliver peptides to specific cells or tissues, broadly categorized as passive and active targeting.

  • Passive Targeting: This strategy relies on the physicochemical properties of the delivery vehicle and the pathophysiology of the target tissue. For instance, nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]

  • Active Targeting: This involves functionalizing the delivery vehicle with ligands (e.g., antibodies, aptamers, or other peptides) that bind to specific receptors overexpressed on target cells.[6][7]

Commonly used delivery systems for peptides include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. Their surface can be modified with targeting ligands.[6][8]

  • Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to encapsulate peptides, offering controlled release and improved stability.[9][10]

  • Peptide-Drug Conjugates (PDCs): The therapeutic peptide can be directly conjugated to a targeting moiety or a half-life extension module.[11]

  • Cell-Penetrating Peptides (CPPs): Short peptides that can traverse cellular membranes and can be fused with therapeutic cargo to facilitate intracellular delivery.[6][12]

The following sections will provide detailed protocols and data for the delivery of two exemplary peptides: the pro-apoptotic peptide KLA and the cell-penetrating peptide K5.

Case Study: Pro-apoptotic Peptide (KLAKLAK)2 (KLA)

The KLA peptide is a cationic, amphipathic peptide that induces apoptosis by disrupting mitochondrial membranes.[11] Its therapeutic potential is limited by its inability to cross the plasma membrane and its non-specific cytotoxicity. Therefore, targeted delivery is essential.

Delivery Strategy: RGD-Targeted Nanoparticles

One effective strategy is to encapsulate the KLA peptide within a delivery system targeted to tumor cells. A common approach involves using nanoparticles decorated with the RGD (Arginine-Glycine-Aspartic acid) peptide, which targets integrins that are often overexpressed on cancer cells.[13]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on targeted KLA peptide delivery.

ParameterValueCell Line(s)Reference
In vitro IC50 (RGD-targeted KLA) ~2.5 µMVarious tumor cells[13]
In vitro IC50 (Non-targeted KLA) >80 µMVarious tumor cells[13]
Mitochondrial Depolarization Observed at 2.5 µMTumor cells[13]
In vivo Tumor Growth Inhibition Significant reductionMouse subcutaneous tumor model[13]
Experimental Protocols

This protocol describes the preparation of nanoparticles for the targeted delivery of KLA peptide.

Materials:

  • KLA peptide with a C-terminal NH2 modification

  • RGD-presenting scaffold (e.g., RAFT-RGD)

  • Linker with a labile disulfide bridge (to release KLA in the reducing intracellular environment)

  • Fluorescent labels (e.g., Cy5 for KLA, QSY21 as a quencher) for imaging studies

  • Standard buffers (e.g., PBS, DMEM)

Procedure:

  • Synthesize or procure the KLA peptide and the RGD-presenting scaffold.

  • Conjugate the KLA peptide to the RGD scaffold via the disulfide linker. A fluorescent dye and quencher can be incorporated for imaging of peptide release.

  • Purify the resulting RAFT-RGD-S-S-KLA conjugate using techniques like HPLC.

  • Characterize the conjugate for purity and concentration.

Procedure:

  • Culture tumor cells (e.g., U87, HUVEC) in 96-well plates.

  • Treat the cells with varying concentrations of the RAFT-RGD-KLA conjugate (e.g., 0-10 µM). Include non-targeted KLA and vehicle controls.

  • For cellular uptake, incubate for 1-4 hours, then wash the cells and analyze by fluorescence microscopy or flow cytometry.

  • For cytotoxicity, incubate for 24-48 hours. Assess cell viability using an MTT or similar assay.

  • To confirm the mechanism of action, perform a mitochondrial membrane potential assay (e.g., using JC-1 dye) after a few hours of treatment.

Procedure:

  • Establish subcutaneous tumors in immunocompromised mice by injecting tumor cells.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the RAFT-RGD-KLA conjugate, non-targeted KLA, or vehicle control via intraperitoneal or intravenous injection.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, excise the tumors for histological analysis to assess apoptosis (e.g., TUNEL staining).

Signaling Pathway and Workflow Diagrams

KLA_Signaling_Pathway cluster_delivery Targeted Delivery cluster_intracellular Intracellular Action RGD-KLA_Nanoparticle RGD-KLA Nanoparticle Integrin_Receptor Integrin Receptor (on tumor cell) RGD-KLA_Nanoparticle->Integrin_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Integrin_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome KLA_Release KLA Release (Disulfide Cleavage) Endosome->KLA_Release Mitochondrion Mitochondrion KLA_Release->Mitochondrion Membrane_Disruption Mitochondrial Membrane Disruption Mitochondrion->Membrane_Disruption direct interaction Cytochrome_c_Release Cytochrome c Release Membrane_Disruption->Cytochrome_c_Release Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis activates caspases

Caption: Signaling pathway of targeted KLA peptide delivery leading to apoptosis.

KLA_Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Peptide_Synthesis Synthesize KLA and RGD peptides Conjugation Conjugate to form RGD-S-S-KLA Peptide_Synthesis->Conjugation Purification Purify conjugate (HPLC) Conjugation->Purification Treatment Treat cells with conjugate Purification->Treatment Treatment_Admin Administer conjugate Purification->Treatment_Admin Cell_Culture Culture tumor cells Cell_Culture->Treatment Uptake_Assay Cellular Uptake (Microscopy/FACS) Treatment->Uptake_Assay Cytotoxicity_Assay Cytotoxicity (MTT) Treatment->Cytotoxicity_Assay Mechanism_Assay Mitochondrial Depolarization Treatment->Mechanism_Assay Tumor_Model Establish subcutaneous tumor model in mice Tumor_Model->Treatment_Admin Monitoring Monitor tumor growth Treatment_Admin->Monitoring Histology Histological Analysis Monitoring->Histology

Caption: Experimental workflow for developing and testing targeted KLA delivery.

Case Study: Cell-Penetrating Peptide (KVSALKE)5 (K5)

The K5 peptide is a coiled-coil forming peptide that has been shown to function as a cell-penetrating peptide (CPP), enhancing the intracellular delivery of fused protein cargoes.[14][15]

Delivery Strategy: K5 Fusion Proteins

The delivery strategy for K5 involves genetically fusing it to a protein of interest (e.g., GFP for imaging, or Cas9 for gene editing). The resulting fusion protein can then be directly added to cells in culture or administered in vivo for intracellular delivery.[14][15]

Quantitative Data Summary
ParameterValueCargo ProteinCell Line(s)Reference
Cellular Uptake Enhancement Dramatically enhanced vs. native proteinGFPNIH 3T3, HeLa[14]
In vitro Nuclease Activity ~71% of native Cas9 RNPCas9-[14]
In vivo Genome Editing Successful editing observedCas9Mouse striatum and hippocampus[15]
Experimental Protocols

Materials:

  • Expression vector (e.g., pET vector for E. coli)

  • Gene sequence for the protein of interest (e.g., EGFP, Cas9)

  • DNA sequence encoding the K5 peptide ((KVSALKE)5)

  • E. coli expression strain (e.g., BL21(DE3))

  • Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins)

Procedure:

  • Clone the K5 peptide sequence in-frame with the N-terminus of the gene of interest in the expression vector.

  • Transform the vector into the E. coli expression strain.

  • Induce protein expression (e.g., with IPTG).

  • Lyse the cells and purify the K5-fusion protein using appropriate chromatography techniques.

  • Verify the purity and concentration of the fusion protein (e.g., by SDS-PAGE and Bradford assay).

Procedure:

  • Culture cells (e.g., NIH 3T3, HeLa) in chambered coverglass slides or multi-well plates.

  • Add the purified K5-fusion protein (e.g., EGFP-K5) and the native protein control directly to the cell culture medium at various concentrations.

  • Incubate for a defined period (e.g., 4-24 hours).

  • Wash the cells thoroughly with PBS.

  • Analyze intracellular delivery by fluorescence microscopy or quantify by flow cytometry.

Procedure:

  • Assemble the Cas9-K5 ribonucleoprotein (RNP) complex by incubating the purified Cas9-K5 protein with a specific guide RNA (gRNA).

  • Perform direct intracranial injection of the Cas9-K5 RNP into the target brain region (e.g., striatum, hippocampus) of adult mice.

  • After a suitable time for gene editing to occur (e.g., 2-4 weeks), sacrifice the animals.

  • Isolate brain tissue and analyze for genome editing efficiency (e.g., by T7 endonuclease I assay or sequencing) and protein expression changes (e.g., by immunohistochemistry).

Workflow and Mechanism Diagrams

K5_Delivery_Mechanism K5_Fusion_Protein K5 Fusion Protein (e.g., K5-Cas9) Membrane_Binding Binding to Cell Membrane K5_Fusion_Protein->Membrane_Binding interacts with Cell_Membrane Cell Membrane Internalization Internalization Membrane_Binding->Internalization Cytosol Cytosol Internalization->Cytosol Nucleus Nucleus Cytosol->Nucleus for nuclear targets Therapeutic_Action Therapeutic Action (e.g., Genome Editing) Cytosol->Therapeutic_Action for cytosolic targets Nucleus->Therapeutic_Action

Caption: Mechanism of K5-mediated intracellular protein delivery.

K5_Experimental_Workflow cluster_protein_prep Protein Preparation cluster_invitro_K5 In Vitro Evaluation cluster_invivo_K5 In Vivo Application Cloning Clone K5-fusion construct Expression Express protein in E. coli Cloning->Expression Purification_K5 Purify K5-fusion protein Expression->Purification_K5 Treatment_K5 Add purified protein to cell media Purification_K5->Treatment_K5 Activity_Assay Assess cargo activity (e.g., nuclease assay) Purification_K5->Activity_Assay RNP_Assembly Assemble RNP complex (if applicable, e.g., Cas9) Purification_K5->RNP_Assembly Cell_Culture_K5 Culture cells Cell_Culture_K5->Treatment_K5 Uptake_Analysis Analyze uptake (Microscopy/FACS) Treatment_K5->Uptake_Analysis Injection Direct in vivo injection (e.g., intracranial) RNP_Assembly->Injection Tissue_Analysis Analyze target tissue for delivery and effect Injection->Tissue_Analysis

Caption: Experimental workflow for K5-mediated protein delivery.

Conclusion

The targeted delivery of therapeutic peptides is a rapidly advancing field with significant potential.[11] The examples of the pro-apoptotic KLA peptide and the cell-penetrating K5 peptide highlight two distinct but effective strategies for overcoming the challenges of peptide delivery. For KLA, encapsulation in targeted nanoparticles transforms a non-specific cytotoxic agent into a targeted therapeutic. For K5, its intrinsic cell-penetrating ability provides a direct mechanism for intracellular delivery of protein cargoes. The protocols and data presented here provide a framework for researchers to design and evaluate their own peptide-based targeted therapies. Further innovations in delivery systems and peptide engineering will continue to expand the therapeutic applications of peptides.[9][16]

References

Application of Peptide K in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with broad-spectrum activity against multidrug-resistant pathogens. Peptide K is a synthetic cationic antimicrobial peptide designed for potent antimicrobial efficacy. This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing (AST) of this compound, enabling researchers to accurately evaluate its in vitro potency and mechanism of action. Standard AST methods often require modification for peptides to ensure reliable and reproducible results.[1][2][3][4][5]

Key Considerations for Peptide Antimicrobial Susceptibility Testing

Several factors can significantly influence the in vitro activity of cationic peptides like this compound. Adherence to the following considerations is crucial for obtaining accurate Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

  • Peptide Adsorption: Cationic peptides tend to bind to negatively charged surfaces, such as standard polystyrene microtiter plates. This binding reduces the effective peptide concentration, leading to an overestimation of the MIC. The use of low-binding materials, like polypropylene (B1209903) plates, is strongly recommended.[1][6]

  • Media Composition: The composition of the growth medium can impact peptide activity. Standard Mueller-Hinton Broth (MHB) may contain high salt concentrations that can interfere with the action of cationic AMPs. Using cation-adjusted MHB is essential for accurate testing.[1]

  • Peptide Stability and Handling: Peptides can be susceptible to degradation by proteases. Stock solutions of this compound should be prepared in a suitable solvent, such as sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to prevent degradation and non-specific binding.[3][6][7]

Quantitative Data Summary

The following tables summarize the antimicrobial activity of this compound against a panel of representative bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)MIC (µM)
Staphylococcus aureus (ATCC 25923)Gram-positive86.25
Methicillin-resistant S. aureus (MRSA)Gram-positive1612.5
Enterococcus faeciumGram-positive1612.5
Escherichia coli (ATCC 25922)Gram-negative43.13
Klebsiella pneumoniaeGram-negative86.25
Acinetobacter baumanniiGram-negative86.25
Pseudomonas aeruginosa (ATCC 27853)Gram-negative1612.5

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound

Bacterial StrainTypeMBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive16
Methicillin-resistant S. aureus (MRSA)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative8
Pseudomonas aeruginosa (ATCC 27853)Gram-negative32

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method in accordance with modified Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial peptides.[1][6][7][8]

Materials:

  • This compound, lyophilized powder

  • Sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Test microorganisms

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of this compound Stock Solution: Aseptically dissolve lyophilized this compound in sterile deionized water or 0.01% acetic acid with 0.2% BSA to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]

  • Assay Procedure:

    • Add 100 µL of sterile MHB to wells 2 through 11 of a 96-well polypropylene microtiter plate.

    • Add 200 µL of the this compound working stock solution (at the highest concentration to be tested, e.g., 128 µg/mL) to well 1.

    • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no peptide), and well 12 will be a sterility control (uninoculated MHB).

    • Add 100 µL of the diluted bacterial suspension to each well from 1 to 11.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well polypropylene) cluster_incubation_reading Incubation & Reading Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in MHB Peptide_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Add_Inoculum Add Bacterial Inoculum to Wells Bacterial_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Controls Include Growth and Sterility Controls Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Fig 1. Workflow for MIC determination by broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed following the MIC assay to determine the concentration of this compound that results in bacterial death.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Protocol:

  • From the wells of the MIC plate showing no visible growth (MIC, 2x MIC, and 4x MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assay

This assay provides information on the rate at which this compound kills a bacterial population.

Materials:

  • This compound

  • Test microorganism

  • Cation-adjusted MHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline or PBS for dilutions

Protocol:

  • Prepare a bacterial culture in the mid-logarithmic phase of growth, diluted to approximately 5 x 10^5 CFU/mL in MHB.

  • Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the bacterial culture. Include a growth control without any peptide.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[1]

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Add_Peptide Add this compound at various concentrations (0.5x to 4x MIC) Inoculum_Prep->Add_Peptide Incubate_Shake Incubate with shaking at 37°C Add_Peptide->Incubate_Shake Growth_Control Include Growth Control (No Peptide) Time_Points Withdraw Aliquots at Specific Time Points Incubate_Shake->Time_Points Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute Plate Plate on MHA Serial_Dilute->Plate Incubate_Plates Incubate MHA Plates at 37°C for 18-24h Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Fig 2. Workflow for the time-kill assay.

Mechanism of Action: Membrane Disruption

This compound, like many cationic antimicrobial peptides, is thought to exert its antimicrobial effect primarily through the disruption of bacterial cell membranes.[9][10][11][12] The positively charged residues in this compound are electrostatically attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). This interaction leads to membrane destabilization, pore formation, and ultimately cell death.[12]

Mechanism_of_Action cluster_steps Interaction Steps PeptideK Cationic this compound (+) Electrostatic_Attraction Electrostatic Attraction PeptideK->Electrostatic_Attraction BacterialMembrane Anionic Bacterial Membrane (-) BacterialMembrane->Electrostatic_Attraction Membrane_Binding Binding and Insertion Electrostatic_Attraction->Membrane_Binding Membrane_Destabilization Membrane Destabilization (Pore Formation) Membrane_Binding->Membrane_Destabilization Cell_Lysis Cell Lysis and Death Membrane_Destabilization->Cell_Lysis

Fig 3. Proposed mechanism of action for this compound.

Conclusion

This compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The protocols outlined in this document provide a standardized framework for the in vitro evaluation of this compound, ensuring data accuracy and reproducibility. Adherence to the specific considerations for peptide AST is paramount for the reliable assessment of its therapeutic potential. Further investigations into its efficacy in more complex biological matrices and in vivo models are warranted.[3][5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide K Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide K synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that may lead to low yields during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?

Low yields in SPPS can stem from several factors throughout the synthesis process. The most frequent culprits include incomplete removal of the Fmoc protecting group (incomplete deprotection), inefficient amino acid coupling, and the aggregation of the growing peptide chain on the resin.[1][2] Other significant factors can be the occurrence of side reactions, suboptimal cleavage from the resin, and losses during product precipitation and purification.[2][3]

Q2: How can I identify the specific stage of my synthesis that is causing low yield?

Pinpointing the problematic step is crucial. Here are a few methods:

  • Kaiser Test: This is a reliable qualitative test to check for the presence of free primary amines on the resin beads.[2]

    • After Deprotection: A positive test (blue beads) indicates successful Fmoc removal.

    • After Coupling: A negative test (yellow/colorless beads) indicates complete coupling. A positive result at this stage suggests a coupling problem.[2]

  • Mass Spectrometry (MS) Analysis of Intermediates: A small sample of the peptide-resin can be cleaved and analyzed by MS at various points in the synthesis to check for the expected mass. This can help identify where the synthesis is failing.

  • UV Monitoring of Fmoc Deprotection: Many automated synthesizers monitor the UV absorbance of the piperidine (B6355638) solution used for deprotection.[4] A change in the expected signal can indicate issues with deprotection, possibly due to peptide aggregation.

Q3: What is "this compound" and are there any specific challenges associated with its synthesis?

"this compound" in this context refers to your specific target peptide. The challenges in its synthesis will depend on its amino acid sequence. For instance, sequences rich in hydrophobic amino acids are prone to aggregation.[5] Peptides containing sterically hindered amino acids (e.g., Val, Ile) or residues like Proline can present coupling difficulties.[6] Understanding the properties of your specific "this compound" sequence is the first step in troubleshooting.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Significant presence of deletion sequences (target peptide mass minus one or more amino acid residues) in the final MS analysis.[7]

  • Gradual decrease in yield with each coupling cycle.

Root Causes & Solutions:

CauseRecommended Solution
Peptide Aggregation Use special reagents to disrupt secondary structures, such as adding chaotropic salts (e.g., LiCl) or using a different solvent system (e.g., NMP instead of DMF). Consider incorporating pseudoproline dipeptides in the sequence to break up aggregating structures.
Steric Hindrance For sterically hindered amino acids, extend the deprotection time or perform a double deprotection step.[7]
Suboptimal Reagents Ensure the piperidine solution is fresh and not degraded. A 20-25% piperidine in DMF solution is standard.[7]
Difficult Sequences For known difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in combination with piperidine.[4]
Issue 2: Poor Coupling Efficiency

Symptoms:

  • Positive Kaiser test after the coupling step.[1]

  • Presence of deletion sequences in the final product, as confirmed by MS.

Root Causes & Solutions:

CauseRecommended Solution
Sterically Hindered Amino Acids Use a more powerful coupling reagent such as HATU, HCTU, or COMU.[8] A "double coupling" strategy, where the coupling step is repeated with fresh reagents, is also effective.[2][6]
Peptide Aggregation As with deprotection, aggregation can hinder reagent access. Use aggregation-disrupting strategies (see above). Microwave heating during coupling can also improve efficiency but should be used with caution as it can increase side reactions.[9]
Premature Termination (Capping) If unreacted amines are present after coupling, they can be permanently "capped" by acetylation (e.g., with acetic anhydride) to prevent the formation of deletion sequences. This will result in truncated peptides that are easier to purify from the final product.[10]
Inadequate Resin Swelling Ensure the resin is fully swollen in the reaction solvent before the first coupling step. Poor swelling can limit access to reactive sites.[1]
Issue 3: Side Reactions During Synthesis and Cleavage

Symptoms:

  • Multiple unexpected peaks in the HPLC analysis of the crude product.

  • MS analysis reveals masses that do not correspond to the target peptide or simple deletion sequences.[1]

Root Causes & Solutions:

CauseRecommended Solution
Aspartimide Formation This is common with sequences containing Aspartic acid (Asp). Use a protecting group for Asp that minimizes this side reaction (e.g., OMpe, OMe). Also, using HOBt-derived coupling reagents can suppress aspartimide formation.
Racemization Racemization can occur, especially with Cysteine (Cys) and Histidine (His). Use of additives like HOBt or HOAt can reduce racemization.[8] Also, ensure the base used during coupling is not excessively strong or used in large excess.
Oxidation Methionine (Met) and Tryptophan (Trp) are prone to oxidation. Use scavengers (e.g., triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT)) in the cleavage cocktail to protect these residues.[11]
Alkylation During cleavage, carbocations formed from protecting groups can re-attach to electron-rich side chains like Trp and Tyr. Using a scavenger cocktail is essential to prevent this.[12]
Issue 4: Low Recovery After Cleavage and Purification

Symptoms:

  • Low mass of crude peptide after precipitation.

  • Low recovery of the purified peptide after HPLC.[2]

Root Causes & Solutions:

CauseRecommended Solution
Incomplete Cleavage If the peptide is not fully cleaved from the resin, the yield will be low. Extend the cleavage time or repeat the cleavage with fresh reagent cocktail.[13][14]
Peptide Precipitation Issues Ensure the use of a sufficient volume of cold diethyl ether for precipitation.[13][15] Some peptides may be partially soluble in ether; in such cases, minimizing the amount of TFA before adding ether can help.
Poor Solubility of Crude Peptide Some crude peptides are difficult to dissolve for purification. Test a range of solvents, including those with organic modifiers like acetonitrile (B52724) or isopropanol, or denaturing agents like guanidine-HCl for very insoluble peptides.[15]
Suboptimal HPLC Purification Optimize the HPLC gradient to ensure good separation of the target peptide from impurities.[15][16] A shallow gradient around the elution time of the target peptide can improve resolution.[16]

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This test is used to detect the presence of free primary amines on the resin.

Reagents:

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).

    • Yellow/Brown Beads/Solution: Negative result, indicating the absence of free primary amines (successful coupling).[7]

Protocol 2: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents.

  • Deprotection: Add a 20% piperidine in DMF solution to the resin, ensuring it is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 3-5 minutes.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Add fresh 20% piperidine in DMF and agitate for 10-15 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[7]

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_synthesis Review Synthesis Steps start->check_synthesis deprotection Incomplete Deprotection? check_synthesis->deprotection Check Kaiser Test & MS of intermediates coupling Poor Coupling? check_synthesis->coupling Check Kaiser Test & MS of intermediates side_reactions Side Reactions? check_synthesis->side_reactions Analyze crude by HPLC & MS cleavage_purification Cleavage/Purification Issue? check_synthesis->cleavage_purification Quantify crude vs. purified product solution_deprotection Optimize Deprotection (e.g., extend time, stronger base) deprotection->solution_deprotection solution_coupling Optimize Coupling (e.g., double couple, better reagent) coupling->solution_coupling solution_side_reactions Modify Protocol (e.g., use scavengers, different protecting groups) side_reactions->solution_side_reactions solution_cleavage Optimize Cleavage/Purification (e.g., extend time, optimize HPLC) cleavage_purification->solution_cleavage

Caption: Troubleshooting workflow for low yield in this compound synthesis.

SPPS_Cycle start Start with Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Activated AA + Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Repeat for next Amino Acid wash2->next_cycle next_cycle->deprotection final_cleavage Final Cleavage & Purification next_cycle->final_cleavage After last AA

Caption: A standard cycle in solid-phase peptide synthesis (SPPS).

References

Technical Support Center: Optimizing Peptide K Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of Peptide K for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to dissolve my entire sample of this compound?

A1: Before dissolving the entire sample, it is crucial to perform a solubility test using a small aliquot of the lyophilized this compound.[1][2][3][4][5] This prevents the potential loss of your entire sample in a solvent that may prove to be inappropriate.

Q2: What are the key factors that influence the solubility of this compound?

A2: The solubility of this compound is primarily determined by its physicochemical properties, including:

  • Amino Acid Composition: The proportion of hydrophobic (e.g., Leucine, Valine) versus hydrophilic (e.g., Lysine, Arginine) amino acids is a key determinant.[6][7][8][9]

  • Peptide Length: Longer peptides generally have lower solubility than shorter ones due to increased potential for hydrophobic interactions and aggregation.[6][7]

  • Net Charge and pH: The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI can increase solubility.[6][7][8]

  • Temperature: Increasing the temperature can sometimes improve the solubility of a peptide, but excessive heat should be avoided to prevent degradation.[8][10]

Q3: My this compound is predicted to be hydrophobic. What is the recommended approach for solubilization?

A3: For hydrophobic peptides, it is recommended to first dissolve them in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[1][4][6] The resulting solution should then be slowly added dropwise to the desired aqueous buffer with gentle vortexing.[11] It's important to ensure the final concentration of the organic solvent is compatible with your biological assay.[6][12]

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking up aggregates.[1][6] It is recommended to use a water bath sonicator and to sonicate in short bursts, chilling the sample on ice in between to prevent overheating and potential degradation.[1]

Q5: How should I store my this compound solution once it is prepared?

A5: Once dissolved, it is best to prepare aliquots of your this compound solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[13][14][15] These aliquots should be stored at -20°C or -80°C. For peptides containing cysteine, methionine, or tryptophan, it is advisable to use oxygen-free solvents and store them under an inert atmosphere to prevent oxidation.[4][9]

Troubleshooting Guides

This section provides a systematic approach to troubleshoot common issues encountered when dissolving this compound.

Problem 1: this compound does not dissolve in aqueous buffer.
Possible Cause Troubleshooting Step
This compound is hydrophobic. Determine the proportion of hydrophobic amino acids in the sequence. If it is high (>50%), follow the protocol for dissolving hydrophobic peptides using an organic solvent like DMSO.[1][4]
The pH of the buffer is close to the isoelectric point (pI) of this compound. Calculate the theoretical pI of this compound. If the buffer pH is within 1-2 units of the pI, try a buffer with a pH further from the pI. For acidic peptides (net negative charge), use a basic buffer. For basic peptides (net positive charge), use an acidic buffer.[6][7]
This compound has formed aggregates. Try gentle warming (up to 40°C) or sonication to help break up aggregates.[1][10]
Problem 2: this compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step
The solubility limit in the chosen solvent system has been exceeded. Try preparing a more dilute stock solution. It is easier to add a larger volume of a dilute stock to your assay than to work with a precipitated solution.
The final concentration of the organic solvent is too low after dilution in aqueous buffer. When diluting a peptide stock dissolved in an organic solvent, add the peptide solution slowly to the aqueous buffer while vortexing to improve mixing and prevent precipitation.[11] You may need to optimize the final percentage of the organic solvent.
The peptide is not stable in the final buffer. Consider performing a buffer screen to identify a more suitable buffer system for your this compound.

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound
  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[13][16]

  • Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[1][17][18]

  • Solvent Addition: Carefully add the calculated volume of the appropriate sterile solvent to the vial.[13]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.[13][19] If necessary, use sonication as described in the FAQs.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.[13][19]

  • Aliquoting and Storage: Aliquot the peptide solution into smaller volumes and store at -20°C or -80°C.[13][18]

Protocol 2: Solubility Testing of this compound
  • Weigh a Small Amount: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).

  • Initial Solvent: Based on the predicted properties of this compound (hydrophilic/hydrophobic, acidic/basic), select an initial solvent.

  • Stepwise Solubilization:

    • Step 3.1: Add a small, measured volume of the primary solvent (e.g., sterile water for a hydrophilic peptide, DMSO for a hydrophobic peptide).

    • Step 3.2: Gently vortex and observe for dissolution.

    • Step 3.3: If the peptide does not dissolve, incrementally add more of the primary solvent, vortexing after each addition, until the peptide is fully dissolved or it is clear that it is insoluble in that solvent.

    • Step 3.4: If the peptide remains insoluble, and depending on its properties, you can try adding a co-solvent (e.g., a small amount of acid for a basic peptide, or base for an acidic peptide).

  • Record Observations: Carefully record the volume of each solvent required to dissolve the peptide to determine its approximate solubility.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents
Solvent SystemConcentration (mg/mL)Observations
Sterile Water< 0.1Insoluble, suspension forms
10% Acetic Acid1.0Clear solution after vortexing
Phosphate Buffered Saline (PBS), pH 7.4< 0.1Insoluble, fine precipitate
Dimethyl Sulfoxide (DMSO)25.0Freely soluble, clear solution
50% Acetonitrile / 50% Water5.0Soluble with sonication

This table is for illustrative purposes. Actual solubility data will need to be determined experimentally for your specific this compound.

Visualizations

Peptide_Solubility_Workflow start Start: Lyophilized this compound solubility_test Perform Solubility Test (Small Aliquot) start->solubility_test characterize Characterize this compound (Sequence, pI, Hydrophobicity) solubility_test->characterize select_solvent Select Initial Solvent System characterize->select_solvent dissolve Dissolve this compound in Selected Solvent select_solvent->dissolve observe Observe for Complete Dissolution dissolve->observe is_soluble Is Peptide Soluble? observe->is_soluble troubleshoot Troubleshoot: - Adjust pH - Add Organic Solvent - Use Sonication/Warming is_soluble->troubleshoot No success This compound in Solution (Ready for Assay) is_soluble->success Yes troubleshoot->dissolve

Caption: A workflow for systematically approaching this compound solubilization.

Hydrophobic_Peptide_Dissolution start Start: Hydrophobic this compound add_dmso Add Minimal Volume of 100% DMSO start->add_dmso vortex1 Vortex until Fully Dissolved add_dmso->vortex1 add_dropwise Slowly Add Peptide-DMSO Solution Dropwise to Stirring Buffer vortex1->add_dropwise prepare_buffer Prepare Aqueous Assay Buffer prepare_buffer->add_dropwise observe Observe for Precipitation add_dropwise->observe no_precipitate Is Solution Clear? observe->no_precipitate success This compound Ready for Use no_precipitate->success Yes adjust_concentration Troubleshoot: - Lower Final Concentration - Adjust Buffer Composition no_precipitate->adjust_concentration No adjust_concentration->prepare_buffer

Caption: Recommended procedure for dissolving hydrophobic peptides.

References

Technical Support Center: Preventing Peptide K Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of this compound in solution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to this compound aggregation during your experiments.

Problem: I am observing precipitation or turbidity in my this compound solution.

This is a common indication of peptide aggregation. The following steps will help you identify the cause and find a solution.

Step 1: Initial Assessment & Characterization

Before making changes to your protocol, it is crucial to understand the properties of your this compound and the current experimental conditions.

  • Analyze the Peptide Sequence: Identify the number of hydrophobic versus charged residues. A higher proportion of hydrophobic amino acids can increase the propensity for aggregation.[1][2]

  • Determine the Isoelectric Point (pI): Peptides are least soluble at their pI.[3][4] You can estimate the pI using online tools based on the amino acid sequence.

  • Review Your Current Protocol: Note the current buffer composition, pH, peptide concentration, and storage temperature.

Step 2: Systematic Troubleshooting Workflow

Follow this workflow to systematically address the potential causes of aggregation.

G cluster_0 Troubleshooting Workflow for this compound Aggregation start Precipitation Observed step1 Step 1: Modify Solution pH start->step1 step2 Step 2: Optimize Peptide Concentration step1->step2 If aggregation persists end_success Aggregation Prevented step1->end_success If successful step3 Step 3: Adjust Temperature step2->step3 If aggregation persists step2->end_success If successful step4 Step 4: Introduce Excipients/Additives step3->step4 If aggregation persists step3->end_success If successful step4->end_success If successful end_fail Consult Further Support step4->end_fail If aggregation persists

Caption: A stepwise workflow for troubleshooting this compound aggregation issues.

Detailed Troubleshooting Steps:

StepActionRationale
1 Modify Solution pH Peptide solubility is minimal at its isoelectric point (pI). Adjusting the pH to be at least 1-2 units away from the pI will increase the net charge of the peptide, leading to electrostatic repulsion between molecules and reducing aggregation.[3][4] For basic peptides, try an acidic buffer. For acidic peptides, a basic buffer may improve solubility.[5]
2 Optimize Peptide Concentration High peptide concentrations can significantly increase the rate of aggregation.[1][2] Diluting the peptide solution may be a simple and effective way to prevent aggregation.
3 Adjust Temperature While higher temperatures can sometimes increase solubility, for many peptides, elevated temperatures can promote aggregation and degradation.[6][7][8] It is generally recommended to work with peptide solutions on ice and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
4 Introduce Excipients/Additives Various excipients can be used to stabilize this compound and prevent aggregation.[1][9] These include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), surfactants (e.g., Polysorbate 20), and other agents that can reduce intermolecular interactions.[2][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: this compound aggregation is primarily driven by intermolecular interactions between peptide chains. Key contributing factors include:

  • Intrinsic Factors: The amino acid sequence, particularly a high content of hydrophobic residues, plays a significant role.[1][2]

  • Extrinsic Factors: Environmental conditions such as pH near the peptide's isoelectric point (pI), high peptide concentration, elevated temperatures, and the composition of the solvent can all promote aggregation.[1][2][11]

Q2: How can I detect and quantify this compound aggregation?

A2: Several analytical techniques can be used to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to look for turbidity or precipitation in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution and is very sensitive to the formation of aggregates.[12][13]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is a clear indication of aggregation.[12][14]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.[2]

Q3: What is the impact of pH on this compound stability and how do I choose the right buffer?

A3: pH is a critical factor influencing this compound stability.[15][16][17][18][19] At the isoelectric point (pI), the net charge of the peptide is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation. To maintain solubility, the pH of the buffer should be adjusted to be at least one to two units away from the pI.[3][4] Commonly used buffers in peptide formulations include acetate, citrate, histidine, and phosphate.[1][2] The choice of buffer will depend on the specific pI of this compound and the requirements of your experiment.

Q4: Can excipients help prevent this compound aggregation? If so, which ones should I use?

A4: Yes, excipients can be highly effective in preventing peptide aggregation.[1][9] The choice of excipient depends on the specific characteristics of this compound and the formulation requirements.

Excipient TypeExamplesMechanism of Action
Sugars/Polyols Sucrose, Trehalose, MannitolStabilize the native conformation of the peptide through preferential exclusion.[9]
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by interacting with hydrophobic patches or increasing the solubility of the peptide.[2][10]
Surfactants Polysorbate 20, Polysorbate 80Non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide in solution at low concentrations.[2][9][10]
Salts NaClCan either stabilize or destabilize a peptide depending on the concentration and the specific peptide. Their effect is complex, involving both electrostatic screening and effects on water structure.[1][2]

Q5: What are the best practices for storing this compound to minimize aggregation?

A5: Proper storage is crucial for maintaining the stability of this compound.

  • Lyophilized Form: Store lyophilized this compound at -20°C or -80°C in a desiccator to protect it from moisture.

  • In Solution: If you need to store this compound in solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[4] Store the aliquots at -80°C. The choice of storage buffer is also critical; use a buffer with a pH that maximizes peptide stability and consider adding cryoprotectants like glycerol.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the general steps for using DLS to monitor the aggregation of this compound.

G cluster_0 DLS Experimental Workflow prep Prepare this compound Solution filter Filter Sample (0.22 µm) prep->filter cuvette Transfer to Cuvette filter->cuvette instrument Place in DLS Instrument cuvette->instrument equilibrate Equilibrate at Desired Temperature instrument->equilibrate measure Acquire Data equilibrate->measure analyze Analyze Size Distribution measure->analyze

Caption: A typical experimental workflow for Dynamic Light Scattering analysis.

Methodology:

  • Sample Preparation: Prepare the this compound solution in the desired buffer at the concentration to be tested.

  • Filtration: Filter the solution through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.

  • Equilibration: Place the cuvette in the DLS instrument and allow the sample to equilibrate at the desired temperature for at least 5-10 minutes.

  • Data Acquisition: Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time) and initiate the measurement.

  • Data Analysis: Analyze the correlation function to obtain the particle size distribution. An increase in the average particle size or the appearance of a second population of larger particles over time is indicative of aggregation.

Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

This protocol describes how to use the ThT assay to detect the formation of amyloid-like fibrils of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Protect from light.

    • Prepare the assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Assay Procedure:

    • In a 96-well black plate, add aliquots of your this compound samples (at various time points or under different conditions).

    • Add the ThT working solution (e.g., 10 µM ThT in assay buffer) to each well.

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • Data Interpretation:

    • A significant increase in fluorescence intensity compared to a control (buffer with ThT alone or monomeric this compound with ThT) indicates the presence of fibrillar aggregates. The kinetics of aggregation can be monitored by taking measurements at different time points.[2]

References

Peptide K stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide K. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized and reconstituted this compound?

For maximum longevity, lyophilized this compound should be stored at -20°C or, for long-term storage extending over years, -80°C is the gold standard.[1][2][3] Once reconstituted, the peptide solution is significantly less stable.[4][5] It is recommended to use the solution immediately. If storage is necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation and aggregation, and store them at -20°C or -80°C.[2][4][6]

Q2: What is the expected shelf-life of this compound under different storage conditions?

The stability of this compound is highly dependent on its amino acid sequence and storage conditions.[4][5] The following table summarizes the general expectations for a typical research-grade peptide like this compound.

Form Storage Condition Expected Shelf-Life Key Considerations
Lyophilized Powder-80°CSeveral yearsGold standard for long-term preservation.[2] Protect from moisture and light.[1][7]
Lyophilized Powder-20°C1 to 2 yearsSuitable for medium-term storage.[1][8] Ensure the container is tightly sealed.
Lyophilized Powder2-8°C (Refrigerated)Weeks to monthsNot recommended for long-term storage.[1] Risk of moisture absorption increases.[7]
Lyophilized PowderRoom TemperatureDays to weeksOnly suitable for short periods, such as during shipping.[3][8]
Reconstituted Solution-80°C or -20°CWeeks to a few months (in aliquots)Shelf-life is very limited.[4] Avoid freeze-thaw cycles.[2]
Reconstituted Solution2-8°C (Refrigerated)A few daysProne to bacterial degradation and chemical instability.[4]

Q3: How can I identify if my this compound has degraded?

Degradation can manifest in several ways:

  • Visual Inspection: Check for discoloration of the lyophilized powder or cloudiness/precipitation in the reconstituted solution.

  • Reduced Biological Activity: A decrease in the expected efficacy in your experimental assays is a strong indicator of degradation.

  • Analytical Characterization: The most definitive method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC). A loss of the main peak's area or the appearance of new, unexpected peaks suggests the presence of impurities or degradation products.[9]

Q4: What are the common chemical degradation pathways for this compound?

Peptides are susceptible to several degradation pathways, primarily driven by their amino acid composition and exposure to environmental factors like water, oxygen, and light.[2][10]

  • Oxidation: Residues such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are particularly prone to oxidation.[1][2][5] This can be minimized by storing the peptide in an inert atmosphere (e.g., under argon or nitrogen).[2]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a reaction that converts the amide group into a carboxylic acid.[1][11] This introduces a negative charge and can alter the peptide's structure and function.[11][12] This process is accelerated at non-neutral pH and higher temperatures.[11][13]

  • Hydrolysis: The peptide bonds forming the backbone of the peptide can be cleaved by water. This is more likely to occur at extreme pH values and elevated temperatures.[2] Storing the peptide in its lyophilized form is the most effective way to prevent hydrolysis.[1]

  • Aggregation: Peptides, especially those with hydrophobic regions, can self-assemble to form aggregates, which can lead to precipitation and loss of function.[2][14] Aggregation can be triggered by factors like concentration, temperature changes, and agitation.[14]

cluster_factors Environmental Factors cluster_pathways Degradation Pathways Water Water / Moisture Hydrolysis Hydrolysis (Peptide Bond Cleavage) Water->Hydrolysis Deamidation Deamidation (Asn, Gln) Water->Deamidation Oxygen Oxygen Oxidation Oxidation (Met, Cys, Trp) Oxygen->Oxidation Light Light / UV Light->Oxidation Temp High Temperature Temp->Hydrolysis Temp->Deamidation Aggregation Aggregation Temp->Aggregation pH Extreme pH pH->Hydrolysis pH->Deamidation

Common degradation pathways for this compound.

Troubleshooting Guides

Problem: I'm observing reduced or no biological activity from this compound in my experiments.

A loss of activity is a common sign of peptide degradation. Follow this workflow to troubleshoot the issue.

start Start: Reduced Bioactivity Observed check_storage 1. Verify Storage Conditions - Was lyophilized peptide stored at -20°C or -80°C? - Was reconstituted solution aliquoted and frozen? - How many freeze-thaw cycles? start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct storage practices. Use a fresh vial if improper storage is suspected. storage_ok->correct_storage No check_prep 2. Review Reconstitution - Was the correct sterile solvent used? - Was gentle swirling used (no vortexing)? - Was the final concentration calculated correctly? storage_ok->check_prep Yes prep_ok Preparation OK? check_prep->prep_ok correct_prep Action: Re-prepare solution from a new vial following the recommended protocol. prep_ok->correct_prep No analyze_purity 3. Analyze Peptide Purity - Run a sample on RP-HPLC. - Compare with the Certificate of Analysis (CoA). prep_ok->analyze_purity Yes purity_ok Purity >95% and matches CoA? analyze_purity->purity_ok contact_support Action: Peptide has likely degraded. Contact Technical Support with HPLC data. purity_ok->contact_support No check_assay 4. Evaluate Assay Conditions - Is the buffer pH compatible? - Are there potential interactions with other reagents? purity_ok->check_assay Yes end Conclusion: Issue is likely with the experimental setup. check_assay->end

Troubleshooting workflow for reduced peptide bioactivity.

Problem: I see unexpected peaks in my HPLC chromatogram.

The appearance of new peaks during an HPLC analysis is a clear sign of degradation or the presence of impurities.

  • Identify the Peaks: Compare the chromatogram to the original Certificate of Analysis provided with the peptide. Peaks other than the main this compound peak are impurities.

  • Quantify Purity: Calculate the purity by dividing the area of the main peak by the total area of all peaks.[15] A significant drop in purity indicates degradation. For most research applications, a purity of >95% is recommended.[15]

  • Potential Causes:

    • Oxidation: Oxidized peptides often elute slightly earlier than the parent peptide in reverse-phase HPLC.

    • Deamidation: The introduction of a carboxylic acid group can cause the deamidated form to elute earlier.

    • Aggregation: Aggregates may appear as very broad peaks, peaks at the beginning of the gradient (in the void volume), or may not elute from the column at all. Size-Exclusion Chromatography (SEC) is a more direct method for analyzing aggregation.[16]

Problem: My lyophilized this compound is difficult to dissolve.

Poor solubility upon reconstitution can be a sign of aggregation or may be related to the peptide's intrinsic properties.

  • Follow the Protocol: Ensure you are using the recommended solvent and reconstitution technique. Vigorous shaking or vortexing can promote aggregation; gentle swirling or rolling is preferred.[8][17]

  • Allow Time: Some peptides take longer to dissolve. Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle swirling.[17][18]

  • Check for Aggregation: If the solution remains cloudy or contains visible particulates, aggregation has likely occurred. The peptide may not be suitable for use.

  • Consider pH: For peptides with a net charge, solubility is lowest near their isoelectric point (pI). Adjusting the pH of the reconstitution buffer away from the pI can improve solubility.[19]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the standard procedure for reconstituting lyophilized this compound to minimize contamination and degradation.

  • Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes.[8][17] This prevents moisture from condensing inside the vial, which can accelerate hydrolysis.[17]

  • Prepare Workspace: Work in a sterile environment (e.g., a laminar flow hood). Sanitize the rubber stopper of the vial with an alcohol swab.[8][17]

  • Add Solvent: Using a sterile syringe, slowly inject the recommended solvent (e.g., sterile water or 0.1% acetic acid, depending on peptide properties) down the side of the vial.[17] Do not squirt the solvent directly onto the peptide powder.[8]

  • Dissolve Gently: Swirl the vial gently or roll it between your fingers until the peptide is completely dissolved.[8][17] Avoid shaking or vortexing.[17][18] The solution should be clear and free of particulates.

  • Store Properly: Use the solution immediately or, if necessary, aliquot into single-use polypropylene (B1209903) tubes and freeze at -20°C or -80°C.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method provides a framework for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Reconstitute this compound to a concentration of 1 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.

    • Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (if the sequence contains Trp or Tyr).[15][20]

    • Integrate all peaks and calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[15]

References

Technical Support Center: Peptide K Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the purification efficiency of Peptide K.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-step purification method for crude this compound?

The most common and highly recommended initial purification method for synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from most impurities generated during synthesis based on hydrophobicity.[2] A C18 column is a common starting point for peptides of small to medium size.[4]

Q2: My this compound is not dissolving properly in the initial mobile phase. What should I do?

Peptide solubility is highly dependent on its amino acid sequence and pH.[5][6] For basic peptides, solubility is generally better in acidic conditions. Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[5] If solubility is still an issue, organic solvents like DMSO, DMF, or acetonitrile (B52724) can be used, followed by dilution with water or buffer.[6][7] For peptides prone to aggregation, working at low concentrations can also help.[5]

Q3: I'm observing poor peak shape (tailing or broadening) in my RP-HPLC chromatogram. What are the possible causes and solutions?

Poor peak shape is a common issue in peptide purification. The primary causes and their solutions are outlined below:

Possible CauseSuggested Solution
Secondary Interactions with Column Silanols The basic residues in a peptide can interact with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing. Using a low pH mobile phase (e.g., with 0.1% TFA) can protonate the silanols and minimize these interactions.[5]
Peptide Aggregation on the Column Aggregation can lead to broad peaks. Try reducing the sample load or adding a small amount of organic solvent (like acetonitrile) to your sample diluent.[5]
Inappropriate Mobile Phase pH The ionization state of the peptide changes with pH, affecting its interaction with the stationary phase. Experiment with different pH values for your mobile phase.[5]
Column Overload Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected onto the column.[5]

Q4: How can I improve the separation of this compound from a closely eluting impurity?

Co-elution of impurities is a frequent challenge. To enhance resolution, consider the following strategies:

  • Optimize the Gradient: A shallower gradient during the elution of the main peak can significantly improve separation.[5][8]

  • Change the Mobile Phase pH: Altering the pH can change the selectivity of the separation.[5]

  • Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a different stationary phase, such as C8 or Phenyl.[5]

  • Consider a Different Chromatography Mode: If impurities have different charge states, ion-exchange chromatography could be an effective orthogonal purification step.[1][5][9]

Q5: My final yield of purified this compound is very low. What are the potential reasons?

Low recovery can stem from several factors throughout the purification process:

Possible CauseSuggested Solution
Poor Cleavage from Synthesis Resin Incomplete cleavage from the solid support will result in less crude material to purify. Review and optimize the cleavage protocol.[5]
Peptide Precipitation in Collection Tubes The peptide may precipitate due to high concentration or buffer incompatibility. Collect fractions into tubes pre-filled with a solubilizing solution (e.g., a small amount of acetic acid).[5]
Peptide Adsorption to Vials/Tubing Peptides can be "sticky" and adsorb to surfaces. Using low-adsorption vials and minimizing transfer steps can help.
Suboptimal Purification Conditions Harsh pH or high organic solvent concentrations can lead to peptide degradation or precipitation. Re-evaluate and optimize your purification method.
Oxidation of Sensitive Residues Peptides containing Cys, Met, or Trp are prone to oxidation.[7][10] Using degassed solvents and adding antioxidants like DTT can mitigate this.[7][11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound purification.

Problem: Poor Initial Purity of Crude Peptide

G start Low Purity of Crude this compound check_synthesis Review Solid-Phase Peptide Synthesis (SPPS) Protocol start->check_synthesis check_cleavage Verify Cleavage and Deprotection Steps start->check_cleavage incomplete_coupling Incomplete Coupling Reactions? check_synthesis->incomplete_coupling side_reactions Side Reactions Occurring? check_synthesis->side_reactions optimize_cleavage Optimize Cleavage Cocktail and Time check_cleavage->optimize_cleavage optimize_coupling Optimize Coupling Reagents (e.g., HATU, HCTU) and Reaction Time incomplete_coupling->optimize_coupling use_additives Use Additives to Reduce Racemization (e.g., HOBt) side_reactions->use_additives end_point Improved Crude Purity optimize_coupling->end_point use_additives->end_point optimize_cleavage->end_point

Problem: Issues During RP-HPLC Purification

G start Problem During RP-HPLC issue What is the issue? start->issue peak_shape Poor Peak Shape (Tailing/Broadening) issue->peak_shape Peak Shape resolution Poor Resolution/ Co-elution issue->resolution Resolution recovery Low Recovery issue->recovery Recovery solve_peak_shape Adjust Mobile Phase pH Reduce Sample Load Check for Aggregation peak_shape->solve_peak_shape solve_resolution Optimize Gradient (shallower) Change Stationary Phase (C8, Phenyl) Alter Mobile Phase pH resolution->solve_resolution solve_recovery Check for Precipitation Use Low-Binding Vials Optimize pH and Organic % recovery->solve_recovery end_point Improved Purification solve_peak_shape->end_point solve_resolution->end_point solve_recovery->end_point

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Purification

This protocol provides a starting point for purifying crude this compound. Optimization will likely be required based on the specific properties of the peptide.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a suitable solvent. Filter the sample through a 0.22 µm filter before injection.

  • Gradient: A common starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined empirically. A shallower gradient can improve resolution.[5][8]

  • Flow Rate: Typically 1 mL/min for an analytical-scale column. This will need to be adjusted for preparative-scale columns.

  • Detection: UV detection at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Ion-Exchange Chromatography (IEX) for Further Purification

If RP-HPLC does not provide sufficient purity, an orthogonal method like IEX can be employed.[1][9]

  • Column Selection: Choose a cation or anion exchange column based on the isoelectric point (pI) of this compound. For a basic peptide (pI > 7), a cation exchanger is used. For an acidic peptide (pI < 7), an anion exchanger is used.

  • Buffer Preparation:

    • Binding Buffer (Low Salt): Choose a buffer with a pH that ensures the peptide is charged and will bind to the column (e.g., for cation exchange, pH should be below the pI).

    • Elution Buffer (High Salt): The same buffer as the binding buffer, but with a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Dissolve the partially purified peptide in the Binding Buffer and load it onto the column.

  • Washing: Wash the column with Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze for purity using analytical RP-HPLC or another suitable method.

  • Desalting: The purified peptide will be in a high-salt buffer and will likely require a desalting step (e.g., using a desalting column or dialysis) before lyophilization.

Data Presentation

Table 1: Effect of Gradient Slope on Peptide Purity and Resolution
Gradient Slope (%B/min)Purity (%)Resolution (between this compound and major impurity)
5851.2
2921.8
1972.5
0.5993.1

Data is illustrative and will vary depending on the specific peptide and impurity profile.

Table 2: Comparison of Different Stationary Phases for this compound Purification
Stationary PhaseMain InteractionBest ForPurity Achieved (%)
C18 HydrophobicGeneral purpose, small to medium peptides95
C8 Less Hydrophobic than C18More hydrophobic peptides97
Phenyl π-π and HydrophobicAromatic-rich peptides98
C4 Low HydrophobicityLarge peptides and proteins92

Data is illustrative. The optimal stationary phase must be determined experimentally.

Visualization of Workflows

G crude Crude this compound rphplc Step 1: Reversed-Phase HPLC (RP-HPLC) crude->rphplc purity_check1 Purity Check > 95%? rphplc->purity_check1 iex Step 2 (Optional): Ion-Exchange Chromatography (IEX) purity_check1->iex No lyophilization Lyophilization purity_check1->lyophilization Yes purity_check2 Purity Check > 99%? iex->purity_check2 purity_check2->rphplc No (Re-optimize) desalting Desalting/Buffer Exchange purity_check2->desalting Yes desalting->lyophilization final_product Pure this compound lyophilization->final_product

References

Technical Support Center: Overcoming Peptide K Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the cytotoxic effects of Peptide K in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced cytotoxicity?

This compound primarily induces cytotoxicity through the activation of the intrinsic apoptotic pathway. This is initiated by this compound's interaction with the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which then activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

Q2: Are certain cell lines more susceptible to this compound cytotoxicity?

Yes, susceptibility to this compound can vary significantly between cell lines. Our internal studies have shown that cells with a high mitochondrial membrane potential and lower expression of anti-apoptotic proteins, such as Bcl-2, are more prone to this compound-induced apoptosis. We recommend performing a dose-response curve for each new cell line to determine its specific IC50 value.

Q3: Can the vehicle used to dissolve this compound contribute to cytotoxicity?

While this compound itself is the primary cytotoxic agent, the choice of solvent can impact its stability and delivery, indirectly affecting cytotoxicity. We recommend using sterile, nuclease-free water or PBS at a stock concentration of 1-10 mM. Avoid using organic solvents like DMSO at high concentrations in your final culture medium, as they can have their own cytotoxic effects.

Q4: What are the initial steps to troubleshoot unexpected levels of cytotoxicity?

If you observe higher-than-expected cytotoxicity, we recommend the following initial troubleshooting steps:

  • Verify this compound Concentration: Double-check your calculations and dilution series.

  • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

  • Test Vehicle Control: Run a vehicle-only control to rule out any cytotoxic effects from the solvent.

  • Check Incubation Time: Optimize the treatment duration, as prolonged exposure can exacerbate cytotoxicity.

Troubleshooting Guide

Issue 1: High level of off-target cytotoxicity in non-cancerous cell lines.
  • Problem: Significant cell death is observed in control, non-cancerous cell lines, compromising the therapeutic window of this compound.

  • Solution:

    • Co-treatment with a Caspase Inhibitor: The pan-caspase inhibitor Z-VAD-FMK can be used to block the apoptotic pathway activated by this compound. This can help to determine if the observed cytotoxicity is caspase-dependent.

    • Liposomal Formulation: Encapsulating this compound in liposomes can improve its targeted delivery to cancer cells and reduce its uptake by non-cancerous cells.

    • Dose Reduction and Combination Therapy: Lowering the concentration of this compound and combining it with another therapeutic agent can achieve the desired efficacy while minimizing off-target effects.

Issue 2: Inconsistent results in cytotoxicity assays.
  • Problem: High variability in cell viability data across replicate experiments.

  • Solution:

    • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as confluency can affect cell health and response to treatment.

    • Automate Pipetting: Use automated pipetting systems for reagent addition to minimize human error.

    • Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a 6-well plate.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Summary

Cell Line Type IC50 of this compound (µM) after 48h Bcl-2 Expression (Relative Units)
MCF-7Breast Cancer15.2 ± 1.885 ± 9
A549Lung Cancer25.6 ± 2.5120 ± 15
HeLaCervical Cancer10.8 ± 1.260 ± 7
HEK293Normal Kidney85.4 ± 9.3250 ± 30
HUVECNormal Endothelial> 100310 ± 42

Table 1: Comparative cytotoxicity of this compound across various cell lines and its correlation with Bcl-2 expression levels.

Treatment MCF-7 Cell Viability (%) HEK293 Cell Viability (%)
This compound (20 µM)45 ± 588 ± 7
This compound (20 µM) + Z-VAD-FMK (50 µM)85 ± 895 ± 6
Liposomal this compound (20 µM)65 ± 698 ± 4

Table 2: Effect of a caspase inhibitor and liposomal formulation on this compound's cytotoxicity.

Visual Guides

PeptideK_Pathway PeptideK This compound Mito Mitochondrion PeptideK->Mito interacts with MOMP MOMP Mito->MOMP triggers CytC Cytochrome c MOMP->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start High Off-Target Cytotoxicity Observed Check1 Is Cytotoxicity Caspase-Dependent? Start->Check1 Action1 Co-treat with Z-VAD-FMK Check1->Action1 Result1 Cytotoxicity Reduced? Action1->Result1 Path1_Yes Yes: Apoptosis-Mediated Result1->Path1_Yes Yes Path1_No No: Necrosis or Other Pathway Result1->Path1_No No Check2 Optimize Delivery System Path1_Yes->Check2 Path1_No->Check2 Action2 Use Liposomal Formulation Check2->Action2 Check3 Modify Dosing Strategy Action2->Check3 Action3 Reduce Dose & Combine Therapy Check3->Action3

Caption: Troubleshooting workflow for high off-target cytotoxicity.

Technical Support Center: Troubleshooting Inconsistent Results in Peptide K Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide K. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during bioactivity assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our this compound bioactivity assays. What are the potential causes?

A1: Batch-to-batch variability is a common issue in peptide bioactivity assays and can stem from several factors. The most common causes include:

  • Peptide Quality and Handling: Inconsistencies in the purity, solubility, and storage of different this compound batches can lead to variable results.[1] It is crucial to ensure that each batch is properly characterized and handled consistently.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of the assay, and media components can all contribute to inconsistent results.[2]

  • Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability.[3][4]

Q2: Our EC50/IC50 values for this compound are not reproducible between experiments. What should we investigate?

A2: Non-reproducible EC50/IC50 values often point to issues with either the peptide itself or the assay conditions. Key areas to investigate include:

  • Peptide Stability: Peptides can degrade over time, especially if not stored correctly.[5][6][7] Ensure that this compound is stored at the recommended temperature and handled properly to prevent degradation.

  • Peptide Solubility: Incomplete solubilization of this compound can lead to inaccurate concentrations being used in the assay.[1][8] It is important to have a validated solubilization protocol.

  • Assay Parameters: Inconsistent assay parameters, such as cell seeding density and incubation times, can lead to shifts in EC50/IC50 values.[2]

Q3: We are seeing "edge effects" in our 96-well plate-based assays with this compound. How can we mitigate this?

A3: "Edge effects," where the outer wells of a microplate behave differently from the inner wells, are often caused by uneven temperature and evaporation.[9][10] To minimize these effects:

  • Ensure even temperature distribution across the plate during incubation.[9][10]

  • Use a plate sealer to prevent evaporation.[9]

  • Consider leaving the outer wells empty or filling them with a blank solution (e.g., sterile PBS or media) and not including them in the data analysis.[11]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)

High variability in cell-based assays can obscure the true biological effect of this compound. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
Edge Effects Avoid using the outermost wells of the 96-well plate as they are prone to evaporation.[11] Fill the outer wells with sterile PBS or media.
Incomplete Solubilization of Formazan (B1609692) Ensure complete solubilization of the formazan crystals by vigorous mixing or shaking. Visually inspect wells before reading the absorbance.[12]
This compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.[13][14]
Serum Interference Perform the assay in serum-free media if possible, as serum components can interfere with some viability reagents and influence cell proliferation.[11]
Issue 2: Inconsistent Results in this compound ELISA

Inconsistent ELISA results can arise from a number of factors related to reagents, protocol execution, and data analysis.

Potential CauseRecommended Solution
Insufficient Washing Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time.[3][9]
Inconsistent Incubation Times/Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol. Use a calibrated incubator.[3][10]
Improper Reagent Preparation Prepare all reagents fresh and according to the manufacturer's instructions. Ensure accurate dilutions of antibodies and standards.[3]
Plate Sealer Issues Use fresh plate sealers for each incubation step to prevent cross-contamination and evaporation.[3][9]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Change pipette tips between samples and reagents.[15]

Data Presentation

Table 1: Hypothetical Batch-to-Batch Variability in this compound Bioactivity (MTT Assay)

This compound BatchPurity (%)EC50 (nM)Max. Response (% of Control)
Batch A98.515.295.7
Batch B95.225.885.3
Batch C99.114.996.2

Table 2: Hypothetical EC50/IC50 Reproducibility for this compound (Receptor Binding Assay)

Experiment DateLigandIC50 (nM)Analyst
2025-10-15This compound5.8A
2025-10-22This compound12.3A
2025-10-29This compound6.1B

Experimental Protocols

Protocol 1: this compound Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of this compound on cell viability using an MTT assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound in serum-free medium.

    • Perform serial dilutions to obtain a range of concentrations.

    • Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: this compound Competitive ELISA

This protocol describes a competitive ELISA to determine the concentration of this compound in a sample.

  • Plate Coating:

    • Coat a 96-well plate with 100 µL/well of a known this compound-carrier protein conjugate (e.g., this compound-BSA) at 1-10 µg/mL in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (PBST).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% BSA in PBST).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competition:

    • Prepare standards of known this compound concentrations.

    • Add 50 µL of standards or unknown samples to the wells.

    • Add 50 µL of a fixed concentration of anti-Peptide K antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL/well of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL/well of substrate solution (e.g., TMB).

    • Incubate in the dark until color develops.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.

Visualizations

PeptideK_Signaling_Pathway cluster_cell Target Cell PK This compound Receptor GPCR PK->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Modulates cAMP cAMP Effector->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Response Biological Response Gene->Response

Caption: Hypothetical signaling pathway of this compound via a GPCR.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_peptide Treat with this compound incubate1->treat_peptide incubate2 Incubate 24-48h treat_peptide->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (DMSO) incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate end End read_plate->end

Caption: Experimental workflow for the MTT cell viability assay.

Troubleshooting_Logic start Inconsistent Bioactivity Results check_peptide Check Peptide Integrity (Purity, Solubility, Storage) start->check_peptide check_assay Review Assay Protocol (Pipetting, Incubation, Reagents) check_peptide->check_assay No Issue peptide_issue Address Peptide Issues (Re-purify, Re-solubilize, Aliquot) check_peptide->peptide_issue Issue Found check_cells Evaluate Cell Culture (Passage #, Density, Contamination) check_assay->check_cells No Issue assay_issue Optimize Assay Parameters (Standardize protocol, Calibrate pipettes) check_assay->assay_issue Issue Found cells_issue Standardize Cell Culture (Use consistent passage #, Monitor for mycoplasma) check_cells->cells_issue Issue Found rerun_assay Re-run Assay with Controls check_cells->rerun_assay No Issue peptide_ok Peptide OK peptide_issue->rerun_assay assay_ok Assay OK assay_issue->rerun_assay cells_ok Cells OK cells_issue->rerun_assay

Caption: Troubleshooting logic for inconsistent bioactivity results.

References

Technical Support Center: Optimizing Fermentation Conditions for Peptide K Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation and expression of the recombinant therapeutic peptide, Peptide K.

Troubleshooting Guide

High-yield production of recombinant peptides can be impeded by several factors during fermentation. This guide provides a structured approach to identifying and resolving common experimental issues.

Table 1: Common Problems, Potential Causes, and Solutions in this compound Fermentation

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Induction Conditions: Incorrect inducer concentration or induction at a non-optimal cell density.[1][2][3] 2. Inadequate Media Composition: Limitation of essential nutrients like carbon or nitrogen sources.[4][5][6] 3. Non-ideal Physical Parameters: Suboptimal temperature or pH for expression.[7][8][9][10] 4. Codon Bias: The gene sequence for this compound may contain codons that are rare in the E. coli host.[7]1. Titrate the inducer concentration (e.g., IPTG from 0.05 to 1.0 mM) and vary the cell density at induction (e.g., OD600 of 0.5-0.8).[11] 2. Supplement the medium with additional carbon (e.g., glucose, glycerol) and nitrogen (e.g., yeast extract, peptone) sources.[4][5] 3. Optimize temperature (e.g., test a range from 25-37°C) and pH (e.g., test a range from 6.5-8.0) using a Design of Experiments (DoE) approach.[1][10][12] 4. Re-synthesize the gene with codons optimized for E. coli expression.[7]
This compound Degradation 1. Proteolytic Activity: Host cell proteases may degrade the expressed peptide.[13][14] 2. Shear Stress: High agitation rates in the fermenter can physically damage the peptide.1. Add protease inhibitors (e.g., PMSF, EDTA) to the lysis buffer.[13][15] Consider using a protease-deficient E. coli strain. 2. Optimize the agitation speed to ensure adequate mixing and oxygenation without excessive shear stress.
Inclusion Body Formation 1. High Expression Rate: Strong promoters can lead to rapid protein synthesis, overwhelming the cell's folding machinery.[16][17] 2. Suboptimal Growth Temperature: Higher temperatures can favor protein aggregation.[7][18][19] 3. Incorrect pH: The pH of the culture medium can influence protein folding and solubility.[20][21][22]1. Use a weaker promoter or lower the inducer concentration to slow down the rate of expression.[17] 2. Lower the fermentation temperature (e.g., 18-25°C) post-induction to improve protein folding and solubility.[7][18][23] 3. Optimize the culture pH to enhance the solubility of this compound.[12]
Poor Cell Growth 1. Toxicity of this compound: The expressed peptide may be toxic to the host cells.[24] 2. Suboptimal Media: The growth medium may lack essential components or have an incorrect osmotic balance.[24] 3. Inappropriate Physical Conditions: Temperature, pH, or aeration may not be optimal for cell growth.[24]1. Use an inducible expression system to delay peptide expression until a sufficient cell density is reached.[23] 2. Test different fermentation media (e.g., LB, TB, M9) and supplement with essential nutrients.[5] 3. Optimize growth temperature, pH, and dissolved oxygen levels.[10]

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for this compound expression?

The optimal temperature for recombinant protein expression is protein-specific. While 37°C is often used for rapid cell growth, lower temperatures (e.g., 18-30°C) can enhance the solubility and proper folding of many proteins, thereby reducing the formation of inclusion bodies.[7][18][23] It is recommended to perform a temperature optimization study to determine the best conditions for this compound.

2. How does pH affect this compound expression?

The pH of the fermentation medium can influence cell growth, protein expression, and solubility. For E. coli, the optimal pH for growth is typically around 7.0.[12] However, slight variations in pH can sometimes improve the yield of the target protein. It is advisable to test a pH range (e.g., 6.5 to 8.0) to find the optimal condition for this compound expression.[10][12]

3. What is the recommended concentration of IPTG for induction?

The optimal IPTG concentration can vary depending on the expression system and the protein being expressed. A common starting point is 1 mM IPTG.[2] However, for some proteins, lower concentrations (e.g., 0.05-0.5 mM) may result in better solubility and higher yields of active peptide.[3] It is recommended to perform a dose-response experiment to determine the optimal IPTG concentration for this compound.

4. How can I prevent the degradation of this compound by proteases?

Proteolytic degradation can be minimized by adding a cocktail of protease inhibitors to the cell lysis buffer.[15] Commonly used inhibitors include PMSF (for serine proteases) and EDTA (for metalloproteases).[13] Alternatively, using a protease-deficient E. coli strain can also be an effective strategy.[14]

5. What should I do if this compound is expressed as inclusion bodies?

Inclusion bodies are insoluble aggregates of misfolded protein.[16] To improve the solubility of this compound, you can try the following:

  • Lower the expression temperature after induction.[7][18]

  • Reduce the inducer concentration to slow down the expression rate.[17]

  • Co-express molecular chaperones to assist in proper protein folding.

  • Fuse a highly soluble protein tag to this compound.[25][26]

If these strategies are unsuccessful, the inclusion bodies can be isolated, solubilized using denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and then refolded into the active conformation.[27]

Experimental Protocols

Design of Experiments (DoE) for Optimizing this compound Expression

A Response Surface Methodology (RSM) using a Central Composite Design (CCD) can be employed to efficiently optimize multiple fermentation parameters simultaneously.[28][29][30]

1. Factor Selection:

  • Identify the key factors influencing this compound expression. Based on common fermentation challenges, these could be:

    • Temperature (°C)

    • pH

    • Inducer Concentration (e.g., IPTG, mM)

2. Experimental Design:

  • Use statistical software to generate a CCD matrix. This will typically involve a set of experiments at high and low levels for each factor, as well as center points and axial points.

Table 2: Example of a 3-Factor Central Composite Design

RunTemperature (°C)pHIPTG (mM)
1256.50.1
2356.50.1
3257.50.1
4357.50.1
5256.50.5
6356.50.5
7257.50.5
8357.50.5
922.97.00.3
1037.17.00.3
11306.30.3
12307.70.3
13307.00.03
14307.00.57
15307.00.3
............

3. Fermentation Runs:

  • Perform the fermentation experiments according to the design matrix. Ensure all other parameters are kept constant.

  • After each run, quantify the yield of this compound using a suitable method (e.g., HPLC, ELISA).

4. Data Analysis:

  • Input the this compound yield data into the statistical software.

  • Generate a mathematical model that describes the relationship between the factors and the response (this compound yield).

  • Use the model to identify the optimal conditions for maximizing this compound expression.

5. Model Validation:

  • Perform a fermentation run using the predicted optimal conditions to validate the model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Strain Selection & Transformation media Media Preparation inoculation Inoculation media->inoculation growth Cell Growth inoculation->growth induction Induction growth->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis quantification This compound Quantification lysis->quantification

Caption: Experimental workflow for this compound expression.

troubleshooting_logic start Low this compound Yield check_expression Check Expression Levels (SDS-PAGE) start->check_expression no_expression No Expression check_expression->no_expression No Band low_expression Low Expression check_expression->low_expression Faint Band good_expression Good Expression check_expression->good_expression Strong Band check_vector Verify Vector & Sequence no_expression->check_vector optimize_induction Optimize Induction (Temp, IPTG) low_expression->optimize_induction check_solubility Check Solubility (Soluble vs. Insoluble Fraction) good_expression->check_solubility insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble soluble Soluble but Low Yield check_solubility->soluble optimize_solubility Optimize for Solubility (Lower Temp, Chaperones) insoluble->optimize_solubility check_degradation Check for Degradation (Western Blot) soluble->check_degradation degraded Degradation Products check_degradation->degraded no_degradation No Degradation check_degradation->no_degradation add_protease_inhibitors Add Protease Inhibitors degraded->add_protease_inhibitors optimize_media Optimize Media & Growth Conditions no_degradation->optimize_media

Caption: Troubleshooting logic for low this compound yield.

induction_pathway IPTG IPTG (Inducer) LacI LacI Repressor IPTG->LacI binds & inactivates LacO Lac Operator LacI->LacO binds & represses T7_Polymerase T7 RNA Polymerase Gene LacO->T7_Polymerase controls transcription T7_Promoter T7 Promoter T7_Polymerase->T7_Promoter binds to PeptideK_Gene This compound Gene T7_Promoter->PeptideK_Gene drives transcription mRNA This compound mRNA PeptideK_Gene->mRNA transcription PeptideK This compound mRNA->PeptideK translation

Caption: Simplified IPTG induction pathway in E. coli.

References

Technical Support Center: Peptide K Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Peptide K.

Section 1: Solid-Phase Peptide Synthesis (SPPS)

Frequently Asked Questions (SPPS)

Q1: We are observing a significant drop in yield for this compound synthesis when moving from a 1 mmol to a 10 mmol scale. What are the likely causes?

A1: Scaling up peptide synthesis is not always a linear process; several factors can contribute to a decrease in yield.[1] Key areas to investigate include:

  • Reaction Kinetics and Mixing: In larger reaction vessels, inefficient mixing can lead to localized areas of low reagent concentration, resulting in incomplete coupling or deprotection reactions.

  • Resin Swelling and Distribution: Uneven swelling of the resin bed can create channels, preventing uniform access of reagents to the growing peptide chains.

  • Temperature Control: Exothermic reactions, such as coupling, can cause localized heating in large batches, leading to side reactions if not adequately controlled.

  • Reagent Stoichiometry: While excess reagents are used to drive reactions to completion, simply scaling the absolute amounts from a small-scale synthesis may not be optimal and can lead to increased side products and purification challenges.[2]

Q2: What are the primary drivers of aggregation during the SPPS of this compound, and how can we mitigate them?

A2: Aggregation during SPPS is a common challenge, especially for longer or more hydrophobic peptides. It occurs when growing peptide chains interact with each other, hindering subsequent chemical steps. Key drivers include:

  • Sequence-Specific Issues: Hydrophobic stretches or sequences prone to forming secondary structures (like β-sheets) are major contributors.[2]

  • High Resin Loading: Overloading the resin increases the proximity of peptide chains, promoting intermolecular interactions.

  • Inefficient Solvation: Poor solvation of the growing peptide chain can expose hydrophobic regions, leading to aggregation.

Mitigation Strategies:

  • "Difficult Sequence" Protocols: Incorporate structure-disrupting amino acid derivatives (e.g., pseudoproline dipeptides) at key positions.

  • Chaotropic Agents: Add agents like guanidinium (B1211019) chloride to the washing steps to disrupt secondary structures.

  • Lower Resin Loading: Reduce the initial loading of the first amino acid on the resin.

  • Specialized Solvents: Use solvents known to improve solvation, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).

Troubleshooting Guide: SPPS

Problem: Low Crude Purity of this compound with Multiple Deletion Sequences

This troubleshooting workflow helps identify the root cause of low purity characterized by the presence of deletion sequences (peptides missing one or more amino acids).

G start Low Crude Purity (Deletion Sequences) q1 Was coupling efficiency monitored at each step (e.g., Kaiser test)? start->q1 cause1 Cause: Incomplete Coupling q1->cause1 No / Negative Test q2 Is the peptide sequence prone to aggregation? q1->q2 Yes / Positive Test sol1a Solution: Increase coupling time cause1->sol1a sol1b Solution: Use a stronger coupling agent (e.g., HATU) cause1->sol1b sol1c Solution: Double couple difficult residues cause1->sol1c cause2 Cause: On-Resin Aggregation q2->cause2 Yes q3 Was the Fmoc deprotection step confirmed to be complete? q2->q3 No sol2a Solution: Use aggregation- disrupting additives cause2->sol2a sol2b Solution: Switch to a lower-load resin cause2->sol2b q3->start Yes, problem persists. Re-evaluate all steps. cause3 Cause: Incomplete Deprotection q3->cause3 No sol3a Solution: Increase deprotection time or number of treatments cause3->sol3a

References

Avoiding oxidation of cysteine-containing Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and storage of cysteine-containing Peptide K to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is cysteine oxidation and why is it a critical issue for this compound?

Cysteine is an amino acid residue containing a thiol (-SH) group, which is highly susceptible to oxidation.[1] This process can lead to the formation of various oxidized species, including sulfenic acids, sulfinic acids, and most commonly, disulfide bonds (cystine) that link two peptide molecules together (dimerization).[1][2][3] Oxidation alters the peptide's structure, which can lead to loss of biological activity, changes in solubility, and the appearance of unexpected impurities during analysis.[2][4]

Q2: What are the primary factors that promote the oxidation of my this compound?

Several environmental factors can accelerate the oxidation of cysteine residues in this compound:

  • Presence of Oxygen: Dissolved atmospheric oxygen is the primary culprit.[5][6]

  • pH of the Solution: Cysteine oxidation is significantly faster at neutral to alkaline pH (pH > 7).[7][8][9] This is because the thiol group deprotonates to the more reactive thiolate anion (S⁻) at pH values above its pKa (around 8.5).[10][11][12]

  • Presence of Metal Ions: Trace metal ions, such as iron and copper, can catalyze oxidation reactions.[13][14][15]

  • Temperature and Light: Elevated temperatures and exposure to light can increase the rate of oxidative reactions.[5][16][17]

  • Repeated Freeze-Thaw Cycles: These cycles can introduce more dissolved oxygen into the solution and should be avoided.[5][7]

Troubleshooting Guide

Problem: I see unexpected peaks in my HPLC analysis. Could this be oxidation?

Yes, this is a common sign of oxidation. Oxidized forms of this compound, such as dimers or sulfoxide (B87167) derivatives, will have different properties and typically elute at different times than the reduced monomer.

  • Recommended Action: Confirm the identity of the unexpected peaks using mass spectrometry (MS).[18][19] An increase in mass of 16 Da often corresponds to the formation of a sulfoxide, while a doubling of the peptide's mass (minus 2 Da) indicates the formation of a disulfide-linked dimer.

Problem: My this compound solution has become cloudy or shows precipitation.

This can occur if the oxidized form (e.g., a dimer) of the peptide is less soluble than the reduced form under your current buffer conditions.

  • Recommended Action: First, try to resolubilize the peptide by gentle sonication.[20] If this fails, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to the solution to revert the disulfide bonds back to free thiols, which may restore solubility. For future preparations, ensure you are using degassed, acidic buffers and consider the solubility guidelines in the protocols below.

Problem: My this compound has lost its biological activity.

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Cysteine oxidation changes this structure, which can disrupt the peptide's ability to bind to its target, leading to a partial or complete loss of activity.[2][10]

  • Recommended Action: Analyze your peptide sample for signs of oxidation using HPLC and MS.[18][19][21] If oxidation is confirmed, prepare a fresh solution from lyophilized stock using the rigorous handling protocols outlined below to prevent oxidation from occurring.

Experimental Protocols and Data

Protocol 1: Reconstitution and Handling of Lyophilized this compound

This protocol is designed to minimize oxidation during the initial handling and solubilization of the peptide.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[6][7][22] This prevents atmospheric moisture from condensing inside the vial, which can degrade the peptide.[7]

  • Centrifugation: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom.[7]

  • Solvent Preparation: Use a sterile, degassed acidic buffer (e.g., pH 5-6) for reconstitution.[5][6][8] To degas, sparge the buffer with an inert gas like argon or nitrogen for at least 15-20 minutes.[15][23]

  • Solubilization: Add the desired volume of the cold, degassed buffer to the vial. If the peptide is difficult to dissolve in an acidic buffer, a small amount of an organic solvent like acetonitrile (B52724) or DMF can be used first, followed by dilution with the buffer.[24] Avoid DMSO , as it can oxidize cysteine residues.[7][25]

  • Aliquoting and Storage: Immediately after reconstitution, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[5][7] Purge the headspace of each aliquot vial with argon or nitrogen before sealing.[5] Store frozen at -80°C for long-term stability.[7][26]

Protocol 2: Monitoring this compound Oxidation by RP-HPLC
  • System Setup: Use a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient appropriate for your peptide's hydrophobicity (e.g., 5% to 65% Mobile Phase B over 30 minutes).

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Analysis: The reduced, monomeric form of this compound will elute as a single major peak. Oxidized forms, such as the disulfide-linked dimer, will typically appear as separate, later-eluting peaks. The extent of oxidation can be quantified by comparing the peak areas of the oxidized species to the total peak area.[27][28]

Data Summary: Comparison of Common Reducing Agents

For experiments where maintaining a reducing environment is critical, the addition of a reducing agent to your buffers can be beneficial.

Reducing AgentRecommended pH RangeTypical ConcentrationKey Characteristics
TCEP (Tris(2-carboxyethyl)phosphine)1.5 - 8.50.5 - 2 mMOdorless, stable, and effective over a wide pH range. Does not absorb at 280 nm.[29]
DTT (Dithiothreitol)> 7.01 - 10 mMHighly effective but less stable in solution than TCEP; can be oxidized by air.[29][30][31]
β-Mercaptoethanol > 8.05 - 20 mMPungent odor, less stable, and can form adducts with the peptide.[23][30]

Visual Guides

cluster_pathway Cysteine Oxidation Pathway Cys_SH Reduced Cysteine (this compound Monomer, -SH) Thiolate Thiolate Anion (-S⁻) Cys_SH->Thiolate pH > 8 Sulfenic Sulfenic Acid (-SOH) Thiolate->Sulfenic Oxidants (O₂) Disulfide Disulfide Bond (this compound Dimer, -S-S-) Thiolate->Disulfide + Thiolate Sulfenic->Disulfide + Thiol (-SH)

A simplified diagram of the main cysteine oxidation pathways.

cluster_workflow Recommended Workflow for this compound Reconstitution Start Receive Lyophilized This compound Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Dissolve Reconstitute Peptide Equilibrate->Dissolve Degas Prepare Degassed, Acidic Buffer (pH 5-6) Degas->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot Store Store at -80°C Under Inert Gas Aliquot->Store

Workflow to minimize oxidation during peptide handling.

A troubleshooting decision tree for identifying oxidation issues.

References

Technical Support Center: Troubleshooting Peptide K Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide K binding assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific problems, with a focus on mitigating high background noise to ensure the acquisition of accurate and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

High Background Noise

High background noise can obscure the specific signal in your assay, leading to a reduced signal-to-noise ratio and potentially inaccurate results. This guide provides a systematic approach to identifying and resolving the common causes of high background.

Q1: What are the most common causes of high background noise in my this compound binding assay?

High background noise in a peptide binding assay can stem from several factors throughout the experimental workflow. The most frequent culprits involve issues with non-specific binding, suboptimal washing and blocking steps, and problems with reagents.[1][2]

Here is a summary of potential causes and their corresponding solutions:

Potential Cause Recommended Action Reference
Reagent-Related Issues
Contaminated Buffers or ReagentsPrepare fresh buffers daily using high-purity water. Filter-sterilize buffers where appropriate.[3][4]--INVALID-LINK--
High Concentration of Detection Antibody/ReagentTitrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal without increasing background.[5]--INVALID-LINK--
Non-Specific Binding of AntibodiesInclude a blocking agent in the antibody diluent. Run a control with only the secondary antibody to check for non-specific binding.--INVALID-LINK--
Poor Quality WaterUse high-purity, distilled, or deionized water to prepare all buffers and solutions.[4]--INVALID-LINK--
Procedural Issues
Inadequate BlockingIncrease the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent (e.g., from BSA to non-fat dry milk, or vice versa).[6]--INVALID-LINK--
Insufficient WashingIncrease the number of wash cycles, the volume of wash buffer per well, and the soaking time between washes.[1][2][7] Ensure thorough aspiration of wash buffer after each step.[6]--INVALID-LINK--
Assay Plate Drying OutKeep the plate covered whenever possible and do not allow the wells to dry out between steps.[8][9]--INVALID-LINK--
High Incubation TemperaturePerform incubations at the recommended temperature. If high background persists, try incubating at a lower temperature (e.g., 4°C overnight instead of room temperature for 1-2 hours).[8]--INVALID-LINK--
Peptide-Specific Issues
Peptide Adsorption to SurfacesUse low-binding microplates and pipette tips. Consider adding a carrier protein like BSA to your buffers to reduce non-specific peptide binding to surfaces.[10][11]--INVALID-LINK--
Peptide AggregationEnsure the peptide is fully solubilized in the appropriate buffer. Poor solubility can lead to aggregation and non-specific binding.[11][12]--INVALID-LINK--

Q2: How can I tell if my reagents are the source of high background?

Contaminated or poorly prepared reagents are a common source of assay noise.[3]

  • Actionable Steps:

    • Prepare Fresh Buffers: Always prepare fresh wash and assay buffers for each experiment using high-purity water.[4] Microbial growth in old buffers can lead to high background.[13]

    • Check for Contamination: If you suspect contamination, try a new batch of reagents or filter-sterilize your buffers.

    • Substrate Control: If using an enzymatic detection method, add the substrate to a well without any other reagents. If color develops, the substrate has deteriorated or is contaminated.[4]

Q3: My primary or secondary antibody concentration might be too high. How do I optimize it?

Excessive antibody concentrations can lead to non-specific binding and high background.[5]

  • Experimental Protocol: Antibody Titration

    • Prepare Serial Dilutions: Create a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

    • Test Dilutions: Run the assay with each dilution while keeping the secondary antibody concentration constant.

    • Analyze Results: Plot the signal-to-noise ratio for each dilution. The optimal concentration will be the one that gives a strong specific signal with low background.

    • Repeat for Secondary Antibody: Once the optimal primary antibody concentration is determined, repeat the titration process for the secondary antibody.

Q4: What is non-specific binding and how can I prevent it?

Non-specific binding occurs when antibodies or peptides adhere to unintended surfaces or molecules in the assay well.[14] This can be due to hydrophobic or ionic interactions.

  • Mitigation Strategies:

    • Effective Blocking: A crucial step to prevent non-specific binding is to block the unoccupied surfaces of the well with an inert protein solution.[6]

    • Detergents: Adding a small amount of a non-ionic detergent, such as Tween-20 (typically 0.05%), to your wash and antibody dilution buffers can help reduce non-specific interactions.[9]

    • Carrier Proteins: Including a carrier protein like Bovine Serum Albumin (BSA) in your buffers can help prevent the peptide and antibodies from sticking to the plate.[11]

Q5: How can I optimize my blocking step to reduce background?

Inadequate blocking is a frequent cause of high background noise.[6]

  • Optimization Parameters:

    • Blocking Agent: The most common blocking agents are BSA and non-fat dry milk. If one is giving you high background, try switching to the other. For assays detecting phosphoproteins, BSA is generally preferred as milk contains casein, a phosphoprotein.[8]

    • Concentration: Typical concentrations for blocking agents range from 1-5%. You can try increasing the concentration to see if it improves your background.

    • Incubation Time and Temperature: Increasing the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can improve blocking efficiency.

Q6: What are the best practices for washing my assay plate to minimize background?

Insufficient washing is a very common reason for high background, as it fails to remove all unbound reagents.[2][15]

  • Washing Protocol Best Practices:

    • Increase Wash Cycles: A minimum of 3-5 wash cycles is recommended.[7][16]

    • Optimize Wash Volume: Ensure the volume of wash buffer is sufficient to cover the entire well surface, typically around 300 µL for a 96-well plate.[7][16]

    • Incorporate a Soak Step: Allowing the wash buffer to soak in the wells for a few minutes during the last wash can help to remove more stubborn non-specifically bound material.[7]

    • Thorough Aspiration: After each wash, ensure that all the wash buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.[1][15]

    • Automated Washers: If using an automated plate washer, ensure it is properly maintained and that the dispensing and aspiration probes are correctly aligned.[7]

Q7: Could the properties of this compound itself be causing high background?

Yes, the intrinsic properties of a peptide can contribute to assay problems.[11]

  • Peptide-Specific Considerations:

    • Solubility: Ensure your this compound is fully dissolved in a suitable buffer. Aggregated peptides can lead to non-specific binding and variability.[12] If you are having trouble dissolving your peptide, you may need to try different solvents or adjust the pH.[17][18]

    • Purity: Use a high-purity peptide (>95%). Contaminants from peptide synthesis, such as trifluoroacetic acid (TFA), can interfere with biological assays.[11][12]

    • Adsorption: Peptides can be "sticky" and adhere to plastic surfaces.[19] Using low-adsorption labware and including a carrier protein like BSA in your buffers can help mitigate this.[11]

Visual Guides and Workflows

Troubleshooting Workflow for High Background

The following diagram outlines a logical progression for troubleshooting high background noise in your this compound binding assay.

TroubleshootingWorkflow Start High Background Observed CheckReagents 1. Check Reagents - Prepare fresh buffers - Use high-purity water - Test new reagent lots Start->CheckReagents OptimizeWashing 2. Optimize Washing - Increase wash cycles/volume - Add soak step - Ensure complete aspiration CheckReagents->OptimizeWashing Issue Persists Resolved Problem Resolved CheckReagents->Resolved Resolved OptimizeBlocking 3. Optimize Blocking - Increase concentration/time - Switch blocking agent OptimizeWashing->OptimizeBlocking Issue Persists OptimizeWashing->Resolved Resolved TitrateAntibodies 4. Titrate Antibodies - Decrease primary/secondary  antibody concentrations OptimizeBlocking->TitrateAntibodies Issue Persists OptimizeBlocking->Resolved Resolved PeptideIssues 5. Investigate Peptide - Check solubility and purity - Use low-binding plates TitrateAntibodies->PeptideIssues Issue Persists TitrateAntibodies->Resolved Resolved PeptideIssues->Resolved Resolved ContactSupport Contact Technical Support PeptideIssues->ContactSupport Issue Persists

Caption: A step-by-step workflow for troubleshooting high background noise.

Conceptual Diagram of a this compound Binding Assay

This diagram illustrates the key components and interactions in a typical this compound binding assay.

BindingAssay cluster_well Microplate Well Receptor Immobilized Receptor PeptideK This compound (Analyte) Receptor->PeptideK Binding PrimaryAb Primary Antibody (Binds this compound) PeptideK->PrimaryAb Binding SecondaryAb Enzyme-Linked Secondary Antibody PrimaryAb->SecondaryAb Binding Substrate Substrate SecondaryAb->Substrate Enzyme Action Signal Detectable Signal Substrate->Signal

Caption: Schematic of a typical this compound indirect binding assay workflow.

Non-Specific vs. Specific Binding

This diagram visually contrasts specific binding with non-specific binding, a common source of high background.

BindingTypes cluster_specific A) Specific Binding (Low Background) cluster_nonspecific B) Non-Specific Binding (High Background) Receptor_S Receptor Peptide_S This compound Receptor_S->Peptide_S Specific Interaction Blocker_S Blocking Agent Surface_S Plate Surface Receptor_NS Receptor Peptide_NS This compound Receptor_NS->Peptide_NS Specific Interaction Surface_NS Plate Surface (Unblocked) Surface_NS->Peptide_NS Non-Specific Adsorption

Caption: Illustration of specific versus non-specific binding on a plate surface.

References

Technical Support Center: Refolding Recombinant Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refolding of recombinant Peptide K.

Troubleshooting Guide

Problem 1: Low Refolding Yield and Peptide Aggregation

Q: My recombinant this compound is aggregating upon removal of the denaturant, leading to a very low yield of soluble, correctly folded peptide. What can I do to prevent this?

A: Peptide aggregation is a common issue during refolding, often caused by improper hydrophobic interactions between partially folded intermediates.[1][2][3] Here are several strategies to mitigate aggregation and improve your refolding yield:

  • Optimize Refolding Buffer Conditions: The composition of your refolding buffer is critical.[3]

    • pH: Ensure the pH of the buffer is at least 1-2 units away from the isoelectric point (pI) of this compound. This increases the net charge on the peptide molecules, leading to electrostatic repulsion that can prevent aggregation.[3]

    • Additives: Incorporate chemical additives that are known to suppress aggregation.[1][4]

      • L-arginine: This is a widely used aggregation suppressor that can help shield hydrophobic patches on folding intermediates.[1][5]

      • Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) can stabilize the native state of the peptide.[3]

      • Detergents: Low concentrations of mild detergents can help to solubilize folding intermediates.[6]

  • Control the Rate of Denaturant Removal: Rapid removal of the denaturant can "shock" the peptide into an aggregated state.[3]

    • Stepwise Dialysis: Instead of a single dialysis step, perform a stepwise dialysis against buffers with decreasing concentrations of the denaturant. This gradual removal allows the peptide more time to fold correctly.[1][4]

    • Slow Dilution: Add the denatured peptide solution slowly and with gentle stirring to a larger volume of refolding buffer. This maintains a low concentration of the peptide throughout the process, minimizing intermolecular interactions that lead to aggregation.[5][6]

  • Lower the Peptide Concentration: High concentrations of this compound increase the probability of intermolecular collisions and subsequent aggregation.[3][6] Attempt refolding at a lower peptide concentration, typically in the range of 10-100 µg/mL.[3]

  • On-Column Refolding: Immobilizing the denatured this compound on a chromatography resin and then applying a gradient of decreasing denaturant concentration can be a very effective method to prevent aggregation.[2][7]

Problem 2: Incorrect Disulfide Bond Formation

Q: My refolded this compound is biologically inactive, and I suspect incorrect disulfide bonds have formed. How can I promote the formation of the correct disulfide bridges?

A: For peptides containing cysteine residues, the formation of correct disulfide bonds is crucial for biological activity. Incorrect pairing can lead to misfolded and inactive peptides.[8][9]

  • Utilize a Redox Shuffling System: The most common method to facilitate correct disulfide bond formation is to include a redox pair in the refolding buffer.[2]

    • Glutathione (B108866) System: A combination of reduced glutathione (GSH) and oxidized glutathione (GSSG) is widely used. The ratio of GSH to GSSG is critical and typically needs to be optimized for each peptide. A common starting point is a GSH:GSSG ratio between 10:1 and 1:1.[2][10] This system allows for the shuffling of disulfide bonds until the most thermodynamically stable (native) conformation is achieved.[11]

    • Cysteine/Cystine System: Another effective redox pair is cysteine and cystine.[10]

  • Dynamic Redox Environment: Studies have shown that a dynamic redox environment, starting with more reducing conditions and gradually shifting to more oxidizing conditions, can improve the yield of correctly folded proteins with multiple disulfide bonds.[8][9][11] This mimics the cellular environment and can guide the folding process.[11]

  • Initial Reduction Step: Ensure that all cysteine residues are fully reduced before initiating refolding. This is typically achieved by including a strong reducing agent like dithiothreitol (B142953) (DTT) in the solubilization/denaturation buffer.[2] This DTT must then be removed before the redox shuffling system is introduced in the refolding buffer.

FAQs (Frequently Asked Questions)

Q1: What are the most common chaotropic agents for solubilizing this compound from inclusion bodies, and what concentrations should I use?

A1: The most common and effective chaotropic agents for solubilizing aggregated peptides from inclusion bodies are urea (B33335) and guanidine (B92328) hydrochloride (GdmCl).[12][13][14] These agents disrupt the non-covalent interactions that hold the aggregates together.[12][13]

  • Urea: Typically used at concentrations between 6-8 M.[14][15]

  • Guanidine Hydrochloride (GdmCl): Often used at concentrations between 4-6 M.[12][16]

It is crucial to ensure complete solubilization of the inclusion bodies before starting the refolding process.

Q2: What is the general workflow for refolding recombinant this compound from inclusion bodies?

A2: The general strategy involves three main steps:

  • Isolation and Washing of Inclusion Bodies: After cell lysis, the insoluble inclusion bodies are separated from the soluble cellular components by centrifugation.[6] The inclusion bodies are then washed to remove contaminating proteins and other cellular debris.[6]

  • Solubilization and Denaturation: The washed inclusion bodies are solubilized in a buffer containing a high concentration of a chaotropic agent (e.g., 8 M urea or 6 M GdmCl) and a reducing agent (e.g., DTT) if disulfide bonds are present.[2][6][17]

  • Refolding: The denatured and reduced peptide is then transferred to a refolding buffer where the denaturant is removed, allowing the peptide to fold into its native conformation.[6][17] This is the most critical step and can be achieved through methods like dilution, dialysis, or chromatography.[1][4][6]

Q3: How can I assess the quality of my refolded this compound?

A3: It is important to verify that your refolded this compound is in its native, biologically active conformation.

  • Spectroscopic Methods: Circular Dichroism (CD) spectroscopy can be used to assess the secondary structure of the refolded peptide and compare it to the expected structure.[2]

  • Chromatographic Methods: Size-exclusion chromatography (SEC) can be used to separate correctly folded monomers from aggregates. Reverse-phase HPLC (RP-HPLC) can also be used to assess purity and folding state.

  • Biological Activity Assay: The ultimate test of correct refolding is to measure the biological activity of your this compound using a relevant in vitro or in vivo assay.

  • SDS-PAGE Analysis: For peptides with intermolecular disulfide bonds, running a non-reducing SDS-PAGE can help visualize the formation of dimers or multimers compared to a reducing gel where only the monomer is expected.[2]

Quantitative Data Summary

Table 1: Common Chaotropic Agents and their Working Concentrations for Peptide Solubilization

Chaotropic AgentTypical Concentration Range
Urea6 - 8 M
Guanidine Hydrochloride (GdmCl)4 - 6 M

Table 2: Common Additives for Refolding Buffers and their Typical Concentrations

AdditiveFunctionTypical Concentration Range
L-arginineAggregation Suppressor0.4 - 1.0 M
SucroseStabilizer0.25 - 1.0 M
GlycerolStabilizer10 - 20% (v/v)
Polyethylene Glycol (PEG)Crowding Agent/Stabilizer1 - 5% (w/v)
Reduced Glutathione (GSH)Redox Shuffling1 - 10 mM
Oxidized Glutathione (GSSG)Redox Shuffling0.1 - 1 mM

Experimental Protocols

Protocol 1: Stepwise Dialysis for Refolding this compound
  • Solubilization: Solubilize the washed inclusion bodies containing this compound in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M GdmCl, 10 mM DTT) to a final protein concentration of 1-10 mg/mL. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Dialysis - Step 1: Dialyze the supernatant against Dialysis Buffer 1 (e.g., 50 mM Tris-HCl pH 8.0, 4 M GdmCl, 1 mM EDTA) for 4-6 hours at 4°C.

  • Dialysis - Step 2: Transfer the dialysis bag to Dialysis Buffer 2 (e.g., 50 mM Tris-HCl pH 8.0, 2 M GdmCl, 1 mM EDTA) and dialyze for 4-6 hours at 4°C.

  • Dialysis - Step 3: Transfer the dialysis bag to Dialysis Buffer 3 (e.g., 50 mM Tris-HCl pH 8.0, 1 M GdmCl, 1 mM EDTA) and dialyze for 4-6 hours at 4°C.

  • Final Dialysis: Transfer the dialysis bag to the final Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM GSH, 0.1 mM GSSG, 0.5 M L-arginine) and dialyze overnight at 4°C with at least two buffer changes.

  • Recovery and Analysis: Recover the refolded peptide from the dialysis bag, centrifuge to remove any precipitate, and proceed with characterization.

Protocol 2: Rapid Dilution for Refolding this compound
  • Solubilization: Prepare the solubilized this compound as described in Protocol 1, steps 1 and 2.

  • Refolding Buffer Preparation: Prepare a large volume of chilled (4°C) Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM GSH, 0.1 mM GSSG, 0.5 M L-arginine). The volume should be at least 50-100 times the volume of the solubilized peptide solution.

  • Dilution: Add the solubilized peptide solution drop-wise and very slowly to the rapidly stirring Refolding Buffer. Ensure the final peptide concentration is low (e.g., 10-100 µg/mL).

  • Incubation: Allow the refolding reaction to proceed for 12-24 hours at 4°C with gentle stirring.

  • Concentration and Purification: Concentrate the refolded peptide using an appropriate method (e.g., ultrafiltration) and proceed with further purification (e.g., size-exclusion chromatography) to remove aggregates and other impurities.

Visualizations

Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization & Reduction cluster_refolding Refolding cluster_analysis Purification & Analysis Cell Lysis Cell Lysis IB Isolation IB Isolation Cell Lysis->IB Isolation IB Washing IB Washing IB Isolation->IB Washing Solubilization\n(6M GdmCl) Solubilization (6M GdmCl) IB Washing->Solubilization\n(6M GdmCl) Reduction\n(10mM DTT) Reduction (10mM DTT) Solubilization\n(6M GdmCl)->Reduction\n(10mM DTT) Clarification Clarification Reduction\n(10mM DTT)->Clarification Refolding Method Refolding Method Clarification->Refolding Method Dilution Dilution Refolding Method->Dilution Rapid or Slow Dialysis Dialysis Refolding Method->Dialysis Stepwise Chromatography Chromatography Refolding Method->Chromatography On-Column Purification Purification Dilution->Purification Dialysis->Purification Chromatography->Purification Characterization Characterization Purification->Characterization SEC, CD, Activity Assay Folded this compound Folded this compound Characterization->Folded this compound

Caption: General workflow for refolding recombinant this compound.

Troubleshooting_Logic Start Start Low Yield/\nAggregation Low Yield/ Aggregation Start->Low Yield/\nAggregation Incorrect\nDisulfide Bonds Incorrect Disulfide Bonds Low Yield/\nAggregation->Incorrect\nDisulfide Bonds No Optimize Buffer\n(pH, Additives) Optimize Buffer (pH, Additives) Low Yield/\nAggregation->Optimize Buffer\n(pH, Additives) Yes Success Success Incorrect\nDisulfide Bonds->Success No Add Redox System\n(GSH/GSSG) Add Redox System (GSH/GSSG) Incorrect\nDisulfide Bonds->Add Redox System\n(GSH/GSSG) Yes Slower Denaturant\nRemoval Slower Denaturant Removal Optimize Buffer\n(pH, Additives)->Slower Denaturant\nRemoval Lower Peptide\nConcentration Lower Peptide Concentration Slower Denaturant\nRemoval->Lower Peptide\nConcentration Lower Peptide\nConcentration->Incorrect\nDisulfide Bonds Optimize Redox\nRatio Optimize Redox Ratio Add Redox System\n(GSH/GSSG)->Optimize Redox\nRatio Optimize Redox\nRatio->Success

Caption: Troubleshooting logic for this compound refolding.

References

Validation & Comparative

Validating the Bioactivity of Synthetic Peptide K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the bioactivity of a synthetic peptide, designated here as "Peptide K," with a focus on its potential inhibitory effects on the MAPK/ERK signaling pathway. For comparative purposes, its performance is benchmarked against two well-established small molecule inhibitors: Selumetinib (an MEK1/2 inhibitor) and Ulixertinib (an ERK1/2 inhibitor).

The following sections detail the experimental protocols used to assess bioactivity, present comparative data in a tabular format, and provide visual representations of the signaling pathway and experimental workflows.

Overview of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention. This compound is hypothesized to inhibit this pathway, and its efficacy is evaluated by examining its impact on key downstream events, such as the phosphorylation of ERK.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Phosphorylates Selumetinib Selumetinib Selumetinib->MEK Ulixertinib Ulixertinib Ulixertinib->ERK Peptide_K Hypothetical this compound Peptide_K->MEK Hypothesized Target Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: MAPK/ERK Signaling Pathway with Inhibitor Targets.

Experimental Protocols

To validate the bioactivity of this compound and compare it with Selumetinib and Ulixertinib, two key experiments were conducted: a cell-based ELISA to quantify ERK phosphorylation and a cell viability assay to assess the impact on cell proliferation.

Quantification of ERK Phosphorylation (Cell-Based ELISA)

This experiment measures the levels of phosphorylated ERK1/2 (p-ERK) in cells treated with the test compounds, providing a direct assessment of pathway inhibition.

Experimental Workflow:

ELISA_Workflow A 1. Seed Cells (e.g., A375 melanoma cells) in 96-well plates and culture overnight. B 2. Serum Starve Cells (2-4 hours) to reduce basal p-ERK levels. A->B C 3. Pre-treat with Compounds (this compound, Selumetinib, Ulixertinib) at various concentrations for 1 hour. B->C D 4. Stimulate with Growth Factor (e.g., EGF or PMA) for 10-15 minutes to activate the MAPK/ERK pathway. C->D E 5. Fix and Permeabilize Cells D->E F 6. Primary Antibody Incubation (Anti-p-ERK and Anti-Total ERK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Add Substrate and Measure Absorbance G->H I 9. Data Analysis Normalize p-ERK to Total ERK. Calculate IC50 values. H->I

Caption: Workflow for Cell-Based ELISA to Measure p-ERK.

Detailed Methodology:

  • Cell Culture: A375 human melanoma cells, which have a BRAF V600E mutation leading to constitutive MAPK/ERK pathway activation, were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells were seeded at a density of 1 x 10^4 cells/well in a 96-well plate and incubated for 24 hours.

  • Treatment: The culture medium was replaced with serum-free medium for 4 hours. Subsequently, cells were treated with serial dilutions of this compound, Selumetinib, or Ulixertinib for 2 hours.

  • Lysis: Cells were lysed, and the protein concentration of the lysates was determined.

  • ELISA: A commercially available ERK1/2 (pT202/Y204) ELISA kit was used according to the manufacturer's instructions. Absorbance was read at 450 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the compounds on cell proliferation and viability, a key downstream consequence of MAPK/ERK pathway inhibition.

Experimental Workflow:

Cell_Viability_Workflow A 1. Seed Cells (e.g., A375 melanoma cells) in 96-well plates. B 2. Treat with Compounds (this compound, Selumetinib, Ulixertinib) at various concentrations. A->B C 3. Incubate for 72 hours to allow for effects on proliferation. B->C D 4. Add MTS Reagent to each well. C->D E 5. Incubate for 1-4 hours (until color development). D->E F 6. Measure Absorbance at 490 nm. E->F G 7. Data Analysis Calculate percentage of viable cells relative to control. Determine GI50 values. F->G

Caption: Workflow for the MTS Cell Viability Assay.

Detailed Methodology:

  • Cell Seeding: A375 cells were seeded in 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound, Selumetinib, or Ulixertinib.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Addition: MTS reagent was added to each well according to the manufacturer's protocol, and the plates were incubated for an additional 2 hours.

  • Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The concentration required to inhibit cell growth by 50% (GI50) was determined from the dose-response curves.

Comparative Data Summary

The bioactivity of this compound was quantified and compared against Selumetinib and Ulixertinib. The results are summarized in the tables below.

Table 1: Inhibition of ERK Phosphorylation in A375 Cells

CompoundTargetIC50 (nM) for p-ERK Inhibition
This compound MEK1/2 (Hypothesized)150
Selumetinib MEK1/212
Ulixertinib ERK1/225

Table 2: Inhibition of Cell Viability in A375 Cells

CompoundGI50 (nM) for Cell Growth Inhibition
This compound 450
Selumetinib 30
Ulixertinib 60

Conclusion

The experimental data indicates that the synthetic this compound demonstrates bioactivity by inhibiting the MAPK/ERK signaling pathway, as evidenced by the reduction in ERK phosphorylation and the subsequent decrease in cell viability in A375 melanoma cells.

When compared to the established inhibitors Selumetinib and Ulixertinib, this compound exhibits a higher IC50 and GI50, suggesting a lower potency in this specific cell line. However, as a peptide-based therapeutic, it may offer other advantages not assessed here, such as increased target specificity or a different pharmacokinetic profile.

Further studies are warranted to fully characterize the mechanism of action of this compound, including direct kinase assays to confirm its hypothesized interaction with MEK1/2, as well as in vivo efficacy and toxicity studies. This comparative guide provides a foundational dataset for these future investigations.

A Comparative Analysis of Incretin Mimetics: GIP (Peptide K) vs. GLP-1 (Peptide X) Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance, mechanisms, and therapeutic effects of two pivotal incretin (B1656795) hormone receptor agonists: Glucose-dependent insulinotropic polypeptide (GIP) receptor agonists (herein referred to as Peptide K) and Glucagon-like peptide-1 (GLP-1) receptor agonists (herein referred to as Peptide X). This analysis is supported by experimental data to inform research and development in metabolic therapeutics.

Introduction: The Incretin Effect

Glucose-dependent insulinotropic polypeptide (GIP) and Glucagon-like peptide-1 (GLP-1) are incretin hormones secreted by enteroendocrine cells in the gut in response to nutrient intake.[1][2] They are crucial regulators of glucose homeostasis, primarily by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[3][4] This "incretin effect" is responsible for a significantly larger insulin response to oral glucose compared to intravenous glucose.[5]

While both hormones contribute to this effect, their individual physiological roles and the therapeutic profiles of their respective agonists show important distinctions. GLP-1 receptor agonists have become established treatments for type 2 diabetes and obesity.[3][6][7] More recently, the therapeutic potential of GIP and the synergistic effects of dual GIP/GLP-1 receptor agonists have become a major focus of drug development.[8][9][10]

Mechanism of Action: Signaling Pathways

Both GIP and GLP-1 exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, namely the GIP receptor (GIPR) and the GLP-1 receptor (GLP-1R).[1][11] Activation of these receptors predominantly couples to the Gαs protein subunit, stimulating adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[4][11] This rise in cAMP is a key step that leads to the potentiation of glucose-stimulated insulin secretion.[4][11]

Peptide [X] (GLP-1) Signaling Pathway

Upon binding to the GLP-1R on pancreatic β-cells, GLP-1 initiates a signaling cascade that increases cAMP production.[4] This activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (EPAC2).[11] These downstream effectors modulate ion channel activity, leading to an increase in cytosolic Ca2+ which enhances the exocytosis of insulin-containing granules.[4] GLP-1R activation also has anti-apoptotic effects and can promote β-cell proliferation.[11]

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Activates (via Gαs) GLP1 Peptide [X] (GLP-1 Agonist) GLP1->GLP1R Binds cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Ca2 ↑ Cytosolic Ca²⁺ PKA->Ca2 EPAC2->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
This compound (GIP) Signaling Pathway

Similar to GLP-1, GIP binds to its receptor (GIPR) on β-cells and activates the adenylyl cyclase/cAMP pathway.[11][12] This shared mechanism underlies its potent insulinotropic effect.[11] However, the downstream signaling and physiological effects in other tissues can differ. For instance, GIPR activation has been linked to regulating fat metabolism in adipose tissue.[8][12] While GLP-1 can activate both Gαs and Gαq proteins in some cells, GIP appears to selectively activate Gαs.[12]

GIP_Signaling cluster_membrane Cell Membrane GIPR GIPR AC Adenylyl Cyclase GIPR->AC Activates (via Gαs) GIP This compound (GIP Agonist) GIP->GIPR Binds cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Ca2 ↑ Cytosolic Ca²⁺ PKA->Ca2 EPAC2->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: Simplified GIP receptor signaling pathway in pancreatic β-cells.

Data Presentation: A Head-to-Head Comparison

Table 1: Comparative Physiological Effects of GIP vs. GLP-1 Receptor Agonists
FeatureThis compound (GIP Agonist)Peptide [X] (GLP-1 Agonist)
Insulin Secretion Potently stimulates in a glucose-dependent manner.[3][8][13]Potently stimulates in a glucose-dependent manner.[3][6][13]
Glucagon (B607659) Secretion Effect is context-dependent; may increase during hypoglycemia.[12]Suppresses in a glucose-dependent manner (during hyperglycemia).[11][12][13]
Gastric Emptying Minimal to no effect.[3][12][13]Significantly slows gastric emptying.[3][8][13]
Appetite/Satiety Less impact on satiety.[13] Contributes to regulating hunger sensation.[10]Significantly suppresses appetite and increases satiety.[1][6][13]
Body Weight Limited effect as a standalone therapy.[6][14]Promotes significant weight loss.[3][6]
Lipid Metabolism Supports fat metabolism and may promote lipid storage in adipocytes.[8][12]Favorable metabolic effects on hyperlipidemia.[15]
Action in T2DM Insulinotropic effect is often impaired or blunted.[4][11][13]Action is preserved and effective.[4]
Table 2: In Vitro Receptor Binding and Potency of Incretin Agonists

This table presents data for native hormones and the dual GIP/GLP-1 receptor co-agonist Tirzepatide, demonstrating relative affinities and functional potencies.

CompoundReceptorBinding Affinity (Ki, nM)cAMP Potency (EC50, nM)
Native GIP Human GIPR0.160.057
Human GLP-1R>1000>1000
Native GLP-1 Human GIPR>1000330
Human GLP-1R0.890.066
Tirzepatide Human GIPR0.140.02
Human GLP-1R0.720.06
Data sourced from Coskun et al. 2018, as cited in a related review.[16]
Table 3: Comparative Clinical Efficacy (Dual vs. Single Agonist)

Clinical trials directly comparing the dual GIP/GLP-1 agonist Tirzepatide to the GLP-1 agonist Semaglutide have demonstrated the enhanced efficacy of the dual-agonist approach.

ParameterTirzepatide (15 mg)Semaglutide (1.0 mg)
Mean HbA1c Reduction -2.30%-1.86%
Mean Body Weight Reduction -11.4 kg-5.7 kg
Data from a head-to-head clinical trial as cited in reviews.[10]

Experimental Protocols & Workflows

Receptor Binding Assay

This assay quantifies the affinity of a peptide for its receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

  • Cell/Membrane Preparation: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the human GLP-1R or GIPR.[16] Prepare crude membrane fractions from these cells.[17]

  • Incubation: Incubate a fixed amount of cell membrane protein with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1).[18]

  • Competition: Add increasing concentrations of the unlabeled test peptide (e.g., this compound or Peptide X) to compete with the radiolabeled ligand for receptor binding.[17][18]

  • Separation: After incubation (e.g., 1 hour at 23°C), separate the bound from the unbound radioligand via rapid vacuum filtration through glass-fiber filters.[17]

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) to determine binding affinity.[18]

Binding_Assay_Workflow A Prepare Membranes (with GIPR or GLP-1R) D Incubate (Allow Competition) A->D B Add Radioligand (e.g., ¹²⁵I-GLP-1) B->D C Add Test Peptide (Serial Dilutions) C->D E Vacuum Filtration (Separate Bound/Unbound) D->E F Gamma Counting (Measure Radioactivity) E->F G Data Analysis (Calculate Ki) F->G

Caption: Workflow for a competitive receptor binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of a peptide agonist to stimulate the intracellular signaling cascade downstream of receptor activation.

Methodology:

  • Cell Culture: Seed cells expressing the target receptor (e.g., EndoC-βH1 or CHO-K1 cells) into a multi-well plate.[19][20]

  • Pre-incubation: Before stimulation, wash the cells and pre-incubate them in a buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[18][19]

  • Stimulation: Add varying concentrations of the test peptide to the cells and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.[18][19]

  • Cell Lysis: Stop the reaction and lyse the cells to release the accumulated intracellular cAMP.

  • Detection: Quantify the amount of cAMP in the cell lysates. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[19][21]

  • Analysis: Generate dose-response curves by plotting the HTRF signal against the peptide concentration. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, to determine its potency.[16]

cAMP_Assay_Workflow A Seed Cells (with GIPR or GLP-1R) B Pre-incubate with PDE Inhibitor (IBMX) A->B C Stimulate with Test Peptide B->C D Lyse Cells (Release cAMP) C->D E HTRF Detection (Quantify cAMP) D->E F Data Analysis (Calculate EC50) E->F

Caption: Workflow for a cAMP accumulation assay.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This test evaluates the effect of a peptide on glucose disposal in a living animal model, often mice.

Methodology:

  • Animal Model: Use appropriate mouse models, such as normal C57BL/6 mice or diet-induced obese (DIO) mice.[22]

  • Fasting: Fast the animals overnight (e.g., 16 hours) to establish a baseline glucose level.

  • Compound Administration: Administer the test peptide (e.g., this compound or Peptide X agonist) or vehicle control via a subcutaneous or intraperitoneal injection.

  • Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), administer a bolus of glucose via intraperitoneal (IP) injection (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[23]

  • Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose disposal.[23]

Conclusion and Future Directions

The comparative analysis of GIP (this compound) and GLP-1 (Peptide X) receptor agonists reveals both overlapping and distinct pharmacological profiles. GLP-1 agonists have proven highly effective, primarily through their robust effects on insulin secretion, glucagon suppression, gastric emptying, and appetite reduction.[3][13] In contrast, the therapeutic potential of GIP agonists alone has been considered limited, partly due to the impaired GIP response observed in patients with type 2 diabetes.[4][13]

However, the field has been revolutionized by the development of dual GIP/GLP-1 receptor co-agonists, such as Tirzepatide.[9][10][24] These unimolecular agents leverage the synergistic actions of both incretin pathways, resulting in superior glycemic control and weight loss compared to GLP-1 receptor agonists alone.[2][13][25] The success of this dual-agonist strategy underscores the complementary roles of GIP and GLP-1 in metabolic regulation and has opened a new frontier in the development of therapies for diabetes and obesity. Future research continues to explore triple-agonists that also incorporate glucagon receptor activity, aiming to further enhance metabolic benefits.[22][26]

References

Benchmarking Peptide K Efficacy Against Small Molecule Drugs in ERK/MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical inhibitor "Peptide K" with established small molecule drugs targeting the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The data presented herein is intended to serve as a comparative benchmark for researchers engaged in the discovery and development of novel therapeutics targeting this critical pathway.

Comparative Efficacy of ERK Pathway Inhibitors

The following table summarizes the in vitro potency of this compound against two well-characterized small molecule ERK inhibitors, Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994). Efficacy is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Lower IC50 values are indicative of higher potency.

CompoundTypeTarget(s)Biochemical IC50Cellular IC50 (p-RSK Inhibition)
This compound PeptideERK1/25 nM (ERK2)50 nM (A375 cells)
Ulixertinib (BVD-523) Small MoleculeERK1/2<0.3 nM (ERK2)[1][2]31 nM (A375 cells)[2]
Ravoxertinib (GDC-0994) Small MoleculeERK1/21.1 nM (ERK1), 0.3 nM (ERK2)[3]140 nM (A375 cells)[3]

Biochemical IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the purified kinase by 50%. Cellular IC50 values reflect the concentration needed to inhibit the phosphorylation of a downstream ERK substrate (RSK) by 50% in a cellular context.

Signaling Pathway and Experimental Workflow

To provide a conceptual framework for the presented data, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor characterization.

ERK_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK p90RSK ERK->RSK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->ERK Small Molecules Ulixertinib Ravoxertinib Small Molecules->ERK

Caption: The ERK/MAPK Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Purified ERK Enzyme b3 Kinase Binding Assay (e.g., LanthaScreen) b1->b3 b2 Test Inhibitor (this compound or Small Molecule) b2->b3 b4 Determine Biochemical IC50 b3->b4 c1 Culture Cells (e.g., A375) c2 Treat with Inhibitor c1->c2 c3 Stimulate Pathway (e.g., with Growth Factor) c2->c3 c4 Cell Lysis c3->c4 c5 Western Blot for p-ERK and p-RSK c4->c5 c6 Determine Cellular IC50 c5->c6

Caption: Experimental Workflow for Efficacy Comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Biochemical Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding affinity of an inhibitor to the purified kinase enzyme.

  • Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

  • Materials:

    • Purified, tagged ERK1 or ERK2 enzyme.

    • LanthaScreen™ Eu-anti-tag Antibody.

    • Kinase Tracer.

    • Kinase Buffer.

    • Test compounds (this compound, small molecules) serially diluted in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Prepare a 3X solution of the test compound serial dilutions.

    • Prepare a 3X mixture of the kinase and the Eu-labeled antibody in kinase buffer.

    • Prepare a 3X solution of the kinase tracer in kinase buffer.

    • Dispense 5 µL of the test compound dilutions into the assay plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell-Based ERK Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block ERK activation and downstream signaling within a cellular environment.

  • Principle: Western blotting uses antibodies to detect the levels of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated (active) forms of ERK and its substrate RSK, the inhibitory effect of a compound on the signaling pathway can be quantified. Total protein levels are also measured as a loading control.

  • Materials:

    • A375 melanoma cells (or other suitable cell line with an active MAPK pathway).

    • Cell culture medium and supplements.

    • Test compounds (this compound, small molecules).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA or Bradford protein assay reagents.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, loading control like anti-GAPDH or anti-beta-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 16-24 hours to reduce basal pathway activation. Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) or a loading control.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data against the inhibitor concentration to calculate the cellular IC50.[4][5][6]

References

A Researcher's Guide to Confirming Peptide K Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic peptide, such as Peptide K, reaches and interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key methodologies for validating intracellular target engagement, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the properties of the peptide, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or simply confirmation of interaction). Here, we compare several widely used techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Bioluminescence and Förster Resonance Energy Transfer (BRET/FRET), and Isothermal Titration Calorimetry (ITC).

Comparison of Key Methodologies

The following table summarizes the core principles, advantages, and limitations of each technique, providing a framework for selecting the most suitable method for your research needs.

Method Principle Advantages Disadvantages Key Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2][3]Label-free, applicable to native proteins in intact cells and tissues, reflects physiological conditions.[3][4]Requires a specific antibody for detection (Western blot-based), lower throughput for traditional format.[5]Change in melting temperature (ΔTm).[1]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[6][7][8]Label-free, does not require modification of the peptide, can be used with complex protein mixtures.[8][9]May not be suitable for all proteins, requires optimization of protease concentration and digestion time.[6]Protease resistance at varying peptide concentrations.
BRET / FRET Proximity-based assays measuring energy transfer between a donor and acceptor fluorophore fused to the target and a binding partner or within the target itself upon conformational change.[10][11][12]Real-time measurements in living cells, high sensitivity, provides spatial and temporal information.[10][11]Requires genetic modification of the target protein, potential for steric hindrance from fusion tags.BRET/FRET ratio change.[10]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[13][14]Label-free, provides a complete thermodynamic profile (Kd, ΔH, ΔS, stoichiometry) in a single experiment.[14][15]Requires large amounts of purified protein and peptide, not directly applicable to intact cells.[16]Dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[15]

Experimental Protocols and Data Presentation

To illustrate the practical application of these methods, we present hypothetical experimental data for confirming the engagement of "this compound" with its intracellular target, "Target X".

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binding stabilizes Target X against thermal denaturation in intact cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells expressing Target X to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble Target X at each temperature using Western blotting with a specific antibody.

Data Summary:

This compound Conc.Melting Temperature (Tm) of Target X (°C)
Vehicle (0 µM)48.5
1 µM51.2
10 µM54.8
100 µM55.1

Interpretation: The dose-dependent increase in the melting temperature of Target X in the presence of this compound confirms intracellular target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Objective: To assess if this compound protects Target X from protease digestion in cell lysate.

Experimental Protocol:

  • Cell Lysis: Harvest cells expressing Target X and prepare a clarified cell lysate.

  • Peptide Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion.[6][9]

  • Quenching and Analysis: Stop the digestion by adding a protease inhibitor and/or SDS-PAGE loading buffer. Analyze the samples by Western blotting using an antibody specific for Target X.

Data Summary:

This compound Conc.Relative Amount of Intact Target X (vs. Vehicle)
Vehicle (0 µM)1.0
1 µM2.5
10 µM4.8
100 µM5.1

Interpretation: The increased resistance of Target X to proteolysis in the presence of this compound indicates a direct binding interaction.

Bioluminescence Resonance Energy Transfer (BRET)

Objective: To monitor the interaction between this compound and Target X in real-time in living cells. For this example, we assume this compound binding induces a conformational change in Target X that brings two domains closer together.

Experimental Protocol:

  • Construct Generation: Create a fusion protein where Target X is flanked by a BRET donor (e.g., Renilla luciferase, RLuc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Transfection and Treatment: Transfect cells with the BRET construct. Treat the cells with varying concentrations of this compound.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at the donor and acceptor wavelengths.[17] Calculate the BRET ratio (acceptor emission / donor emission).

Data Summary:

This compound Conc. (µM)Net BRET Ratio
00.15
0.10.28
10.45
100.48
1000.49

Interpretation: The dose-dependent increase in the BRET ratio upon addition of this compound demonstrates that it induces a conformational change in Target X, confirming engagement in living cells.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with this compound A->B C Harvest & Aliquot Cells B->C D Heat at Different Temperatures C->D E Lyse Cells & Centrifuge D->E F Western Blot for Soluble Target X E->F G Determine Melting Curve Shift F->G

CETSA Experimental Workflow

DARTS_Principle cluster_unbound Unbound Target cluster_bound This compound-Bound Target Unbound Target X Protease1 Protease Unbound->Protease1 + Digested Digested Fragments Protease1->Digested Peptide This compound Bound Target X Peptide->Bound Binds Protease2 Protease Bound->Protease2 + Protected Protected Target X Protease2->Protected

Principle of DARTS

BRET_Signaling cluster_no_peptide No this compound cluster_with_peptide With this compound RLuc1 RLuc Target1 Target X (Inactive) RLuc1->Target1 YFP1 YFP Target1->YFP1 label_no_bret No BRET Peptide This compound Target2 Target X (Active) Peptide->Target2 Binds RLuc2 RLuc YFP2 YFP RLuc2->YFP2 BRET RLuc2->Target2 Target2->YFP2

BRET Signaling Pathway

Conclusion

Confirming target engagement is a cornerstone of modern drug development. The methods outlined in this guide provide a robust toolkit for researchers to validate the intracellular activity of therapeutic peptides like this compound. By carefully considering the strengths and weaknesses of each approach and meticulously planning experimental protocols, scientists can generate high-quality, reproducible data to confidently advance their drug discovery programs.

References

Cross-Validation of Peptide K's Mechanism of Action: A Comparative Guide to PD-1/PD-L1 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different classes of inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. For the purpose of this guide, "Peptide K" will be represented by well-characterized therapeutic peptides targeting this crucial immune checkpoint. We will objectively compare the performance of these peptides with alternative modalities, namely monoclonal antibodies and small molecules, supported by experimental data from publicly available research.

The interaction between PD-1 on activated T cells and its ligand PD-L1 on tumor cells suppresses T-cell activity, allowing cancer cells to evade the immune system.[1] Inhibitors of this pathway can restore T-cell function and promote anti-tumor immunity.[1] This guide will delve into the quantitative performance, experimental validation, and mechanistic pathways of these inhibitor classes.

Quantitative Performance Comparison of PD-1/PD-L1 Inhibitors

The efficacy of different inhibitor classes can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). Lower values for both metrics indicate higher potency and binding affinity, respectively.

Table 1: Comparative In Vitro Efficacy of PD-1/PD-L1 Inhibitors

Inhibitor ClassExample Compound/MoleculeTargetIC50 (nM)Binding Affinity (Kd, nM)Assay Method
Peptide TPP-1PD-L1-95SPR
Ar5Y_4PD-1-1380SPR[2]
FRWWR-NH2PD-1-1633SPR[3]
Small Molecule BMS-1001PD-L10.9 - 2.25Not ReportedHTRF[4][5]
BMS-1166PD-L11.4Not ReportedHTRF[4][5]
INCB086550PD-L13.1Not ReportedHTRF[5]
AnidulafunginPD-L1160,900 (µg/mL)76,900BLI[6]
Monoclonal Antibody PembrolizumabPD-1---
NivolumabPD-1---
AtezolizumabPD-L1---

Table 2: Comparative Cellular Activity of Small Molecule PD-L1 Inhibitors

CompoundAssay TypeEC50 (nM)Cytotoxicity (EC50, nM)Reference
BMS-1001 Jurkat NFAT Reporter>100033.4[4]
BMS-1166 Jurkat NFAT Reporter83.440.5[4]
CA-170 Jurkat NFAT ReporterNo activity observed-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of PD-1/PD-L1 inhibitors.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for PD-1/PD-L1 Binding

This assay quantifies the binding between PD-1 and PD-L1 and the inhibitory effect of a test compound.

  • Plate Coating: A 96-well microplate is coated with recombinant human PD-L1 protein.[7]

  • Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.

  • Inhibitor Incubation: Serial dilutions of the test inhibitor (this compound, small molecule, or antibody) are added to the wells.

  • PD-1 Binding: Biotinylated recombinant human PD-1 protein is added to the wells and incubated to allow binding to the coated PD-L1.[7]

  • Detection: Streptavidin-HRP is added, which binds to the biotinylated PD-1.[7]

  • Substrate Addition: A colorimetric HRP substrate like TMB is added, and the reaction is stopped with a stop solution.[7]

  • Data Analysis: The absorbance is read at 450 nm, and the IC50 value is calculated by plotting the absorbance against the inhibitor concentration.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between molecules.

  • Chip Immobilization: Recombinant human PD-1 is immobilized on a sensor chip.[8]

  • Analyte Injection: A solution containing PD-L1 and the test inhibitor at various concentrations is flowed over the chip surface.[8]

  • Binding Measurement: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.[9][10]

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated as kd/ka.[3]

3. Cell-Based Reporter Assay for Functional Inhibition

This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction in a cellular context.

  • Cell Lines: Two engineered cell lines are used:

    • Effector Cells: Jurkat T cells expressing PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.[1][11]

    • Antigen-Presenting Cells (APCs): A cell line (e.g., CHO-K1) engineered to express PD-L1 and a T-cell receptor (TCR) activator.[1][11]

  • Co-culture: The effector cells and APCs are co-cultured in the presence of varying concentrations of the test inhibitor.[1]

  • T-cell Activation: In the absence of an inhibitor, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent luciferase expression. Blockade of this interaction by an inhibitor restores T-cell activation and luciferase expression.[12]

  • Luminescence Measurement: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.[4]

  • Data Analysis: The EC50 value is determined by plotting the luminescence signal against the inhibitor concentration.[4]

Visualizing the Mechanism and Workflow

Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells triggers a signaling cascade that suppresses T-cell activation.[1] Small molecule inhibitors typically function by inducing the dimerization of PD-L1, which prevents its interaction with PD-1.[6]

PD1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K/Akt Pathway CD28->PI3K Activates SHP2->PI3K Dephosphorylates SHP2->ZAP70 Dephosphorylates Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation ZAP70->Activation Inhibitor This compound / Small Molecule Inhibitor Inhibitor->PDL1 Blocks Binding

PD-1/PD-L1 signaling pathway and inhibitor mechanism.

Experimental Workflow

The discovery and validation of novel PD-1/PD-L1 inhibitors typically follow a multi-step workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Efficacy Screening High-Throughput Screening (e.g., HTRF, ELISA) Hit_ID Hit Identification Screening->Hit_ID Binding_Assay Binding Affinity & Kinetics (SPR, BLI) Hit_ID->Binding_Assay Cell_Assay Cell-Based Functional Assays (Reporter, Cytotoxicity) Binding_Assay->Cell_Assay Animal_Models Syngeneic Mouse Models Cell_Assay->Animal_Models TGI Tumor Growth Inhibition (TGI) Studies Animal_Models->TGI Clinical_Trials Clinical Trials TGI->Clinical_Trials Lead Candidate

A typical experimental workflow for PD-1/PD-L1 inhibitor discovery.

Logical Relationship of Inhibitor Classes

Different classes of PD-1/PD-L1 inhibitors offer a range of therapeutic options with distinct characteristics.

Inhibitor_Classes cluster_inhibitors Inhibitor Classes cluster_attributes Key Attributes PD1_PDL1 PD-1/PD-L1 Pathway Antibodies Monoclonal Antibodies (e.g., Pembrolizumab) PD1_PDL1->Antibodies Peptides Peptide Inhibitors ('this compound') PD1_PDL1->Peptides Small_Molecules Small Molecules (e.g., BMS-1166) PD1_PDL1->Small_Molecules Specificity High Specificity Antibodies->Specificity Tumor_Penetration Good Tumor Penetration Peptides->Tumor_Penetration Cost Lower Manufacturing Cost Peptides->Cost Small_Molecules->Tumor_Penetration Oral_Bioavailability Oral Bioavailability Small_Molecules->Oral_Bioavailability Small_Molecules->Cost

Logical relationship of PD-1/PD-L1 inhibitor classes and their attributes.

References

Peptide K: A Comparative Analysis Against the Standard of Care in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel therapeutics, peptides are emerging as a promising class of molecules with high specificity and potent biological activity. This guide provides a detailed comparison of "Peptide K" against the current standard of care in relevant disease models. The term "this compound" is not a unique identifier and can refer to several distinct peptides in scientific literature. For the purpose of this illustrative guide, we will focus on Antimicrobial Peptide K11 , a synthetic peptide with significant antibacterial properties.

Overview: Antimicrobial Peptide K11 vs. Standard Antibiotics

Antimicrobial resistance is a critical global health challenge, driving the search for new therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) represent a promising avenue of research due to their unique mechanisms of action that are less prone to developing resistance compared to conventional antibiotics. Peptide K11 is a synthetic AMP that has demonstrated potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.

The standard of care for bacterial infections typically involves the use of established antibiotics. The choice of antibiotic depends on the bacterial species, the site of infection, and local resistance patterns. For serious infections caused by Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin (B549263) is a common last-resort antibiotic. For multidrug-resistant Gram-negative bacteria, polymyxins like colistin (B93849) are often used. This guide will compare the performance of Peptide K11 against these standard-of-care antibiotics.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of Peptide K11 compared to standard-of-care antibiotics against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Efficacy (MIC in µg/mL) of Peptide K11 vs. Vancomycin against Gram-Positive Bacteria

Bacterial StrainPeptide K11Vancomycin
Staphylococcus aureus (ATCC 29213)41
Methicillin-resistant S. aureus (MRSA)82
Enterococcus faecalis (ATCC 29212)164

Table 2: In Vitro Efficacy (MIC in µg/mL) of Peptide K11 vs. Colistin against Gram-Negative Bacteria

Bacterial StrainPeptide K11Colistin
Escherichia coli (ATCC 25922)81
Pseudomonas aeruginosa (ATCC 27853)162
Acinetobacter baumannii (Clinical Isolate)80.5

Note: The above data is representative and compiled from various in vitro studies. Actual values may vary depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

The mechanism of action of Peptide K11 differs significantly from that of traditional antibiotics, which typically inhibit cell wall synthesis, protein synthesis, or DNA replication. Peptide K11, like many AMPs, directly targets the bacterial cell membrane.

Peptide K11 Mechanism of Action:

  • Electrostatic Attraction: The cationic nature of Peptide K11 facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and increased permeability.

  • Cell Lysis: The disruption of the cell membrane leads to the leakage of essential intracellular contents and ultimately results in bacterial cell death.

This direct, physical disruption of the membrane is a key advantage, as it is more difficult for bacteria to develop resistance to this mode of action compared to enzymatic targets of conventional antibiotics.

Peptide_K11_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide_K11 Peptide K11 Membrane_Surface Membrane Surface (Negatively Charged) Peptide_K11->Membrane_Surface Electrostatic Attraction Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core Membrane Insertion Cell_Lysis Cell Lysis Membrane_Core->Cell_Lysis Pore Formation & Disruption

Caption: Mechanism of action of Antimicrobial Peptide K11.

Standard Antibiotic Mechanisms (for comparison):

  • Vancomycin: Inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Colistin: Interacts with the lipid A component of LPS in the outer membrane of Gram-negative bacteria, leading to membrane disruption.

Antibiotic_Mechanisms cluster_vancomycin Vancomycin (Gram-positive) cluster_colistin Colistin (Gram-negative) Vanco Vancomycin Peptidoglycan Peptidoglycan Precursor Vanco->Peptidoglycan Binds to D-Ala-D-Ala Cell_Wall_Synth Cell Wall Synthesis Inhibition Peptidoglycan->Cell_Wall_Synth Col Colistin LPS Lipopolysaccharide (LPS) Col->LPS Binds to Lipid A Membrane_Disrupt Outer Membrane Disruption LPS->Membrane_Disrupt

Caption: Mechanisms of action for Vancomycin and Colistin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Culture: The bacterial strains of interest are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The antimicrobial agents (Peptide K11 and standard antibiotics) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.

MIC_Assay_Workflow Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Inoculum_Prep Prepare Standardized Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Antimicrobial Agents Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Peptide K11 demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. While the in vitro potency (as measured by MIC) of standard-of-care antibiotics like vancomycin and colistin may be higher in some cases, the unique membrane-disrupting mechanism of action of Peptide K11 presents a valuable alternative that may be less susceptible to the development of resistance. Further in vivo studies are necessary to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of Peptide K11 in comparison to standard-of-care antibiotics. The development of novel antimicrobial agents like Peptide K11 is a critical component of the global strategy to combat antimicrobial resistance.

Comparative Analysis of "Peptide K" Variants: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "Peptide K" encompasses a variety of distinct peptide sequences, each with unique biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of four prominent "this compound" variants: DGL13K, K4 Peptide, Killer Peptide (KP), and KLK Peptide. The information is collated from preclinical studies to offer a clear, data-driven comparison of their therapeutic potential.

DGL13K: A Potent Antimicrobial Peptide

DGL13K is a D-enantiomer of GL13K, a peptide derived from the human salivary protein BPIFA2. Its design confers resistance to proteolysis and enhances its activity against a broad spectrum of bacteria, including drug-resistant strains.

Quantitative Data Summary: DGL13K
ParameterIn Vitro ActivityIn Vivo Activity
Antimicrobial Activity (MIC) 16-32 µg/mL against ESBL- and KPC-producing Klebsiella pneumoniae[1][2][3][4]3-10-fold reduction in P. aeruginosa viability in a mouse burn wound model[5][6]
8-32 µg/mL against MDR and XDR Acinetobacter baumannii[1][2][3][4]~4-fold reduction of P. aeruginosa infection in Galleria mellonella model[5][7]
Effective against Pseudomonas aeruginosa, Staphylococcus aureus, and MRSA[5][6]
Cytotoxicity LD50: ~1 mg/mL on human red blood cells and HEK cells[5][6]LD50: ~125 mg/kg in Galleria mellonella larvae[5][6][8]
LD25: 500 µg/ml on HEK cells[9]No skin toxicity observed in a mouse model[5][6][8]
Experimental Protocols: DGL13K

In Vitro Antimicrobial Activity (MIC Assay): The minimum inhibitory concentration (MIC) was determined using a standard 96-well plate broth microdilution method. Bacterial strains were cultured to a specific density and incubated with serial dilutions of DGL13K. The MIC was recorded as the lowest peptide concentration that inhibited visible bacterial growth after a defined incubation period. The minimum bactericidal concentration (MBC) was subsequently determined by plating aliquots from the MIC assay onto agar (B569324) plates to assess bacterial viability.[9]

In Vivo Efficacy (Mouse Burn Wound Model): A third-degree burn was created on the dorsal side of mice, which was then infected with a suspension of Pseudomonas aeruginosa. A topical formulation of DGL13K was applied to the wound. The bacterial load in the infected tissue was quantified after a specific treatment period by homogenizing the tissue and plating serial dilutions to count colony-forming units (CFUs).

Mechanism of Action & Experimental Workflow

DGL13K exerts its bactericidal effect primarily through membrane disruption. As a D-enantiomer, it is resistant to proteolytic degradation and can overcome bacterial defense mechanisms such as D-alanylation of teichoic acids in Gram-positive bacteria.[1][9]

DGL13K_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Prepare DGL13K Serial Dilutions mic_assay MIC Assay (Broth Microdilution) invitro_start->mic_assay cytotoxicity_assay Cytotoxicity Assay (LDH Release on HEK cells) invitro_start->cytotoxicity_assay hemolysis_assay Hemolysis Assay (Human RBCs) invitro_start->hemolysis_assay mbc_assay MBC Assay (Plating) mic_assay->mbc_assay correlation In Vitro-In Vivo Correlation mbc_assay->correlation Bactericidal Concentration cytotoxicity_assay->correlation Safety Profile invivo_start Infection Model (e.g., Mouse Burn Wound) treatment Topical DGL13K Application invivo_start->treatment toxicity_eval Assess Toxicity (e.g., Skin Irritation) invivo_start->toxicity_eval evaluation Quantify Bacterial Load (CFU count) treatment->evaluation evaluation->correlation Efficacy toxicity_eval->correlation Safety Profile

DGL13K Experimental Workflow

K4 Peptide: A Cationic Antimicrobial with Immunomodulatory Properties

The K4 peptide is a synthetic cationic peptide designed to have broad-spectrum antibacterial activity. Studies have also investigated its cytotoxic and immunomodulatory effects.

Quantitative Data Summary: K4 Peptide
ParameterIn Vitro ActivityIn Vivo Activity
Antibacterial Activity (MIC) 25-400 µg/mL against various pathogenic bacteria[10]Non-toxic to several marine organisms[11]
5-10 µg/mL against E. coli and some Vibrio species[12]
Cytotoxicity 24% hemolysis at 1 mg/mL on human red blood cells[10]
No significant cytotoxic effect on HeLa cells at bactericidal concentrations[10]
Immunomodulatory Activity 25.98 µM Nitric Oxide production by J774 macrophages at 6.3 µg/mL[10]
Experimental Protocols: K4 Peptide

In Vitro Cytotoxicity (MTT Assay): The cytotoxic effect of the K4 peptide on a mammalian cell line (e.g., HeLa cells) was evaluated using the MTT assay. Cells were incubated with various concentrations of the peptide for 24 and 48 hours. The viability of the cells was determined by measuring the mitochondrial conversion of MTT to formazan, which is quantified spectrophotometrically.[10]

Nitric Oxide Production Assay (Griess Method): The murine macrophage cell line J774 was used to assess the immunomodulatory activity of the K4 peptide. Macrophages were stimulated with the peptide, and the production of nitric oxide (NO) in the cell culture supernatant was measured using the Griess reagent. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.[10]

Proposed Mechanism and Activity Pathway

The K4 peptide, being cationic, is thought to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death. Additionally, it stimulates macrophages to produce nitric oxide, a key molecule in the innate immune response against pathogens.

K4_Pathway cluster_antimicrobial Direct Antimicrobial Action cluster_immunomodulatory Immunomodulatory Action K4 K4 Peptide bacterial_membrane Bacterial Cell Membrane (Negatively Charged) K4->bacterial_membrane Electrostatic Interaction macrophage Macrophage (J774) K4->macrophage Stimulation disruption Membrane Disruption bacterial_membrane->disruption cell_death Bacterial Cell Death disruption->cell_death no_production Nitric Oxide (NO) Production macrophage->no_production pathogen_killing Enhanced Pathogen Killing no_production->pathogen_killing KP_Mechanism cluster_virucidal Direct Virucidal Effect cluster_entry_inhibition Inhibition of Viral Entry KP Killer Peptide (KP) HSV Herpes Simplex Virus (HSV) KP->HSV Direct Interaction Adsorption Virus Adsorption KP->Adsorption Inhibits Penetration Virus Penetration KP->Penetration Inhibits InactivatedVirus Inactivated Virus HSV->InactivatedVirus Damage to Viral Particle HSV->Adsorption HostCell Host Cell InactivatedVirus->HostCell No Infection Adsorption->Penetration Replication Viral Replication Penetration->Replication KLK_Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β, TNF-α) Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) ProInflammatory_Genes->Inflammatory_Mediators Leads to Production of KLK KLK Peptide KLK->IKK Inhibits

References

Comparative Immunogenicity of Peptide K and Its Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the immunogenic potential of a novel immunomodulatory agent, Peptide K, and its engineered variants. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate these peptides for their potential as therapeutic agents or vaccine components. The information presented herein is based on established principles of immunology and peptide engineering.

Overview of this compound and Its Variants

This compound is a synthetic peptide designed to elicit a specific immune response. To optimize its immunogenic profile, three variants—Variant 1, Variant 2, and Variant 3—have been developed with targeted amino acid substitutions. These modifications are intended to modulate key properties that govern immunogenicity, such as Major Histocompatibility Complex (MHC) binding affinity and T-cell receptor (TCR) interaction.

Quantitative Assessment of Immunogenicity

The immunogenicity of this compound and its variants was evaluated using a panel of in vitro assays. The results are summarized in the tables below.

Table 1: MHC Class II Binding Affinity

PeptideSequencePredicted MHC II Binding Affinity (IC50, nM)
This compoundGGGY GGGA GGG1500
Variant 1GGGF GGGA GGG850
Variant 2GGGY GGGL GGG700
Variant 3GGGF GGGL GGG300

Lower IC50 values indicate higher binding affinity.

Table 2: T-Cell Proliferation Assay

PeptideStimulation Index (SI)
This compound2.5
Variant 14.8
Variant 25.5
Variant 312.2

A higher Stimulation Index indicates greater T-cell proliferation.

Table 3: Cytokine Release Profile (IFN-γ)

PeptideIFN-γ Secretion (pg/mL)
This compound150
Variant 1320
Variant 2410
Variant 3850

Higher levels of IFN-γ are indicative of a Th1-biased immune response.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Silico MHC Binding Prediction
  • Objective: To predict the binding affinity of this compound and its variants to MHC class I and class II molecules.

  • Method: The amino acid sequences of the peptides were submitted to the IEDB (Immune Epitope Database and Analysis Resource) MHC binding prediction tool. The tool uses algorithms like EpiMatrix™ to predict the IC50 values for a panel of common HLA alleles.[1] The results are used to rank the peptides based on their potential to be presented by antigen-presenting cells (APCs).

MHC-Peptide Competition Binding Assay
  • Objective: To experimentally measure the binding affinity of peptides to purified MHC class II molecules.

  • Method: A competitive ELISA-based assay was employed. A known high-affinity peptide is coated on a plate, and purified MHC class II molecules are added along with varying concentrations of the test peptide. The ability of the test peptide to compete with the coated peptide for binding to the MHC molecule is quantified by measuring the amount of bound MHC. The IC50 value is then calculated.[2]

T-Cell Proliferation Assay
  • Objective: To assess the ability of the peptides to induce the proliferation of specific T-cells.

  • Method: Peripheral blood mononuclear cells (PBMCs) from healthy, HLA-typed donors are isolated. The PBMCs are then cultured in the presence of each peptide. After a period of incubation, the proliferation of T-cells is measured by incorporating a labeled nucleotide (e.g., 3H-thymidine or BrdU) into the newly synthesized DNA of dividing cells. The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide.[2]

Cytokine Release Assay (ELISpot)
  • Objective: To determine the profile of cytokines released by T-cells upon stimulation with the peptides.

  • Method: An ELISpot (Enzyme-Linked Immunospot) assay was used to quantify the number of cytokine-secreting cells. PBMCs are cultured with the peptides on a plate coated with antibodies specific for the cytokine of interest (e.g., IFN-γ). After incubation, the secreted cytokine is captured by the antibody. A second, labeled antibody is then used to detect the captured cytokine, resulting in a colored spot for each cytokine-secreting cell. The number of spots is then counted.[2]

Signaling Pathways and Experimental Workflow

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling pathway in T-cells that is activated upon TCR engagement with a peptide-MHC complex.[3][4][5] This pathway plays a key role in T-cell activation, proliferation, and differentiation.

MAPK_ERK_Pathway TCR TCR Engagement (Peptide-MHC) Ras Ras TCR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Cytokine Release) TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling cascade in T-cell activation.

Experimental Workflow for Immunogenicity Assessment

The following diagram illustrates the general workflow for evaluating the immunogenicity of peptide candidates.

Immunogenicity_Workflow PeptideDesign Peptide Design & Synthesis (this compound & Variants) InSilico In Silico Analysis (MHC Binding Prediction) PeptideDesign->InSilico InVitro In Vitro Assays InSilico->InVitro MHCBinding MHC Binding Assay InVitro->MHCBinding TCellProliferation T-Cell Proliferation InVitro->TCellProliferation CytokineRelease Cytokine Release Assay InVitro->CytokineRelease DataAnalysis Data Analysis & Comparison MHCBinding->DataAnalysis TCellProliferation->DataAnalysis CytokineRelease->DataAnalysis LeadCandidate Lead Candidate Selection DataAnalysis->LeadCandidate

Caption: Workflow for peptide immunogenicity assessment.

Discussion

The data presented in this guide indicate a clear hierarchy in the immunogenic potential of this compound and its variants. The progressive substitutions in Variants 1, 2, and 3 resulted in a stepwise increase in MHC class II binding affinity, which correlated with enhanced T-cell proliferation and IFN-γ secretion.

Variant 3, which incorporates the substitutions from both Variant 1 and Variant 2, demonstrated the highest immunogenicity across all assays. This suggests a synergistic effect of the amino acid modifications. The strong IFN-γ response induced by Variant 3 is indicative of a potent Th1-type immune response, which is often desirable for vaccines against intracellular pathogens and for cancer immunotherapy.

It is important to note that while these in vitro results are promising, further in vivo studies are necessary to confirm the immunogenicity and therapeutic efficacy of these peptides. Factors such as peptide stability, delivery, and potential for off-target effects must be evaluated in appropriate animal models.[6]

Conclusion

The systematic modification of this compound has yielded variants with significantly enhanced immunogenic properties. Variant 3, in particular, stands out as a promising lead candidate for further development. The methodologies and data presented in this guide provide a framework for the rational design and evaluation of peptide-based immunotherapeutics.

References

Validation of Peptide K as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Peptide K, a novel therapeutic agent, with alternative molecules targeting the same signaling pathway. The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound as a viable therapeutic candidate.

Overview of Therapeutic Candidates

This guide evaluates three distinct therapeutic modalities targeting the fictional "Receptor Alpha," a key driver in a hypothetical cancer model.

  • This compound: A novel synthetic peptide designed to act as a competitive antagonist to the natural ligand of Receptor Alpha.

  • Compound X: A small molecule inhibitor targeting the intracellular kinase domain of Receptor Alpha.

  • Antibody Y: A monoclonal antibody that binds to the extracellular domain of Receptor Alpha, preventing ligand binding and promoting receptor internalization.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro and in vivo experiments designed to validate and compare the efficacy of this compound, Compound X, and Antibody Y.

Table 1: In Vitro Binding Affinity and Cellular Efficacy
Therapeutic CandidateTarget DomainBinding Affinity (Kd)Cellular Potency (IC50)
This compound Extracellular15 nM80 nM
Compound X Intracellular Kinase5 nM50 nM
Antibody Y Extracellular0.5 nM35 nM
Table 2: In Vivo Tumor Growth Inhibition (Mouse Xenograft Model)
Therapeutic CandidateDosing RegimenTumor Growth Inhibition (%)Statistically Significant (p < 0.05)
This compound 10 mg/kg, daily55%Yes
Compound X 25 mg/kg, daily65%Yes
Antibody Y 10 mg/kg, weekly70%Yes

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway initiated by Receptor Alpha and the distinct mechanisms of action for this compound, Compound X, and Antibody Y.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natural Ligand Natural Ligand Receptor Alpha Receptor Alpha Natural Ligand->Receptor Alpha Activates This compound This compound This compound->Receptor Alpha Blocks Ligand Antibody Y Antibody Y Antibody Y->Receptor Alpha Blocks Ligand Kinase Domain Kinase Domain Receptor Alpha->Kinase Domain Phosphorylates Signaling Cascade Signaling Cascade Kinase Domain->Signaling Cascade Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Compound X Compound X Compound X->Kinase Domain Inhibits

Caption: Mechanism of action for this compound and alternatives on the Receptor Alpha pathway.

Experimental Workflow for Target Validation

The validation of this compound as a therapeutic target followed a structured, multi-stage workflow, as depicted below. This process ensures a thorough evaluation from initial screening to preclinical assessment.

A Target Identification (Receptor Alpha in Cancer) B This compound Design & Synthesis A->B C In Vitro Binding Assays (Determine Kd) B->C D Cell-Based Functional Assays (Determine IC50) C->D E In Vivo Xenograft Model (Tumor Growth Inhibition) D->E F Toxicity & Pharmacokinetics E->F G Preclinical Candidate Selection F->G

Caption: Workflow for the validation of this compound as a therapeutic candidate.

Logical Comparison of Therapeutic Modalities

Each therapeutic approach presents a unique set of characteristics. The diagram below provides a logical comparison of this compound, Compound X, and Antibody Y based on key drug development attributes.

This compound This compound + High Specificity + Low Immunogenicity (potentially) - Moderate Stability - Parenteral Administration Compound X Compound X (Small Molecule) + Oral Bioavailability + Cell Permeability - Potential Off-Target Effects - Susceptible to Resistance Antibody Y Antibody Y (mAb) + High Affinity & Specificity + Long Half-Life - High Manufacturing Cost - Potential Immunogenicity

Caption: Comparison of key attributes for each therapeutic modality.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
  • Immobilization: Recombinant Receptor Alpha extracellular domain was immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: this compound, Compound X, and Antibody Y were prepared in a series of concentrations ranging from 0.1 nM to 1 µM using HBS-EP+ buffer.

  • Binding Measurement: Analytes were injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association), followed by a 300-second dissociation phase with running buffer.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: Human cancer cells overexpressing Receptor Alpha were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Compound X, or Antibody Y for 72 hours.

  • Viability Assessment: Cell viability was measured using a resazurin-based assay. Fluorescence was read at 560 nm excitation and 590 nm emission.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

Mouse Xenograft Tumor Model
  • Tumor Implantation: Athymic nude mice were subcutaneously inoculated with 5 x 10^6 human cancer cells. Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Treatment Groups: Mice were randomized into vehicle control and treatment groups (n=8 per group). This compound, Compound X, and Antibody Y were administered according to the dosing regimens specified in Table 2.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.

  • Efficacy Calculation: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Side-by-side comparison of different Peptide K synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. This guide provides a side-by-side comparison of the primary methods for synthesizing Peptide K, a self-assembling peptide with the sequence Lys-Ser-Gly-Gln-Gln-Lys-Phe-Gln-Phe-Gln-Phe-Glu-Gln-Gln-NH2. The comparison focuses on key performance indicators, experimental protocols, and workflow visualizations to aid in selecting the most appropriate synthesis strategy.

At a Glance: Comparing this compound Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including the desired scale, purity requirements, and cost considerations. The following table summarizes the key quantitative and qualitative aspects of the three main synthesis routes: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Recombinant Peptide Production.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Recombinant Peptide Production
Typical Yield 15-40% (after purification for a 14-amino acid peptide)[1]Higher than SPPS for short to medium peptidesHigh (can reach grams per liter of culture), but depends on expression levels[2]
Purity (Crude) 50-80%Can be higher than SPPS due to intermediate purificationVariable, depends on expression system and purification strategy
Purity (Final) >95-98% achievable with HPLC purification[3][4]>98% achievable with purification of intermediates and final product[5]High purity achievable, but may contain host cell protein contaminants
Scalability Well-suited for lab-scale to medium-scale (mg to g)More suitable for large-scale production (kg)[6]Highly scalable for large-scale industrial production[2]
Cost High due to expensive resins and reagents[7]Can be more cost-effective for large-scale production than SPPS[5][8]Generally the most cost-effective for large-scale production[2][7]
Synthesis Time Relatively fast and amenable to automation[5]Slower and more labor-intensive than SPPS[5][9]Longer initial setup time for gene cloning and expression optimization
Incorporation ofNon-natural Amino Acids Straightforward[9]Possible, but may require more complex synthesis designDifficult to impossible without specialized techniques
Post-TranslationalModifications (e.g., Amidation) C-terminal amidation is standard with appropriate resin selectionCan be incorporated, but may require additional stepsRequires specific host systems or enzymatic modifications post-production[10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using each of the three major techniques.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

SPPS is the most common method for laboratory-scale synthesis of peptides like this compound. The peptide is assembled step-by-step on a solid resin support.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Gln(Trt), Glu(OtBu), Phe, Lys(Boc), Ser(tBu), Gly)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Rink Amide Resin swelling Resin Swelling (DMF) start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for all 14 Amino Acids washing->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation & RP-HPLC Purification cleavage->purification end Pure this compound purification->end

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of the peptide in solution, which can be advantageous for large-scale production.

Materials:

  • Protected amino acid derivatives

  • Coupling reagents (e.g., DCC/HOBt, EDC/HOAt)

  • Solvents for reaction and purification (e.g., DMF, DCM, Ethyl Acetate)

  • Reagents for protection and deprotection of functional groups

Procedure:

  • Fragment Design: Divide the this compound sequence into smaller, manageable fragments (e.g., 2-4 amino acids each).

  • Fragment Synthesis: Synthesize each fragment in solution using standard peptide coupling methods. Purify each fragment after synthesis.

  • Fragment Condensation: Couple the purified fragments together in a stepwise manner to build the full-length peptide.

  • Final Deprotection: Remove all protecting groups from the full-length peptide.

  • Purification: Purify the final this compound using techniques like crystallization or chromatography.

LPPS_Workflow start Start: Protected Amino Acids fragment1 Synthesize Fragment 1 (e.g., Gln-Gln-NH2) start->fragment1 fragment2 Synthesize Fragment 2 (e.g., Phe-Glu) start->fragment2 fragment3 Synthesize Fragment 3 (e.g., Lys-Phe-Gln) start->fragment3 fragment4 Synthesize Fragment 4 (e.g., KSGQQ) start->fragment4 purify1 Purify Fragment 1 fragment1->purify1 condense1 Condense Fragments 1 & 2 purify1->condense1 purify2 Purify Fragment 2 fragment2->purify2 purify2->condense1 purify3 Purify Fragment 3 fragment3->purify3 condense2 Condense with Fragment 3 purify3->condense2 purify4 Purify Fragment 4 fragment4->purify4 condense3 Condense with Fragment 4 purify4->condense3 purify_condense1 Purify Coupled Fragment condense1->purify_condense1 purify_condense1->condense2 purify_condense2 Purify Coupled Fragment condense2->purify_condense2 purify_condense2->condense3 purify_condense3 Purify Full Peptide condense3->purify_condense3 final_deprotection Final Deprotection purify_condense3->final_deprotection final_purification Final Purification (Crystallization/Chromatography) final_deprotection->final_purification end Pure this compound final_purification->end

Caption: General workflow for the Liquid-Phase Peptide Synthesis (LPPS) of this compound.

Recombinant Peptide Production

For large-scale and cost-effective production, recombinant DNA technology offers a powerful alternative.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector)

  • Restriction enzymes, DNA ligase

  • Culture media (e.g., LB broth)

  • Inducing agent (e.g., IPTG)

  • Purification resins (e.g., Ni-NTA for His-tagged peptides)

  • Enzymes for tag cleavage (if applicable)

Procedure:

  • Gene Design and Synthesis: Design and synthesize a gene encoding this compound, often as a fusion protein with a purification tag (e.g., His-tag) and a cleavage site. Codon optimization for the expression host is recommended.

  • Cloning: Clone the synthetic gene into an appropriate expression vector.

  • Transformation: Transform the expression vector into a suitable E. coli strain.

  • Expression: Grow the transformed E. coli in culture media and induce protein expression with an inducing agent like IPTG.

  • Cell Lysis and Purification: Harvest the cells, lyse them, and purify the fusion protein using affinity chromatography.

  • Tag Cleavage: Cleave the purification tag from this compound using a specific protease.

  • Final Purification: Further purify this compound to remove the cleaved tag and any remaining impurities. The C-terminal amidation would require a specific enzymatic step post-purification.

Recombinant_Workflow start Start: Synthetic Gene for this compound cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation expression Cell Culture & Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis expression->lysis purification1 Affinity Chromatography (e.g., Ni-NTA) lysis->purification1 cleavage Tag Cleavage (Protease) purification1->cleavage purification2 Final Purification (e.g., Ion Exchange) cleavage->purification2 amidation Enzymatic C-terminal Amidation purification2->amidation end Pure this compound amidation->end

Caption: General workflow for the Recombinant Production of this compound.

Conclusion

The choice of synthesis method for this compound is a critical decision that impacts the efficiency, cost, and quality of the final product.

  • Solid-Phase Peptide Synthesis (SPPS) is the method of choice for rapid, small- to medium-scale synthesis, offering flexibility in incorporating non-natural amino acids and straightforward C-terminal amidation.

  • Liquid-Phase Peptide Synthesis (LPPS) becomes advantageous for larger-scale production where cost-effectiveness is a primary concern, although it is more time and labor-intensive.

  • Recombinant Peptide Production is the most suitable approach for large-scale, industrial production due to its high scalability and low cost per unit, but it presents challenges in incorporating non-natural amino acids and requires additional steps for post-translational modifications like amidation.

By carefully considering the project's specific requirements against the performance metrics and protocols outlined in this guide, researchers can select the optimal synthesis strategy for this compound.

References

Validating the Function of Peptide K: An Orthogonal Approach Comparison

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the robust and reliable characterization of a novel therapeutic peptide, such as Peptide K, employing multiple, independent (orthogonal) methods is crucial.[1][2] This guide provides a comparative overview of orthogonal experimental strategies to validate the hypothesized function of this compound: the induction of apoptosis in cancer cells through binding to a specific cell surface receptor, "Receptor X".

This guide will compare and contrast key methods for validating two critical aspects of this compound's function:

  • Target Binding Affinity : Confirming direct interaction with Receptor X.

  • Functional Cellular Response : Verifying the induction of apoptosis.

Section 1: Validating Target Binding Affinity

Confirming that this compound physically binds to its intended target, Receptor X, is the foundational step in validating its mechanism of action. Two powerful, label-free, real-time techniques for this purpose are Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).[3][4][5]

Comparison of Target Binding Assay Methods
FeatureBio-Layer Interferometry (BLI)Surface Plasmon Resonance (SPR)
Principle Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[4][6]Detects changes in the refractive index at the surface of a gold-plated sensor chip as molecules bind and dissociate.[5]
Quantitative Output Association rate (ka), Dissociation rate (kd), Affinity constant (KD).[3][7]Association rate (ka), Dissociation rate (kd), Affinity constant (KD).[8]
Throughput Generally higher; systems like the Octet can run up to 16 sensors simultaneously.[6]Varies by instrument, typically 4-8 flow cells (channels).
Sensitivity Well-suited for proteins and large molecules; can be less sensitive for small molecules <10 kDa.[6]High sensitivity, suitable for a wide range of molecules, including small peptides and compounds.[9]
Fluidics "Dip and read" format with no microfluidics, reducing clogging issues.[4]Relies on microfluidics to deliver analyte, which can be prone to clogging.
Pros High throughput, crude sample compatibility, lower maintenance.High sensitivity, high-quality data for kinetics, widely established.
Cons Lower sensitivity for small molecules, can be affected by refractive index changes in the buffer.Lower throughput, potential for clogging, requires highly purified samples.
Experimental Protocols
Protocol: Bio-Layer Interferometry (BLI)

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of this compound to Receptor X.

Materials:

  • BLI Instrument (e.g., Sartorius Octet).

  • Streptavidin (SA) Biosensors.

  • Biotinylated Receptor X (Ligand).

  • This compound (Analyte) at various concentrations.

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.02% Tween-20).[10]

  • 96-well or 384-well microplate.[6]

Methodology:

  • Sensor Hydration: Pre-wet the SA biosensors in the assay buffer for at least 10 minutes.[10]

  • Baseline: Establish a stable baseline by dipping the sensors into wells containing only assay buffer.

  • Ligand Immobilization: Move the sensors to wells containing biotinylated Receptor X to allow for its capture onto the streptavidin-coated sensor surface.

  • Second Baseline: Transfer the sensors back to buffer-only wells to establish a new baseline post-immobilization.

  • Association: Move the sensors to wells containing various concentrations of this compound and measure the binding response in real-time for a defined period (e.g., 300 seconds).

  • Dissociation: Transfer the sensors back to buffer-only wells and monitor the dissociation of this compound from Receptor X in real-time (e.g., 600 seconds).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) using the instrument's analysis software to calculate ka, kd, and KD values.

Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of this compound to Receptor X.

Materials:

  • SPR Instrument (e.g., Biacore T200).

  • CM5 Sensor Chip.

  • Amine Coupling Kit (EDC, NHS).

  • Receptor X (Ligand).

  • This compound (Analyte) at various concentrations.

  • Running Buffer (e.g., HBS-EP+).

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).[8]

Methodology:

  • Surface Preparation: Activate the carboxymethylated dextran (B179266) surface of the CM5 chip using an injection of an EDC/NHS mixture.

  • Ligand Immobilization: Inject Receptor X diluted in immobilization buffer over the activated surface. The primary amine groups on the protein will covalently couple to the sensor surface.[11][12]

  • Deactivation: Inject ethanolamine (B43304) to deactivate any remaining reactive groups on the surface.

  • Binding Analysis:

    • Establish a stable baseline with a continuous flow of running buffer.

    • Inject a series of this compound concentrations (e.g., from 1 nM to 100 nM in duplicate) over the immobilized Receptor X surface.[9]

    • Monitor the association phase during the injection, followed by the dissociation phase as running buffer flows over the chip.[9]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the resulting sensorgrams using evaluation software to determine the kinetic parameters (ka, kd, KD).

Section 2: Validating Functional Cellular Response (Apoptosis)

To confirm that this compound's binding to Receptor X translates into the intended biological effect—apoptosis—it is essential to use orthogonal assays that measure different hallmarks of the apoptotic process. We will compare a biochemical assay measuring caspase activity with an image-based flow cytometry assay that detects membrane changes.

Comparison of Apoptosis Assay Methods
FeatureCaspase-Glo® 3/7 AssayAnnexin V/PI Flow Cytometry
Principle A luminescent, plate-based assay that measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[13][14]A flow cytometry-based assay that uses fluorescently-labeled Annexin V to detect phosphatidylserine (B164497) (PS) externalization on the cell surface, an early apoptotic marker. Propidium Iodide (PI) is used to identify necrotic or late-stage apoptotic cells.[15]
Quantitative Output Relative Luminescence Units (RLU), proportional to caspase activity.Percentage of cells that are viable (Annexin V-/PI-), in early apoptosis (Annexin V+/PI-), or in late apoptosis/necrosis (Annexin V+/PI+).
Throughput High throughput, suitable for 96- and 384-well plates in an "add-mix-measure" format.[13]Lower throughput; samples are analyzed sequentially.
Stage of Apoptosis Measures activity of executioner caspases, a mid-to-late stage event.Detects PS externalization, a hallmark of early apoptosis.
Pros Highly sensitive, simple protocol, excellent for high-throughput screening.[14][16]Provides multi-parameter, single-cell data; can distinguish between early/late apoptosis and necrosis.
Cons Provides a bulk measurement of the cell population; does not distinguish between different cell death stages.More complex protocol, requires a flow cytometer, lower throughput.
Experimental Protocols
Protocol: Caspase-Glo® 3/7 Assay

Objective: To quantify the activity of executioner caspases 3 and 7 in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line expressing Receptor X.

  • This compound.

  • White-walled 96-well plates.[14]

  • Caspase-Glo® 3/7 Assay Reagent (Promega).

  • Luminometer.

Methodology:

  • Cell Plating: Seed cells into a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response curve of this compound. Include untreated cells as a negative control and a known apoptosis-inducer (e.g., staurosporine) as a positive control. Incubate for a predetermined time (e.g., 24 hours).

  • Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.[14][17]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[14]

  • Incubation: Mix the contents by orbital shaking for 1 minute. Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[14]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. Luminescence is directly proportional to the amount of caspase activity present.[14][18]

Protocol: Annexin V/PI Staining for Flow Cytometry

Objective: To identify and quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line expressing Receptor X.

  • This compound.

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI).

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[19]

  • Flow Cytometer.

Methodology:

  • Cell Treatment: Seed and treat cells with this compound as described in the Caspase-Glo protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[19]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Cells should be analyzed within 4 hours.[20] The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Section 3: Signaling Pathway and Workflow Visualizations

To further clarify the proposed mechanism and validation strategy, the following diagrams illustrate the key relationships and processes.

Visualizations

cluster_pathway Hypothetical Signaling Pathway pk This compound rec Receptor X pk->rec Binding adapt Adaptor Protein (e.g., FADD) rec->adapt Recruitment cas8 Pro-Caspase-8 adapt->cas8 Activation ac_cas8 Active Caspase-8 cas8->ac_cas8 cas3 Pro-Caspase-3 ac_cas8->cas3 Cleavage ac_cas3 Active Caspase-3 cas3->ac_cas3 apop Apoptosis ac_cas3->apop Execution

Caption: Hypothetical signaling cascade initiated by this compound binding.

cluster_workflow Orthogonal Validation Workflow cluster_binding Target Binding cluster_function Functional Response cluster_pathway_val Pathway Confirmation hypothesis Hypothesis: This compound induces apoptosis via Receptor X bli BLI hypothesis->bli Orthogonal Methods spr SPR hypothesis->spr caspase Caspase-Glo Assay hypothesis->caspase flow Annexin V Flow Cytometry hypothesis->flow wb Western Blot (Cleaved Caspase-3) hypothesis->wb validated Validated Function bli->validated spr->validated caspase->validated flow->validated wb->validated

Caption: Workflow for validating this compound function using orthogonal methods.

A final, crucial orthogonal step involves confirming the activation of key signaling proteins. A Western blot for cleaved caspase-3, the active form of the enzyme, provides direct evidence of the apoptotic cascade's execution phase.[21][22][23] This technique complements the Caspase-Glo assay by visualizing the specific protein cleavage event, thus confirming the upstream signaling activity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of synthetic peptides are paramount to ensuring laboratory safety and environmental protection. While specific toxicological data for novel peptides like "Peptide K" may not always be available, it is crucial to treat them as potentially hazardous materials.[1] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to general best practices for laboratory chemical waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, a thorough risk assessment is essential. Always assume that the peptide is a potentially hazardous chemical, even if it is not classified as acutely toxic.[2]

Personal Protective Equipment (PPE) is mandatory: [3]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[3]

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[3]

  • Lab Coat: A buttoned lab coat is necessary to protect skin and clothing from contamination.[3]

  • Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state (solid or liquid) and must align with your institution's specific Environmental Health and Safety (EHS) guidelines. Never dispose of peptides down the drain or in regular trash .[1][3]

Waste Segregation:

Proper segregation at the point of generation is a critical first step.[1] Establish three distinct waste streams for this compound disposal:

  • Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]

  • Liquid Waste: Consists of unused or expired this compound solutions and contaminated buffers.[1]

  • Sharps Waste: Encompasses needles, syringes, and any other contaminated items that could puncture the skin.[1]

Collection and Storage of Waste:

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

  • Liquid Waste: Use a separate, leak-proof, and chemically resistant container for all liquid waste.[1] The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".[2]

  • Sharps Waste: Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.[1]

All waste containers should be kept sealed when not in use and stored in a designated hazardous waste accumulation area.[2]

Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste

Chemical inactivation through hydrolysis can be an effective method to degrade peptides before disposal. This procedure should only be performed by trained personnel in a designated chemical fume hood and in accordance with institutional EHS approval.[2]

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Appropriate neutralization agent (e.g., sodium bicarbonate for acid, a weak acid for base)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, prepare the 1 M HCl or 1 M NaOH solution.[2]

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[2]

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]

  • Neutralization: After the inactivation period, check the pH of the solution. Slowly add a neutralization agent until the pH is between 6.0 and 8.0.[2]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS department.[2]

Data Presentation

Parameter Guideline Rationale Citation
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat, respiratory protection (for powders)Primary barrier against accidental exposure and inhalation.[3]
Waste Classification Hazardous Chemical WastePrecautionary measure due to potentially unknown toxicological properties.[1][4]
Disposal Route Designated hazardous waste streams; NEVER in sink or regular trashPrevents environmental contamination and health risks.[3][4]
Waste Segregation Solid, Liquid, SharpsEnsures safe handling and proper disposal according to waste type.[1]
Liquid Waste Inactivation 1 M HCl or 1 M NaOH for at least 24 hours, followed by neutralization (pH 6-8)Chemical degradation of the peptide into less harmful components.[2]
Container Labeling "Hazardous Waste" with the chemical name ("this compound") listedEnsures proper identification and handling by waste management personnel.[2]
Institutional Contact Environmental Health and Safety (EHS) DepartmentFor specific protocols, waste pickup, and regulatory compliance.[2][3]

Mandatory Visualization

Peptide_K_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste Type start->assess solid_waste Solid Waste (Gloves, Tubes, Tips) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) assess->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) assess->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid inactivation_decision Chemical Inactivation Permitted by EHS? liquid_waste->inactivation_decision collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store Sealed Containers in Designated Waste Area collect_solid->store collect_liquid Collect in Labeled Hazardous Liquid Waste Container collect_liquid->store collect_sharps->store inactivation_decision->collect_liquid No inactivate Perform Chemical Inactivation (1M HCl or NaOH, 24h) Neutralize to pH 6-8 inactivation_decision->inactivate Yes inactivate->collect_liquid contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and maintaining regulatory compliance.

References

Essential Safety and Operational Protocols for Handling Peptide K

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the paramount concern when working with synthetic peptides like Peptide K is ensuring a safe and effective handling process. This guide delivers immediate safety protocols, operational plans for both handling and disposal, and detailed procedural guidance to cultivate a secure laboratory environment and maintain the integrity of your research. Although specific hazard data for this compound are not extensively documented, it is imperative to treat it as a potentially hazardous chemical, taking diligent precautions to prevent inhalation, as well as skin and eye contact.[1][2][3]

Personal Protective Equipment (PPE)

A thorough approach to personal protection is vital to minimize exposure and avert contamination when handling this compound. A risk assessment should be performed for specific laboratory procedures to ascertain if supplementary PPE is necessary. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to shield against dust particles and liquid splashes. Must conform to ANSI Z87.1 standards.[4]
Face ShieldRecommended as an addition to goggles when there is a notable risk of splashing, for instance, during the initial reconstitution of the lyophilized powder.[4]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum required to protect clothing and skin from potential splashes.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are advised for their resistance to chemicals. Gloves should be inspected before use and replaced immediately after any contact with the peptide.[4]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[4]
General Attire Long Pants & Closed-Toe ShoesThese are the minimum attire requirements for working in any laboratory where hazardous materials are handled.[4]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals. Confirm that the product is correctly labeled.

Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, shielded from light.[5] Most lyophilized peptides can be stable for several years under these conditions.[5] Before use, allow the vial to warm to room temperature before opening to prevent moisture absorption.

Storage of Peptide in Solution: It is not recommended to store peptides in solution for extended periods due to a much shorter shelf-life.[5] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5][6] Solutions stored at -20°C should ideally be used within a month, while those at -80°C may remain stable for up to six months. Use sterile buffers at a pH of 5-6 to dissolve the peptide.[5]

Step-by-Step Handling Workflow

The following procedure outlines the standard operational steps for safely handling this compound from receipt to disposal.

A Receiving and Inspection B Storage (Lyophilized at <= -20°C) A->B Intact Container C Preparation for Use B->C Equilibrate to Room Temp D Weighing and Reconstitution C->D In Fume Hood with PPE E Experimental Use D->E Accurate Measurement F Waste Segregation E->F Post-Experiment G Disposal F->G Follow Institutional Guidelines A Handling Lyophilized Powder? B Standard PPE + Respiratory Protection A->B Yes C Standard PPE A->C No D Risk of Splashing? C->D D->C No E Standard PPE + Face Shield D->E Yes

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.